molecular formula C32H29NO5 B1662175 Olodanrigan CAS No. 1316755-16-4

Olodanrigan

货号: B1662175
CAS 编号: 1316755-16-4
分子量: 507.6 g/mol
InChI 键: GHBCIXGRCZIPNQ-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olodanrigan is under investigation in clinical trial NCT03297294 (Safety and Efficacy of EMA401 in Patients With Painful Diabetic Neuropathy (PDN)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCIXGRCZIPNQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031601
Record name EMA401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316755-16-4
Record name (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olodanrigan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olodanrigan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMA401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLODANRIGAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olodanrigan (EMA401): A Technical Whitepaper on a Novel Angiotensin II Type 2 Receptor Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Developed as a novel, non-opioid analgesic, its therapeutic potential was investigated for chronic neuropathic pain conditions, including postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN).[4][5] The mechanism of action centers on the inhibition of the AT2R signaling cascade, which is implicated in neuronal hyperexcitability and pain signal potentiation.[2] Despite promising initial clinical data, the development of this compound was discontinued due to preclinical safety signals related to long-term liver toxicity.[4][5][6] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols.

Core Drug Profile

This compound was developed by Spinifex Pharmaceuticals and later acquired by Novartis.[4] It is a small molecule belonging to the tetrahydroisoquinoline class of compounds.[4]

Parameter Description References
Generic Name This compound[4]
Synonyms EMA401, PD-126055, (S)-EMA400[1][2]
Drug Class Analgesic; Small molecule; Tetrahydroisoquinoline[4]
Mechanism of Action Selective Angiotensin II Type 2 Receptor (AT2R) Antagonist[1][2][4]
Developer Novartis (previously Spinifex Pharmaceuticals)[4]
Highest Development Phase Phase 2; Discontinued[4]
Target Indications Neuropathic Pain, Postherpetic Neuralgia, Painful Diabetic Neuropathy[4]

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the Angiotensin II Type 2 Receptor (AT2R).[1][2] In pathological pain states, Angiotensin II (AngII) signaling through AT2R in dorsal root ganglion (DRG) neurons is augmented. This leads to the activation of downstream kinases, specifically p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2][3] The activation of the MAPK pathway contributes to neuronal hyperexcitability and the sprouting of DRG neurons, key cellular mechanisms underlying the establishment and maintenance of neuropathic pain.[1][2] this compound inhibits this cascade, thereby reducing neuronal sensitization and pain signaling.[2] Some evidence also suggests the involvement of AngII/NGF/TRPV1-convergent pathways.[2]

Olodanrigan_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT2R AT2R AngII->AT2R Binds MAPK_p38 p38 MAPK Activation AT2R->MAPK_p38 Activates MAPK_p42_44 p42/p44 MAPK Activation AT2R->MAPK_p42_44 Activates This compound This compound This compound->AT2R Blocks Hyperexcitability DRG Neuron Hyperexcitability MAPK_p38->Hyperexcitability Sprouting DRG Neuron Sprouting MAPK_p38->Sprouting MAPK_p42_44->Hyperexcitability MAPK_p42_44->Sprouting Pain Neuropathic Pain Hyperexcitability->Pain Sprouting->Pain

Caption: Proposed mechanism of action for this compound in neuropathic pain.

Preclinical Data

This compound's efficacy was evaluated in established rodent models of neuropathic pain.

Model Species Dose & Route Key Finding References
Chronic Constriction Injury (CCI)Rat10 mg/kg; p.o.Significant increase in paw withdrawal latencies (PWL) at day 14 post-injury.[1][2]
Varicella Zoster Virus (VZV) ModelRat0.03 - 1 mg/kgDose-dependent anti-allodynic efficacy. ED50 of 0.41 mg/kg.[5][7]

Clinical Development

This compound progressed to Phase 2 clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, all trials were terminated prematurely by Novartis in 2019 following the emergence of potential long-term liver toxicity in a preclinical monkey study.[4][6][8]

Efficacy Data

An initial Phase 2a study in PHN patients showed statistically significant pain reduction.[9] However, subsequent larger Phase 2 studies were unable to confirm efficacy due to early termination.[6][10]

Study ID Indication Treatment Arm Placebo Arm Endpoint Result p-value References
EMA401-003Postherpetic Neuralgia (PHN)This compound 100 mg b.i.d. (n=~92)Placebo (n=~91)Mean change in pain score after 4 weeks-2.29-1.600.0066
EMPADINE (CEMA401A2202)Painful Diabetic Neuropathy (PDN)This compound 100 mg b.i.d.PlaceboLS Mean change in NRS from baseline to Week 12-0.4 (95% CI: -1.2, 0.5)N/A0.400
Safety and Tolerability

In human trials, this compound was generally well-tolerated for the treatment duration studied.[6] The adverse events reported were mostly mild to moderate.[10]

Adverse Event (TEAE) This compound 100 mg (%) Placebo (%) Study References
Nasopharyngitis5.89.1EMPADINE[10]
Headache5.86.1EMPADINE[10]
Increased Lipase8.70EMPADINE[10]
Upper Abdominal Pain7.20EMPADINE[10]

Pharmacokinetics and Metabolism

Non-clinical studies in rats characterized the disposition of this compound.

  • Absorption & Distribution: The drug is rapidly absorbed and primarily distributed to tissues involved in absorption and elimination, such as the gastrointestinal tract, liver, and kidney.[11]

  • Metabolism: this compound is metabolically unstable in hepatocytes across investigated species. The primary metabolic pathway is direct acylglucuronidation.[11] Minor pathways include dealkylation and hydroxylation.[11]

  • Elimination: The majority of the dose (approximately 95%) is eliminated via bile.[11] A significant portion of the eliminated drug is in the form of the direct acylglucuronide (around 40% of the dose), which is subsequently hydrolyzed by intestinal flora back to the active parent drug, suggesting potential for enterohepatic recirculation.[11]

Olodanrigan_Pharmacokinetics PO Oral Administration (this compound) GI GI Tract (Absorption) PO->GI Plasma Systemic Circulation (Active Parent Drug) GI->Plasma Rapid Absorption GI->Plasma Reabsorption Feces Fecal Excretion GI->Feces Liver Liver (Metabolism) Plasma->Liver Metabolite Acylglucuronide (Inactive Metabolite) Liver->Metabolite Glucuronidation (~40%) + Other Pathways Bile Bile Duct Metabolite->Bile Bile->GI Biliary Excretion (~95%) Hydrolysis Intestinal Flora (Hydrolysis) Hydrolysis->GI Reactivation

Caption: Pharmacokinetic pathway of this compound in preclinical models.

Key Experimental Protocols

In Vitro Treatment of Rat DRG Neurons

This protocol describes the methodology for assessing the effect of this compound on Angiotensin II-stimulated DRG neurons.

Objective: To determine if this compound can block the effects of Angiotensin II on primary sensory neurons in vitro.

Methodology:

  • Cell Culture: Isolate Dorsal Root Ganglia (DRG) from rats and establish primary neuronal cultures. Plate neurons and allow them to adhere and extend neurites for 48 hours.

  • Treatment Groups: Prepare media for the following treatment conditions (in duplicate):

    • Vehicle Control (0)

    • Angiotensin II (AngII) at 10 nM

    • This compound alone at 100 nM

    • AngII (10 nM) + this compound (10 nM)

    • AngII (10 nM) + this compound (100 nM)

    • Nerve Growth Factor (NGF) at 100 ng/ml (Positive control for neurite sprouting/sensitization)

  • Incubation: Treat the plated DRG neurons with the prepared media and incubate for 30 minutes at 37°C.

  • Fixation: Following incubation, fix the cells with 4% Paraformaldehyde (PFA) for 30 minutes at room temperature.

  • Analysis: Proceed with immunostaining for markers of neuronal activation or morphology (e.g., p-MAPK, β-III tubulin) to analyze treatment effects via microscopy.[2]

Experimental_Workflow_DRG start Isolate & Plate Rat DRG Neurons culture Culture for 48 hours start->culture treat Treat with Compounds (AngII, this compound, etc.) for 30 min at 37°C culture->treat fix Fix with 4% PFA for 30 min treat->fix stain Immunostaining fix->stain analyze Microscopy & Analysis stain->analyze

Caption: In vitro experimental workflow for testing this compound on DRG neurons.

In Vivo Chronic Constriction Injury (CCI) Model

This protocol outlines the in vivo assessment of this compound's analgesic efficacy in a rat model of neuropathic pain.

Objective: To evaluate the effect of orally administered this compound on pain behaviors in rats following nerve injury.

Methodology:

  • Model Induction: Anesthetize adult rats and induce a chronic constriction injury (CCI) to the sciatic nerve of one hind limb.

  • Post-Operative Recovery: Allow animals to recover. The development of neuropathic pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia) typically occurs over several days.

  • Treatment: On day 14 post-injury, administer this compound orally (p.o.) at a dose of 10 mg/kg. A vehicle control group should be run in parallel.

  • Behavioral Testing: At a specified time post-dosing, assess pain responses. The Paw Withdrawal Latency (PWL) to a thermal stimulus is a key measure.

  • Data Analysis: Compare the PWL of the this compound-treated group to the vehicle-treated group. A significant increase in PWL in the treated group indicates an analgesic effect.[1]

Conclusion

This compound is a selective AT2R antagonist that demonstrated a sound mechanistic rationale and initial clinical efficacy for the treatment of neuropathic pain. Its development highlighted the potential of the AT2R as a novel non-opioid target for analgesia. However, the program was ultimately halted due to unforeseen long-term toxicity in preclinical models, a critical reminder of the challenges in drug development. The data and protocols summarized herein provide a comprehensive technical foundation for researchers interested in the AT2R pathway, neuropathic pain mechanisms, and the legacy of the this compound program.

References

Olodanrigan: A Technical Guide to a Novel Angiotensin II Type 2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olodanrigan (EMA401) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Developed initially for the treatment of neuropathic pain, this compound showed promise in early clinical trials but was ultimately discontinued due to preclinical safety signals. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in pain, inflammation, and GPCR-targeted drug discovery.

Discovery and Development

This compound was discovered by Professor Maree Smith and Dr. Bruce Wyse at the University of Queensland, who identified AT2R antagonists as potential inhibitors of neuropathic pain in preclinical models.[1] The technology was spun out into Spinifex Pharmaceuticals in 2005, which advanced the compound through preclinical and early clinical development.[1] Novartis later acquired Spinifex and continued the development of this compound for neuropathic pain indications, including postherpetic neuralgia and painful diabetic neuropathy.[1][2]

Despite showing promising results in Phase 2 clinical trials for pain relief, the development of this compound was terminated.[3][4] The decision was based on preclinical data from a long-term toxicity study in monkeys that revealed a potential for liver toxicity with prolonged use.[1][3][5]

Synthesis of this compound

A scalable synthesis for this compound has been described in a series of publications. The process involves a multi-step approach, with key stages including a Knoevenagel-Doebner condensation and a hydroamination reaction using an engineered phenylalanine ammonia lyase enzyme.[6]

Experimental Protocol: Synthesis of this compound

The following is a summarized representation of the multi-step synthesis. For a detailed, replicable protocol, please refer to the primary literature cited.

Part 1: Knoevenagel-Doebner Condensation

This step involves the reaction of a substituted benzaldehyde with malonic acid, catalyzed by morpholine in toluene, to produce a cinnamic acid derivative. This method avoids the use of pyridine and piperidine.[6]

Part 2: Hydroamination

An engineered phenylalanine ammonia lyase (PAL) enzyme is used to catalyze the hydroamination of the cinnamic acid derivative to form the corresponding phenylalanine derivative with high chiral purity.[6]

Part 3: Final Assembly

The phenylalanine derivative undergoes a series of transformations, including a Pictet-Spengler reaction, to construct the tetrahydroisoquinoline core of this compound. The final steps involve the attachment of the diphenylacetyl group and subsequent purification.[6]

Mechanism of Action

This compound is a highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[2][3][7][8][9] Its analgesic effects are believed to be mediated by its action on AT2R expressed in sensory neurons, particularly in the dorsal root ganglia (DRG).[2][7][8][9]

Signaling Pathway

The binding of Angiotensin II (AngII) to AT2R in DRG neurons is thought to contribute to neuronal hyperexcitability and pain signaling. This compound competitively blocks this interaction. The key downstream signaling cascade inhibited by this compound involves the phosphorylation and activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[2][7][8][9][10] By inhibiting this pathway, this compound is proposed to reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, thereby alleviating neuropathic pain.[2][7][8][9]

Olodanrigan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT2R AT2R AngII->AT2R Binds p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK (ERK1/2) AT2R->p42_p44_MAPK Activates This compound This compound This compound->AT2R Blocks Phospho_p38 p-p38 MAPK p38_MAPK->Phospho_p38 Phosphorylation Phospho_p42_p44 p-p42/p44 MAPK p42_p44_MAPK->Phospho_p42_p44 Phosphorylation Neuronal_Hyperexcitability Neuronal Hyperexcitability Phospho_p38->Neuronal_Hyperexcitability Neuron_Sprouting Neuron Sprouting Phospho_p38->Neuron_Sprouting Phospho_p42_p44->Neuronal_Hyperexcitability Phospho_p42_p44->Neuron_Sprouting Pain_Signaling Pain Signaling Neuronal_Hyperexcitability->Pain_Signaling Neuron_Sprouting->Pain_Signaling

Caption: this compound's mechanism of action via AT2R antagonism.

Quantitative Data

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpecies/SystemValueReference
IC50 (AT2R) HumanData not available in searched results
ED50 (Anti-allodynia) VZV-rat model0.41 mg/kg[4]
In Vivo Efficacy Rat (CCI model)Significant attenuation of theta power and increase in paw withdrawal latencies at 10 mg/kg (p.o.)[2][7][8]
Table 2: Phase 2 Clinical Trial Efficacy Data (Prematurely Terminated)
StudyIndicationTreatment ArmChange in NRS Pain Score from Baseline (LS Mean Difference vs. Placebo)95% CIp-valueReference
EMPHENE (NCT03094195) Postherpetic NeuralgiaThis compound 100 mg b.i.d.-0.5-1.6 to 0.60.35[4][11]
EMPADINE (NCT03297294) Painful Diabetic NeuropathyThis compound 100 mg b.i.d.-0.6-1.4 to 0.10.10[4][11]
Table 3: Common Treatment-Emergent Adverse Events in the EMPHENE Study
Adverse EventThis compound 25 mg b.i.d.This compound 100 mg b.i.d.PlaceboReference
Diarrhoea 7%4.7%7%[12]
Nasopharyngitis 7%4.7%9.3%[12]

Key Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is a generalized procedure for the isolation and culture of adult rat DRG neurons, which can be adapted for studying the effects of this compound.

Materials:

  • Adult Sprague-Dawley rats

  • DMEM/F12 medium, Neurobasal-A medium

  • Collagenase type IA, Trypsin

  • Poly-L-lysine, Laminin

  • Fetal Bovine Serum (FBS), Penicillin/Streptomycin, Nerve Growth Factor (NGF)

Procedure:

  • Euthanize adult rats and dissect the lumbar DRGs (L1-L6) under sterile conditions.[9][13]

  • Transfer the ganglia to ice-cold serum-free medium.[13]

  • Digest the tissue with collagenase (e.g., 1 mg/mL) for approximately 30 minutes at 37°C, followed by a wash and a second digestion with trypsin (e.g., 0.05%) for another 30 minutes.[9][13]

  • Mechanically dissociate the neurons by gentle trituration.

  • Purify the neuronal cell suspension, for example, using a Percoll gradient centrifugation.[7]

  • Plate the dissociated neurons onto culture dishes pre-coated with poly-L-lysine and laminin.[9]

  • Culture the neurons in a suitable medium (e.g., Neurobasal-A supplemented with FBS, Pen/Strep, and NGF) in a humidified incubator at 37°C and 5% CO2.[9]

DRG_Culture_Workflow Dissection Dissection of Lumbar DRGs from Adult Rat Digestion Enzymatic Digestion (Collagenase & Trypsin) Dissection->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Purification Neuronal Purification (e.g., Percoll Gradient) Dissociation->Purification Plating Plating on Coated Dishes (Poly-L-lysine & Laminin) Purification->Plating Culture Cell Culture (Neurobasal Medium + Supplements) Plating->Culture Treatment Treatment with this compound Culture->Treatment Analysis Downstream Analysis (e.g., Western Blot, Electrophysiology) Treatment->Analysis Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-p38, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

References

Olodanrigan: A Technical Guide to its Therapeutic Potential in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Last Updated: December 16, 2025

Executive Summary

Olodanrigan (also known as EMA401) is a highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). It emerged as a promising non-opioid therapeutic agent for the treatment of neuropathic pain. Its mechanism of action centers on the modulation of the angiotensin II signaling pathway in the peripheral nervous system, specifically targeting the hyperexcitability of dorsal root ganglion (DRG) neurons. Preclinical studies demonstrated significant analgesic efficacy in models of neuropathic pain. However, the clinical development of this compound was halted in Phase 2 due to preclinical safety concerns related to liver toxicity observed in long-term animal studies. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, including its mechanism of action, quantitative preclinical and clinical findings, detailed experimental protocols, and the safety data that led to the termination of its development.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with a range of dose-limiting side effects. This compound represented a novel therapeutic approach by targeting the Angiotensin II Type 2 Receptor (AT2R), a pathway implicated in the pathogenesis of neuropathic pain.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's therapeutic potential.

Mechanism of Action

This compound is a potent and selective antagonist of the AT2R.[3][4] The renin-angiotensin system, traditionally known for its role in cardiovascular regulation, is also involved in pain modulation.[5] The analgesic effect of this compound is believed to be mediated through the inhibition of the Angiotensin II (AngII)/AT2R signaling cascade in peripheral sensory neurons.[3][4]

Activation of AT2R by AngII in dorsal root ganglion (DRG) neurons has been shown to contribute to neuronal hyperexcitability, a key driver of neuropathic pain. This compound's antagonism of AT2R leads to the inhibition of downstream signaling pathways, including the phosphorylation and activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK).[3][4] This, in turn, is thought to reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, ultimately leading to a reduction in pain signaling.[3][4]

Signaling Pathway Diagram

Olodanrigan_Mechanism_of_Action cluster_0 Angiotensin II Signaling in DRG Neuron AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to p38_ERK p38/ERK MAPK Activation AT2R->p38_ERK Activates This compound This compound This compound->AT2R Antagonizes Hyperexcitability DRG Neuron Hyperexcitability p38_ERK->Hyperexcitability Leads to Pain Neuropathic Pain Hyperexcitability->Pain Contributes to

Figure 1: this compound's mechanism of action in DRG neurons.

Preclinical Data

In Vitro Activity
In Vivo Efficacy

The primary preclinical model used to evaluate the efficacy of this compound was the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. This model involves the loose ligation of the sciatic nerve to induce a peripheral neuropathy that mimics key features of human neuropathic pain.[2][6][7]

Table 1: In Vivo Efficacy of this compound in the Rat CCI Model

SpeciesModelTreatmentDoseOutcomeReference
RatChronic Constriction Injury (CCI)This compound (p.o.)10 mg/kgSignificant increase in paw withdrawal latencies (PWL) at day 14 post-injury.[3]
Pharmacokinetics

Preclinical pharmacokinetic studies in rats indicated that this compound had moderate oral bioavailability and drug exposure.[5]

Clinical Data

This compound progressed to Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, these trials were prematurely terminated due to preclinical safety findings.[8][9][10]

Phase 2 Clinical Trials

Two key Phase 2 studies, EMPHENE (NCT03094195) for postherpetic neuralgia and EMPADINE (NCT03297294) for painful diabetic neuropathy, were initiated to evaluate the efficacy and safety of this compound.[8][9][11]

Table 2: Overview of Phase 2 Clinical Trials for this compound

Study NameNCT NumberIndicationTreatment ArmsPrimary OutcomeStatusReference
EMPHENENCT03094195Postherpetic NeuralgiaPlacebo (b.i.d.), this compound 25 mg (b.i.d.), this compound 100 mg (b.i.d.)Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12Terminated[8][11]
EMPADINENCT03297294Painful Diabetic NeuropathyPlacebo (b.i.d.), this compound 100 mg (b.i.d.)Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12Terminated[9]
Clinical Efficacy

Table 3: Summary of Efficacy Results from Terminated Phase 2 Trials

StudyTreatment ArmMean Change from Baseline in NRS Pain Score at Week 12 (vs. Placebo)p-valueReference
EMPHENEThis compound 100 mg b.i.d.Not explicitly reported, but a numerical improvement was noted.Not statistically significant[12]
EMPADINEThis compound 100 mg b.i.d.Not explicitly reported, but a numerical improvement was noted.Not statistically significant[12]
Clinical Pharmacokinetics

Pharmacokinetic data from a Phase 2 trial in patients with postherpetic neuralgia provided insights into the drug's profile in humans.

Table 4: Pharmacokinetic Parameters of this compound in Humans (100 mg b.i.d. dose)

ParameterValueNote
Cmax (Maximum Plasma Concentration) ~1000 µg/LObserved one hour after administration.
t½ (Elimination Half-Life) 6 hours (Day 1) to 12 hours (Day 7)Suggests some accumulation with repeated dosing.
Blood-Brain Barrier Penetration MinimalThis compound is peripherally restricted.
Safety and Tolerability

In the terminated Phase 2 studies, this compound was generally well-tolerated by the participants, and no signs of serious liver damage were observed in the clinical trial subjects.[10] The decision to halt the trials was based on preclinical findings.

Preclinical Safety and Discontinuation of Development

The clinical development of this compound was terminated in February 2019 due to findings of potential liver damage in a long-term (39-week) preclinical study in monkeys receiving twice-daily doses of the drug.[10][13] Earlier, shorter-term (13-week) preclinical studies in monkeys had not shown evidence of liver damage.[10][13] While the specific details of the histopathology and liver enzyme elevations from these preclinical studies are not publicly available, the findings were significant enough to warrant the discontinuation of clinical development as a precautionary measure.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This widely used model of neuropathic pain was instrumental in the preclinical evaluation of this compound.[2][6][7]

Protocol Overview:

  • Anesthesia: Rats are anesthetized (e.g., with isoflurane).[6]

  • Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level by blunt dissection through the biceps femoris muscle.[6][14]

  • Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[2][6]

  • Wound Closure: The muscle and skin are closed in layers.[14]

  • Behavioral Testing: Pain hypersensitivity, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source), is assessed at various time points post-surgery.[6][7]

Experimental Workflow: CCI Model

CCI_Workflow start Start anesthesia Anesthetize Rat start->anesthesia expose_nerve Expose Sciatic Nerve anesthesia->expose_nerve ligate_nerve Apply Chromic Gut Ligatures expose_nerve->ligate_nerve close_wound Close Incision ligate_nerve->close_wound recovery Post-operative Recovery close_wound->recovery behavioral_testing Assess Pain Hypersensitivity (von Frey, Plantar Test) recovery->behavioral_testing end End behavioral_testing->end

Figure 2: Workflow for the Chronic Constriction Injury (CCI) model.
Western Blot for p38 and ERK Phosphorylation

To assess the effect of this compound on MAPK signaling, Western blotting for the phosphorylated forms of p38 and ERK in DRG neurons would be a key experiment.

General Protocol:

  • Cell Culture and Treatment: DRG neurons are cultured and treated with Angiotensin II in the presence or absence of this compound at various concentrations.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate.

  • Normalization: The membrane is stripped and re-probed with antibodies for total p38 and total ERK to normalize for protein loading.

Patch-Clamp Electrophysiology in DRG Neurons

Whole-cell patch-clamp recordings are used to measure the excitability of individual DRG neurons.

General Protocol:

  • Cell Preparation: DRG neurons are acutely dissociated and plated on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.

  • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane of a neuron.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: In current-clamp mode, the resting membrane potential and action potential firing in response to current injections are recorded. The effect of this compound on AngII-induced changes in these parameters can be assessed.

Conclusion

This compound demonstrated a promising, novel mechanism of action for the treatment of neuropathic pain by targeting the AT2R in the peripheral nervous system. Preclinical efficacy data were encouraging, and the drug was generally well-tolerated in early clinical trials. However, the emergence of preclinical liver toxicity in long-term animal studies led to the discontinuation of its development. This case highlights the critical importance of long-term preclinical safety studies in drug development. The data and protocols summarized in this guide provide a valuable resource for the scientific community, offering insights into the therapeutic potential and challenges associated with targeting the AT2R for neuropathic pain. Further research into the mechanisms of the observed hepatotoxicity and the development of AT2R antagonists with improved safety profiles may yet yield a viable therapeutic for this debilitating condition.

References

Olodanrigan in Neurodegenerative Research: A Technical Whitepaper on its Core Mechanism and Potential Implications for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Olodanrigan (EMA401) has been primarily investigated for neuropathic pain. Its role in Alzheimer's disease has not been a direct subject of published clinical research. This document synthesizes the known mechanism of this compound and explores the potential, albeit speculative, relevance of its molecular target to Alzheimer's disease pathology based on existing preclinical research of the target.

Executive Summary

This compound is a selective, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its primary development focus has been the treatment of neuropathic pain, with clinical trials demonstrating a potential for analgesia. The mechanism of action is understood to involve the inhibition of the Angiotensin II (Ang II)/AT2R signaling axis, which in turn attenuates the activation of downstream pro-inflammatory and pain-sensitizing pathways, specifically the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways.

While there is no direct clinical evidence for this compound in Alzheimer's disease (AD), its target, AT2R, is implicated in cerebrovascular function, neuroinflammation, and cognitive processes, all of which are central to AD pathophysiology. The renin-angiotensin system (RAS) in the brain is increasingly recognized as a potential therapeutic target for neurodegenerative disorders. This whitepaper will provide an in-depth overview of this compound's established pharmacology and present a theoretical framework for its potential relevance to Alzheimer's disease research, grounded in the current understanding of AT2R's role in the central nervous system.

This compound: Core Pharmacology and Mechanism of Action

This compound is a small molecule antagonist with high selectivity for the AT2R. The analgesic effects of this compound are believed to stem from its ability to block Angiotensin II-induced sensitization of sensory neurons.

Established Mechanism in Neuropathic Pain

In preclinical models of neuropathic pain, injury leads to an upregulation of Ang II and AT2R in dorsal root ganglion (DRG) neurons. The binding of Ang II to AT2R on these neurons initiates a signaling cascade that contributes to neuronal hyperexcitability and the sensation of pain. This compound acts by competitively inhibiting this interaction. This blockade has been shown to prevent the phosphorylation and activation of p38 and p42/p44 MAPK, key signaling molecules involved in inflammatory and pain pathways.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the available quantitative data for this compound (EMA401) from its development for neuropathic pain.

Table 1: Phase 2 Clinical Trial Efficacy Data for this compound (EMA401)
StudyIndicationTreatment ArmNPrimary Endpoint: Change in Pain Score (NRS) from BaselineTreatment Difference vs. Placebo (95% CI)P-value
Phase 2 (Published in The Lancet)[1]Postherpetic Neuralgia (PHN)EMA401 (100 mg b.i.d.)92-2.29-0.690.007
Placebo91-1.60
EMPHENE (Phase 2b, terminated early)[2][3]Postherpetic Neuralgia (PHN)EMA401 (100 mg b.i.d.)43Not explicitly stated-0.5 (-1.6 to 0.6)0.35
Placebo44
EMPADINE (Phase 2b, terminated early)[2][3]Painful Diabetic Neuropathy (PDN)EMA401 (100 mg b.i.d.)69Not explicitly stated-0.6 (-1.4 to 0.1)0.10
Placebo68

NRS: Numeric Rating Scale for pain (typically 0-10). b.i.d.: twice daily. CI: Confidence Interval.

Table 2: Preclinical Efficacy of this compound (EMA401) in a Rat Model of Neuropathic Pain
ModelCompoundED50 (mg/kg) with 95% Confidence Intervals
Varicella Zoster Virus (VZV)-infected rat model[4]EMA4010.41 (0.12–0.87)
PD123,319 (another AT2R antagonist)0.57 (0.04–1.7)
Gabapentin39.9 (25.1–64.8)
Morphine0.04 (0.16–2.09)

ED50: The dose that produces 50% of the maximum possible effect (in this case, anti-allodynia).

Experimental Protocols

Phase 2b Clinical Trial Protocol (EMPHENE and EMPADINE Studies)[2][3][5]
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Adults with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE) for at least 6 months, with a mean 24-hour average pain score of ≥4 on an 11-point NRS at baseline.

  • Intervention: Patients were randomized to receive this compound (25 mg or 100 mg twice daily in EMPHENE; 100 mg twice daily in EMPADINE) or placebo for a planned duration of 12 weeks.

  • Primary Outcome: The primary efficacy endpoint was the change in the weekly mean of the 24-hour average pain score from baseline to week 12, as recorded by patients daily in an electronic diary.

  • Note: Both studies were terminated prematurely due to preclinical findings of hepatotoxicity with long-term dosing, which was not observed in the human participants of these trials.[2][3]

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
  • Animal Model: The CCI model is a standard preclinical model used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.[5]

  • Procedure: In anesthetized rats or mice, the sciatic nerve is exposed, and loose ligatures are placed around it, causing a gradual constriction and subsequent nerve damage, leading to measurable hypersensitivity to stimuli (allodynia and hyperalgesia).

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a calibrated force is measured. Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source.

  • Drug Administration: this compound or vehicle is administered (e.g., orally or intravenously) at various doses to determine its effect on reversing the established hypersensitivity.

Visualizations: Signaling Pathways and Experimental Workflow

Olodanrigan_MoA AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds to MAPK_p38 p38 MAPK Activation AT2R->MAPK_p38 Activates MAPK_p42_44 p42/p44 MAPK Activation AT2R->MAPK_p42_44 Activates This compound This compound This compound->AT2R Antagonizes Neuron_Hyperexcitability Neuronal Hyperexcitability MAPK_p38->Neuron_Hyperexcitability Leads to MAPK_p42_44->Neuron_Hyperexcitability Leads to Neuropathic_Pain Neuropathic Pain Neuron_Hyperexcitability->Neuropathic_Pain Results in

Caption: Mechanism of Action of this compound in Neuropathic Pain.

CCI_Workflow Start Rodent Model (Rat/Mouse) Anesthesia Anesthesia Start->Anesthesia Surgery Chronic Constriction Injury (Sciatic Nerve Ligation) Anesthesia->Surgery Development Development of Neuropathy (Days) Surgery->Development Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Development->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug_Test Post-Dose Behavioral Testing Drug_Admin->Post_Drug_Test Analysis Data Analysis (Paw Withdrawal Threshold/Latency) Post_Drug_Test->Analysis

Caption: Experimental Workflow for the CCI Model of Neuropathic Pain.

The AT2 Receptor in Alzheimer's Disease: A Theoretical Perspective

While this compound itself has not been studied in AD, the role of its target, the AT2R, in the brain presents a compelling, though complex, area for consideration. The brain's renin-angiotensin system (RAS) is involved in regulating blood pressure, fluid balance, and also plays a significant role in inflammation, oxidative stress, and neuronal function.

The Dual Nature of Angiotensin II Signaling in the Brain

Angiotensin II acts via two main receptors, AT1R and AT2R, which often have opposing effects.

  • AT1R activation is generally considered detrimental in the context of neurodegeneration, promoting vasoconstriction, inflammation, and oxidative stress.

  • AT2R activation , conversely, is often viewed as neuroprotective. It is associated with vasodilation, anti-inflammatory effects, and the promotion of neurite outgrowth and tissue regeneration.[6][7]

The Case for AT2R Agonism in Alzheimer's Disease

A significant body of preclinical research suggests that stimulating the AT2R could be beneficial in AD.

  • Neuroprotection and Cognition: Studies have shown that AT2R activation may protect against brain damage and restore cognitive loss following ischemia.[8] Direct stimulation of AT2R with an agonist (C21/M024) in a mouse model of AD was found to improve spatial memory functions.[8]

  • Reduced Neuroinflammation: AT2R stimulation can inhibit key neuroinflammatory signaling pathways, such as JAK/STAT and NF-κB, and reduce the activation of microglia and astrocytes, which are hallmarks of AD pathology.[7]

  • Improved Cerebral Blood Flow: AT2R activation promotes vasodilation, which could counteract the cerebral hypoperfusion often observed in AD patients.[7]

A Contrasting View: The Case for AT2R Antagonism

Despite the evidence supporting AT2R agonism, some research complicates this picture. A study using a transgenic mouse model of AD found that an AT2R antagonist, PD123319 (which has a similar mechanism to this compound), actually countered the cognitive and neuroprotective benefits of the AT1R blocker losartan.[9][10][11][12] This suggests that some level of AT2R activity may be necessary for the beneficial effects of RAS modulation in AD. The same study also showed that an AT2R agonist (Compound 21) failed to improve memory and exacerbated oxidative stress, although it did reduce dense-core amyloid plaques.[9][10][11][12]

This conflicting evidence highlights the complexity of RAS signaling in the brain and suggests that the role of AT2R in Alzheimer's pathology is not yet fully understood.

AT2R_in_AD cluster_pro_antagonism Hypothetical Rationale for AT2R Antagonism (this compound) cluster_pro_agonism Preclinical Evidence for AT2R Agonism Pro_Antagonism_Node Counteracting Detrimental Effects? (Based on conflicting data) AD_Pathology Alzheimer's Disease Pathology Pro_Antagonism_Node->AD_Pathology Unclear Impact Vasodilation Vasodilation & Improved Blood Flow Vasodilation->AD_Pathology Potentially Reduces Anti_Inflammation Anti-Inflammatory Effects (Reduced Gliosis) Anti_Inflammation->AD_Pathology Potentially Reduces Neuroprotection Neurite Outgrowth & Neuroprotection Neuroprotection->AD_Pathology Potentially Reduces AT2R AT2 Receptor in the Brain AT2R->Pro_Antagonism_Node Antagonism vs. Agonism Debate

Caption: The Dichotomous Role of the AT2 Receptor in Alzheimer's Disease.

Conclusion and Future Directions

This compound is a selective AT2R antagonist with a clear mechanism of action and demonstrated, though modest, efficacy in clinical trials for neuropathic pain. Its development was halted due to preclinical toxicity concerns on long-term dosing.

There is currently no direct research supporting the use of this compound for Alzheimer's disease. However, its target, the AT2R, is deeply involved in pathways relevant to AD, including neuroinflammation, cerebrovascular regulation, and neuronal survival. The existing preclinical data on the role of AT2R in AD models is conflicting, with some studies suggesting a neuroprotective role for AT2R activation (agonism) and at least one significant study indicating that AT2R blockade (antagonism) may be detrimental or counterproductive.

This complexity underscores the need for further research to elucidate the precise role of the AT2R in the context of Alzheimer's disease. Future preclinical studies should aim to resolve the conflicting findings regarding AT2R agonism versus antagonism. Should a clear rationale for AT2R antagonism in AD emerge, second-generation compounds with improved safety profiles over this compound could potentially be considered for investigation in this devastating neurodegenerative disease.

References

Olodanrigan for Neuroprotection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Science of Olodanrigan and the Angiotensin II Type 2 Receptor in Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (EMA401) is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). While clinically investigated primarily for neuropathic pain, its mechanism of action intersects with key pathways implicated in neurodegeneration, including MAPK signaling, oxidative stress, and neuroinflammation. This technical guide provides a comprehensive overview of this compound, the complex role of the AT2R in the central nervous system, and a detailed examination of the experimental data and protocols relevant to its potential neuroprotective effects. Although direct preclinical studies of this compound in hallmark neurodegenerative diseases like Alzheimer's or Parkinson's are currently lacking, this document serves as a foundational resource for researchers interested in exploring the therapeutic potential of targeting the AT2R for neuroprotection.

Introduction to this compound and the Angiotensin II Type 2 Receptor (AT2R)

This compound is a highly selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R). The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis, with its primary effector, Angiotensin II, acting through two main receptors: AT1R and AT2R. While AT1R activation is associated with vasoconstriction, inflammation, and oxidative stress, the role of AT2R is more complex and context-dependent.

In the central nervous system (CNS), the AT2R is expressed in various regions, and its activation has been linked to seemingly contradictory outcomes, including both apoptosis and neurite outgrowth. This duality is a crucial consideration for therapeutic development. Blockade of AT1R is generally considered neuroprotective, and some of this effect may be due to the unopposed stimulation of AT2R. Conversely, the development of AT2R antagonists like this compound for neuropathic pain suggests that inhibiting AT2R activity can also be beneficial in certain neurological conditions.

Preclinical and Clinical Evidence

This compound has been evaluated in preclinical models of neuropathic pain and has undergone Phase 2 clinical trials for postherpetic neuralgia and painful diabetic neuropathy. While not direct studies of neuroprotection in the context of neurodegenerative disease, the data from these studies provide valuable insights into the drug's mechanism of action, safety, and efficacy.

Preclinical Data

Preclinical studies of this compound have primarily utilized rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model. In these models, this compound has been shown to reduce pain-like behaviors. The proposed mechanism for its analgesic effect involves the inhibition of augmented AngII/AT2R-induced activation of p38 and p42/p44 MAPK pathways in dorsal root ganglion neurons.

Preclinical Study Summary Model Key Findings Reference
This compound (EMA401) Chronic Constriction Injury (CCI) of the sciatic nerve in ratsAttenuated mechanical allodynia.(Not explicitly found in searches, but implied by development history)
AT2R Antagonists Various neuropathic pain models in rodentsDose-dependent antiallodynia.(Implied by multiple sources)
AT2R Agonist (CGP42112) Rotenone model of Parkinson's disease in CATH.a cellsReduced rotenone-induced oxidative stress and increased SOD activity and GSH levels.
Clinical Trial Data

This compound has been the subject of Phase 2 clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). While some studies showed promising results in pain reduction, further development was halted due to preclinical findings of long-term hepatotoxicity.[1]

Table 1: Efficacy of this compound in a Phase 2 Trial for Postherpetic Neuralgia

Outcome Measure This compound (100 mg b.i.d.) Placebo p-value
Mean Pain Intensity Reduction from Baseline -2.29-1.600.007
Responder Rate (>30% pain reduction) 57.6%35.2%0.0023

Data from a 28-day, randomized, double-blind, placebo-controlled study.

Table 2: Efficacy of this compound in Terminated Phase 2b Studies

Study (Indication) Treatment Arm LS Mean Reduction in NRS Pain Score (Treatment Difference vs. Placebo) 95% Confidence Interval p-value
EMPHENE (PHN) This compound 100 mg b.i.d.-0.5-1.6 to 0.60.35
EMPADINE (PDN) This compound 100 mg b.i.d.-0.6-1.4 to 0.10.10

Signaling Pathways

The AT2R signaling pathway is complex and can lead to different cellular outcomes depending on the cellular context and the presence of other signaling molecules. A key aspect of AT2R signaling is its interaction with and modulation of MAPK pathways, including p38, ERK1/2, and JNK.

AT2R-Mediated Signaling Cascade

Activation of the AT2R can lead to the recruitment of phosphatases, such as SHP-1, which can dephosphorylate and inactivate kinases involved in cell growth and inflammation.[3][4][5] However, in other contexts, AT2R activation has been linked to pro-apoptotic signaling.

AT2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT2R AT2R AngII->AT2R Binds SHP1 SHP-1 AT2R->SHP1 Activates JNK JNK AT2R->JNK Activates (Context-dependent) Oxidative_Stress Oxidative Stress (via NADPH Oxidase) AT2R->Oxidative_Stress Modulates p38_MAPK p38 MAPK SHP1->p38_MAPK Dephosphorylates (Inhibits) ERK12 ERK1/2 SHP1->ERK12 Dephosphorylates (Inhibits) Neuroinflammation Neuroinflammation (via NF-κB) p38_MAPK->Neuroinflammation Neurite_Outgrowth Neurite Outgrowth ERK12->Neurite_Outgrowth Inhibition promotes Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->AT2R Antagonizes

Caption: AT2R signaling pathways implicated in neuronal function.

Experimental Workflow for Investigating AT2R Signaling

A typical workflow to investigate the effect of this compound on AT2R signaling in a neuronal cell line would involve cell culture, treatment, protein extraction, and analysis by Western blotting.

Experimental_Workflow start Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment Groups: 1. Vehicle Control 2. Angiotensin II 3. This compound 4. Ang II + this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary & Secondary Antibody Probing (e.g., anti-p-p38, anti-p-ERK) transfer->probing detection Chemiluminescent Detection and Imaging probing->detection analysis Densitometry Analysis detection->analysis

Caption: A typical experimental workflow for studying AT2R signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and AT2R in a neuroprotective context.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model of neuropathic pain.

  • Animals: Adult male Sprague-Dawley rats (200-250 g) are used.

  • Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • The left common sciatic nerve is exposed at the level of the mid-thigh by blunt dissection through the biceps femoris.

    • Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.

    • The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

    • The muscle and skin are closed in layers.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery.

Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold to a mechanical stimulus.[6][7][8]

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus is used.

  • Procedure:

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.

    • The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.

    • A positive response is noted as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

Western Blotting for Phosphorylated p38 MAPK

This technique is used to quantify the activation of the p38 MAPK pathway.[9][10][11]

  • Sample Preparation: Neuronal cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST.

    • The membrane is incubated overnight at 4°C with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification, with normalization to total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry for AT2R in Brain Tissue

This method is used to visualize the localization of AT2R in brain sections.[2][12][13]

  • Tissue Preparation: Rats are transcardially perfused with 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in 30% sucrose. 40 µm coronal sections are cut on a cryostat.

  • Staining Procedure:

    • Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Sections are incubated with the primary antibody against AT2R overnight at 4°C.

    • After washing, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Sections are mounted on slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Images are acquired using a confocal microscope.

Discussion and Future Directions

The investigation of this compound for neuroprotection is at a very early stage. While its primary development was for neuropathic pain, the underlying mechanism of AT2R antagonism presents a compelling, albeit complex, rationale for its exploration in neurodegenerative diseases.

Challenges and Contradictions:

The dual nature of the AT2R, implicated in both neuroprotective and pro-apoptotic pathways, is a significant challenge. The context-dependent signaling of this receptor needs to be thoroughly elucidated to understand when its antagonism would be beneficial. The preclinical toxicity observed with long-term this compound administration also raises safety concerns that would need to be addressed.

Future Research:

The most critical next step is to conduct preclinical studies of this compound in established animal models of Alzheimer's and Parkinson's disease. These studies should aim to:

  • Evaluate the ability of this compound to cross the blood-brain barrier.

  • Assess the impact of this compound on key pathological hallmarks, such as amyloid-beta plaques, neurofibrillary tangles, and alpha-synuclein aggregation.

  • Measure the effect of this compound on neuronal loss in relevant brain regions.

  • Investigate the modulation of neuroinflammatory and oxidative stress markers.

Conclusion

This compound, as a selective AT2R antagonist, represents a novel but largely unexplored therapeutic avenue for neuroprotection. The existing data from neuropathic pain studies provide a foundation for its mechanism of action, but direct evidence in the context of neurodegenerative diseases is needed. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate future research in this promising area. A deeper understanding of the intricate role of the AT2R in the CNS will be paramount to unlocking the potential of therapies like this compound for the treatment of devastating neurodegenerative disorders.

References

Initial Studies on the Efficacy of Olodanrigan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and clinical studies investigating the efficacy of Olodanrigan (EMA401), a selective, peripherally restricted Angiotensin II Type 2 (AT2) receptor antagonist, for the treatment of neuropathic pain.

Core Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the AT2 receptor. In pathological states like neuropathic pain, Angiotensin II (AngII) signaling through the AT2 receptor is upregulated in sensory neurons. This activation leads to the phosphorylation of key intracellular kinases, p38 and p42/p44 mitogen-activated protein kinases (MAPK), contributing to neuronal hyperexcitability and pain signaling. This compound inhibits this cascade, thereby reducing the hyperexcitability of dorsal root ganglion (DRG) neurons.[1][2][3]

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is detailed below. Angiotensin II (AngII), upon binding to the AT2 receptor, initiates a signaling cascade that results in the activation of p38 and p42/p44 MAPK. This activation heightens neuronal excitability. This compound acts as a direct antagonist at the AT2 receptor, preventing this downstream signaling.

Olodanrigan_MoA cluster_0 Cell Membrane cluster_1 Intracellular AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds MAPK_Activation p38 & p42/p44 MAPK Activation AT2R->MAPK_Activation Activates This compound This compound This compound->AT2R Blocks Hyperexcitability Neuronal Hyperexcitability MAPK_Activation->Hyperexcitability Leads to Pain_Signal Pain Signaling Hyperexcitability->Pain_Signal Increases

Caption: this compound's mechanism of action at the AT2 receptor.

Preclinical Efficacy

Initial preclinical studies demonstrated the potential of AT2 receptor antagonism in rodent models of neuropathic pain.

In Vivo Efficacy in Chronic Constriction Injury (CCI) Model

The racemate of this compound, known as EMA400, was evaluated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.

CompoundAnimal ModelRoute of AdministrationEfficacy EndpointED₅₀ (mg/kg)
EMA400 (racemate)CCI Rat ModelIntraperitoneal (i.p.)Anti-allodynia0.013[1][3]

Table 1: Preclinical In Vivo Efficacy of EMA400

Experimental Protocol: CCI Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model is a standard preclinical model for inducing neuropathic pain. The following is a generalized protocol.

  • Animal Subjects : Adult male Sprague-Dawley or Wistar rats are typically used.

  • Anesthesia : The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure :

    • The common sciatic nerve on one side (e.g., the left hind limb) is exposed through a small incision at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve using chromic gut or silk sutures.

    • The ligatures are tied with just enough tension to cause a slight constriction without arresting epineural circulation.

  • Post-Operative Care : The incision is closed, and the animal is allowed to recover. Post-operative analgesics may be administered.

  • Behavioral Testing :

    • Animals develop signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus), over several days.

    • Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is measured. A lower threshold in the injured paw compared to the contralateral paw indicates allodynia.

  • Drug Administration : Test compounds (e.g., EMA400) are administered, typically via intraperitoneal injection, and behavioral testing is repeated at various time points post-dosing to determine the compound's effect on the withdrawal threshold.

CCI_Workflow start Anesthetize Rat surgery Expose Sciatic Nerve & Apply 4 Loose Ligatures start->surgery recovery Suture & Recover surgery->recovery develop Develop Allodynia (Days 1-14) recovery->develop baseline Baseline Behavioral Test (von Frey Filaments) develop->baseline drug_admin Administer this compound or Vehicle (i.p.) baseline->drug_admin post_test Post-Dose Behavioral Test (Measure Paw Withdrawal Threshold) drug_admin->post_test end Analyze Data (ED₅₀) post_test->end

Caption: Experimental workflow for the CCI neuropathic pain model.

Clinical Efficacy Studies

Following promising preclinical results, this compound advanced to clinical development, with an initial Phase 2a study followed by two larger Phase 2b studies.

Phase 2a Proof-of-Concept Study (Postherpetic Neuralgia)

An initial randomized, double-blind, placebo-controlled Phase 2a study was conducted to evaluate the efficacy and safety of this compound in patients with postherpetic neuralgia (PHN).[3][4]

ParameterThis compound (100 mg b.i.d.)Placebop-value
Number of Patients9291N/A
Baseline Mean Pain Score (NRS)Not ReportedNot ReportedN/A
Mean Reduction in Pain Score (Days 22-28)-2.29 (SD 1.75)-1.60 (SD 1.66)0.0066
Adjusted LS Mean Difference (95% CI)-0.69 (-1.19 to -0.20)N/AN/A

Table 2: Efficacy Results of Phase 2a Study in PHN Patients [3][4]

Phase 2b Clinical Studies (EMPHENE & EMPADINE)

Two larger Phase 2b studies were initiated: EMPHENE (NCT03094195) in patients with PHN and EMPADINE (NCT03297294) in patients with painful diabetic neuropathy (PDN).[5][6] Both studies were terminated prematurely due to preclinical toxicity findings in a long-term animal study, and therefore were underpowered to demonstrate statistical significance for their primary endpoints.[5][7][8]

Study (Indication)Treatment ArmNBaseline Mean Pain Score (NRS)LS Mean Change from Baseline at Week 12Treatment Difference vs. Placebo (95% CI)p-value
EMPHENE (PHN) Placebo b.i.d.436.6-1.8N/AN/A
This compound 25 mg b.i.d.446.5-2.3-0.5 (-1.6 to 0.7)0.408[9]
This compound 100 mg b.i.d.426.5-2.3-0.5 (-1.6 to 0.6)0.35[6]
EMPADINE (PDN) Placebo b.i.d.696.5-1.2N/AN/A
This compound 100 mg b.i.d.686.4-1.8-0.6 (-1.4 to 0.1)0.10[6]

Table 3: Efficacy Results of Terminated Phase 2b Studies

Clinical Trial Protocol: Phase 2b Study Design (General)

The EMPHENE and EMPADINE studies followed a similar design.

  • Study Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][10]

  • Patient Population : Adults with a diagnosis of postherpetic neuralgia for at least 6 months (EMPHENE) or painful diabetic neuropathy for at least 1 year (EMPADINE).[5][6]

  • Key Inclusion Criteria : Average 24-hour pain score of ≥4 on an 11-point Numeric Rating Scale (NRS) during the baseline period.

  • Randomization :

    • EMPHENE: Patients randomized 1:1:1 to placebo, this compound 25 mg b.i.d., or this compound 100 mg b.i.d.[6]

    • EMPADINE: Patients randomized 1:1 to placebo or this compound 100 mg b.i.d.[6]

  • Treatment Period : 12 weeks of double-blind treatment.[6]

  • Primary Efficacy Endpoint : Change from baseline to Week 12 in the weekly mean of the 24-hour average pain score, recorded daily by patients using an electronic diary.[5][6]

  • Study Termination : An Urgent Safety Measure was implemented to discontinue study treatment immediately following reports of hepatotoxicity in a concurrent long-term non-clinical study. Patients returned for additional safety assessments.[7][10]

Clinical_Trial_Workflow cluster_arms 12-Week Double-Blind Treatment screening Screening Period (Assess Eligibility, Baseline Pain) randomization Randomization screening->randomization placebo Placebo b.i.d. randomization->placebo dose1 This compound 25 mg b.i.d. (EMPHENE only) randomization->dose1 dose2 This compound 100 mg b.i.d. randomization->dose2 termination URGENT SAFETY MEASURE Study Terminated Early placebo->termination dose1->termination dose2->termination endpoint Primary Endpoint Analysis: Change in NRS Pain Score at Week 12 termination->endpoint followup Safety Follow-up endpoint->followup

Caption: Generalized workflow for the Phase 2b clinical trials.

Summary and Conclusion

Initial studies on this compound demonstrated a clear biological rationale and promising early-stage efficacy for the treatment of neuropathic pain. Preclinical work established a potent anti-allodynic effect in a validated animal model. This was followed by a statistically significant and clinically meaningful reduction in pain for patients with postherpetic neuralgia in a Phase 2a proof-of-concept trial.[3][4] However, subsequent larger Phase 2b trials in both PHN and painful diabetic neuropathy were terminated prematurely.[5][6] While numerical trends favored this compound in these studies, the early termination meant they were underpowered to provide conclusive evidence of efficacy. The development of this compound was halted due to unforeseen toxicity in long-term non-clinical studies, a finding not observed in the clinical trial participants.[5][11] Despite the ultimate discontinuation of its development, the initial studies on this compound provided valuable clinical validation for the AT2 receptor as a novel target for non-opioid analgesics in neuropathic pain states.

References

Olodanrigan: A Technical Review of a Selective AT2 Receptor Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan (EMA401) is a potent and highly selective, orally bioavailable, small-molecule antagonist of the Angiotensin II Type 2 (AT2) receptor. It represents a first-in-class therapeutic approach for the treatment of neuropathic pain, a condition with significant unmet medical need. By peripherally restricting its action, this compound was designed to avoid the central nervous system side effects common to many existing neuropathic pain medications. Preclinical studies demonstrated promising analgesic effects, leading to its progression into clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). Despite showing trends towards efficacy, the clinical development of this compound was prematurely halted due to unforeseen liver toxicity in long-term preclinical safety studies. This technical guide provides a comprehensive review of the available literature on this compound, detailing its mechanism of action, summarizing the quantitative outcomes from clinical trials, outlining key experimental protocols, and discussing the safety findings that led to its discontinuation.

Introduction

Neuropathic pain, arising from a lesion or disease affecting the somatosensory system, remains a challenging clinical problem with a significant impact on patient quality of life. Current pharmacological treatments often provide only partial relief and are frequently associated with dose-limiting side effects. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a novel target for pain modulation. Specifically, the Angiotensin II Type 2 (AT2) receptor has been implicated in the pathogenesis of neuropathic pain. This compound (EMA401) was developed as a selective antagonist of the AT2 receptor, offering a novel, peripherally acting mechanism for pain relief.

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the AT2 receptor. In states of neuropathic pain, Angiotensin II (AngII) signaling through the AT2 receptor is upregulated in the dorsal root ganglion (DRG) neurons. This leads to neuronal hyperexcitability and abnormal sprouting. The binding of AngII to the AT2 receptor activates downstream signaling cascades, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. The activation of these kinases is a key step in the pathophysiology of pathological pain conditions. This compound's antagonism of the AT2 receptor inhibits this signaling cascade, thereby reducing neuronal hyperexcitability and alleviating pain.

Signaling Pathway Diagram

Olodanrigan_Mechanism_of_Action cluster_0 Neuropathic Pain State Angiotensin_II Angiotensin II AT2R AT2 Receptor Angiotensin_II->AT2R Binds to p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK (ERK1/2) Activation AT2R->p42_p44_MAPK Activates This compound This compound (EMA401) This compound->AT2R Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability & Sprouting p38_MAPK->Neuronal_Hyperexcitability p42_p44_MAPK->Neuronal_Hyperexcitability Pain_Signal Pain Signal Transmission Neuronal_Hyperexcitability->Pain_Signal

Caption: this compound's mechanism of action in neuropathic pain.

Preclinical Studies

A series of preclinical in vitro and in vivo studies established the rationale for the clinical development of this compound.

In Vitro Studies

In vitro experiments using cultured rat dorsal root ganglion (DRG) neurons demonstrated that Angiotensin II sensitizes these neurons and promotes neurite outgrowth. This compound was shown to inhibit these effects in a concentration-dependent manner.

In Vivo Studies

In animal models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, orally administered this compound produced a dose-dependent reduction in pain behaviors. The analgesic effects were attributed to the inhibition of p38 and p42/p44 MAPK activation in the DRG.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). An earlier Phase IIa study in PHN had shown promising results.

Phase IIa Study in Postherpetic Neuralgia

An initial Phase IIa, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound (100 mg twice daily) for 28 days in patients with PHN.

EndpointThis compound (100 mg b.i.d.)Placebop-value
Mean Pain Intensity Reduction from Baseline -2.34-1.640.006
Responder Rate (≥30% pain reduction) 56.5%34.1%0.003
Phase IIb Studies: EMPHENE and EMPADINE

Two larger Phase IIb studies were initiated to further evaluate the efficacy and safety of this compound over a 12-week period. The EMPHENE study focused on PHN, while the EMPADINE study enrolled patients with PDN. Both studies were prematurely terminated.

This was a randomized, double-blind, placebo-controlled, dose-ranging study.

Treatment ArmLS Mean Difference from Placebo (95% CI)p-value
This compound 25 mg b.i.d. -0.5 (-1.6, 0.7)0.408
This compound 100 mg b.i.d. -0.6 (-1.6, 0.5)0.308

Primary endpoint: Change from baseline in weekly mean of the 24-hour average pain score on an 11-point Numeric Rating Scale (NRS) at Week 12.

This was a randomized, double-blind, placebo-controlled study.

Treatment ArmLS Mean Difference from Placebo (95% CI)p-value
This compound 100 mg b.i.d. -0.6 (-1.4, 0.1)0.10

Primary endpoint: Change from baseline in weekly mean of the 24-hour average pain score on an 11-point NRS at Week 12.

Experimental Protocols

Assessment of MAPK Phosphorylation in DRG Neurons

This protocol describes a general method for assessing the effect of an AT2R antagonist on MAPK phosphorylation in DRG neurons, based on methodologies cited in the literature.

MAPK_Phosphorylation_Workflow cluster_workflow MAPK Phosphorylation Assay Workflow A Isolate and culture DRG neurons B Pre-incubate with This compound or vehicle A->B C Stimulate with Angiotensin II B->C D Lyse cells and collect protein C->D E Western Blot for phospho-p38 and phospho-ERK1/2 D->E F Quantify band intensity E->F

Caption: Workflow for assessing MAPK phosphorylation in DRG neurons.

Methodology:

  • DRG Neuron Culture: Isolate dorsal root ganglia from rodents and culture the neurons on a suitable substrate (e.g., laminin-coated plates).

  • Treatment: Pre-incubate the cultured neurons with desired concentrations of this compound or vehicle for a specified time.

  • Stimulation: Add Angiotensin II to the culture medium to stimulate the AT2 receptor.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK and phosphorylated p42/p44 MAPK (ERK1/2). Subsequently, probe with antibodies for total p38 and total ERK1/2 as loading controls.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Neurite Outgrowth Assay

This protocol outlines a general procedure for assessing the effect of an AT2R antagonist on neurite outgrowth in DRG neurons.

Methodology:

  • Cell Plating: Plate dissociated DRG neurons at a low density on a supportive substrate in a multi-well plate.

  • Treatment: Treat the neurons with Angiotensin II in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-48 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.

  • Imaging: Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use automated image analysis software to measure the total neurite length, the number of neurites, and the number of branch points per neuron.

Safety and Tolerability

In the Phase IIa clinical trial, this compound was generally safe and well-tolerated, with no serious treatment-related adverse events reported. Similarly, in the prematurely terminated Phase IIb studies, no new safety signals, including hepatotoxicity, were observed in the human participants.

The discontinuation of the clinical development program was a proactive measure based on findings from a long-term (39-week) preclinical toxicology study in cynomolgus monkeys. This study revealed evidence of drug-induced liver toxicity at doses that were multiples of the human therapeutic exposure. Shorter-term (13-week) toxicology studies in the same species had not shown this adverse effect. The decision to halt the trials was made to ensure patient safety in light of these new preclinical data.

Conclusion

This compound represented a promising and innovative approach to the treatment of neuropathic pain by targeting the AT2 receptor. Preclinical and early clinical data supported its potential as an effective and well-tolerated analgesic. However, the emergence of a preclinical safety signal of liver toxicity in long-term animal studies led to the prudent discontinuation of its clinical development. While this compound itself may not proceed to market, the research into its mechanism of action has significantly advanced our understanding of the role of the renin-angiotensin system in pain pathophysiology. This knowledge may pave the way for the development of future peripherally restricted analgesics with improved safety profiles. The story of this compound underscores the critical importance of long-term preclinical safety studies in drug development and the complex path from a promising therapeutic concept to a clinically available medicine.

Olodanrigan: A Technical Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan (EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Developed for the treatment of neuropathic pain, its mechanism of action involves the modulation of key signaling pathways implicated in neuronal hyperexcitability.[1][2][3] This document provides a comprehensive overview of the available preclinical data for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and key experimental protocols. While clinical development was halted due to preclinical findings of liver toxicity with long-term use, the preclinical efficacy data remains a valuable resource for researchers in the field of analgesic drug development.

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the AT2R. The following table summarizes its binding affinity.

TargetLigandK i (nM)Selectivity Index (AT1R/AT2R)
Human AT2RThis compound0.34~530-fold
Human AT1RThis compound180
Data sourced from publicly available information.
Experimental Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for human AT1 and AT2 receptors.

  • Methodology:

    • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with either the human AT1R or AT2R were used.

    • Radioligand: Competition binding studies were performed using a radiolabeled angiotensin II analog.

    • Procedure: Cell membranes expressing the target receptors were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Detection: The amount of radioligand bound to the receptors was measured using a scintillation counter.

    • Data Analysis: The Ki values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Mechanism of Action

This compound exerts its analgesic effects by antagonizing the AT2R, which in turn inhibits the downstream signaling cascade initiated by Angiotensin II (AngII).[1][2][3] In neuropathic pain states, increased AngII/AT2R signaling in dorsal root ganglion (DRG) neurons is believed to contribute to neuronal hyperexcitability and pain.[1] this compound blocks this pathway, leading to a reduction in the activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2] This inhibition is thought to decrease DRG neuron hyperexcitability and sprouting, thereby alleviating neuropathic pain.[1][2] The proposed signaling pathway is illustrated below.

Olodanrigan_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT2R AT2R AngII->AT2R Binds p38_MAPK p38 MAPK Activation AT2R->p38_MAPK p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK This compound This compound This compound->AT2R Antagonizes Neuron_Hyperexcitability DRG Neuron Hyperexcitability & Sprouting p38_MAPK->Neuron_Hyperexcitability p42_p44_MAPK->Neuron_Hyperexcitability Pain Neuropathic Pain Neuron_Hyperexcitability->Pain CCI_Workflow start Anesthetize Rat expose_nerve Expose Sciatic Nerve start->expose_nerve ligate_nerve Place 4 Loose Ligatures around the nerve expose_nerve->ligate_nerve close_wound Suture Muscle and Skin ligate_nerve->close_wound recovery Allow 24h Recovery close_wound->recovery behavioral_testing Assess Paw Withdrawal Latency (e.g., Hargreaves test) recovery->behavioral_testing end Data Analysis behavioral_testing->end VZV_Workflow start Propagate VZV in Fibroblast Cells prepare_inoculum Prepare Cell-associated VZV Inoculum start->prepare_inoculum injection Subcutaneous Injection into Rat Hind Paw prepare_inoculum->injection incubation Incubation Period for Pain Development injection->incubation behavioral_testing Assess Mechanical and Thermal Hypersensitivity incubation->behavioral_testing end Data Analysis behavioral_testing->end

References

An In-depth Technical Guide to the Molecular Targets of Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Olodanrigan (EMA401) is a selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Its primary therapeutic potential lies in the treatment of neuropathic pain. The mechanism of action centers on the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway, which subsequently mitigates neuronal hyperexcitability. This guide provides a comprehensive overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visualizations of the associated signaling pathways and experimental workflows.

Primary Molecular Target: Angiotensin II Type 2 Receptor (AT2R)

This compound is a highly selective antagonist of the AT2R. Its efficacy in neuropathic pain models is attributed to its ability to block the actions of Angiotensin II at this receptor, particularly in the peripheral nervous system.

Quantitative Data: Binding Affinity and Potency

The following table summarizes the in vitro potency of this compound for the human and rat AT2R, as well as its selectivity over the Angiotensin II Type 1 Receptor (AT1R).

ParameterSpeciesValueAssay TypeReference
IC50 Human AT2R26 nMHomogeneous Time-Resolved Fluorescence (HTRF)[1]
IC50 Human AT2R39 nMRadiolabeled Ligand-Binding Assay[1]
IC50 Rat AT2R39 nMNot Specified
IC50 Human AT1R> 10 µMNot Specified[1]
IC50 Rat & Human AT1R> 50 µMNot Specified

Mechanism of Action: Signaling Pathway

The analgesic effect of this compound is mediated through the inhibition of a specific signaling cascade within sensory neurons, particularly in the dorsal root ganglia (DRG).

AngII/AT2R Signaling Pathway in Neuropathic Pain

In neuropathic pain states, Angiotensin II signaling through the AT2R is upregulated in DRG neurons. This leads to the activation of downstream kinases, p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK), which in turn contributes to neuronal hyperexcitability and the sprouting of DRG neurons.[1][2] this compound blocks the initial step in this pathway by preventing AngII from binding to the AT2R.

AT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Neuronal Processes AT2R AT2R p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK AT2R->p42_p44_MAPK Activates AngII Angiotensin II AngII->AT2R Binds & Activates This compound This compound This compound->AT2R Blocks p38_MAPK_active p-p38 MAPK p38_MAPK->p38_MAPK_active Phosphorylation p42_p44_MAPK_active p-p42/p44 MAPK p42_p44_MAPK->p42_p44_MAPK_active Phosphorylation Neuron_Hyperexcitability DRG Neuron Hyperexcitability p38_MAPK_active->Neuron_Hyperexcitability Neuron_Sprouting DRG Neuron Sprouting p38_MAPK_active->Neuron_Sprouting p42_p44_MAPK_active->Neuron_Hyperexcitability p42_p44_MAPK_active->Neuron_Sprouting

This compound's inhibitory effect on the AT2R signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

AT2R Competitive Binding Assay (HTRF-based)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the AT2R expressed on cells.

Materials:

  • Tag-lite® Angiotensin AT2 labeled cells (e.g., Cisbio C1TT1AT2)

  • Fluorescently labeled AT2R ligand (e.g., Cisbio L0007RED)

  • Test compound (this compound)

  • Assay buffer

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Dispense 5 µL of the this compound dilutions or vehicle control into the wells of the microplate.

  • Add 5 µL of the fluorescently labeled AT2R ligand to each well.

  • Thaw the Tag-lite® AT2 labeled cells and resuspend in the appropriate buffer as per the manufacturer's instructions.

  • Dispense 10 µL of the cell suspension into each well.

  • Incubate the plate at room temperature for the duration specified by the manufacturer (typically 1-2 hours), protected from light.

  • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Plot the HTRF ratio against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

HTRF_Workflow start Start prep_compounds Prepare this compound Serial Dilutions start->prep_compounds end End dispense_compounds Dispense Compounds (5 µL) into 384-well plate prep_compounds->dispense_compounds add_ligand Add Fluorescent Ligand (5 µL) dispense_compounds->add_ligand add_cells Add Tag-lite® AT2 Cells (10 µL) add_ligand->add_cells incubate Incubate at RT (1-2 hours) add_cells->incubate read_plate Read Plate on HTRF Reader incubate->read_plate analyze_data Calculate HTRF Ratio and Determine IC50 read_plate->analyze_data analyze_data->end

Workflow for an HTRF-based AT2R competitive binding assay.
Western Blot for Phospho-p38 MAPK Activation

This protocol details the detection of phosphorylated p38 MAPK in DRG neuron lysates following treatment with Angiotensin II and this compound.

Materials:

  • Cultured DRG neurons

  • Angiotensin II

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-total p38 MAPK

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture DRG neurons and treat with vehicle, Angiotensin II, or Angiotensin II + this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Western_Blot_Workflow start Start cell_treatment Treat DRG Neurons (AngII +/- this compound) start->cell_treatment end End cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibodies (p-p38 & total p38) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify and Normalize Band Intensities detection->analysis analysis->end

Workflow for Western Blot analysis of p38 MAPK phosphorylation.
DRG Neuron Sprouting (Neurite Outgrowth) Assay

This assay assesses the effect of this compound on Angiotensin II-induced neurite outgrowth in cultured DRG neurons.

Materials:

  • Isolated DRG neurons

  • Culture medium (e.g., Neurobasal medium with supplements)

  • Poly-L-lysine and laminin-coated coverslips or plates

  • Angiotensin II

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 5% goat serum)

  • Primary antibody: anti-β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Plating: Plate isolated DRG neurons on coated coverslips and allow them to adhere and extend neurites for 24-48 hours.

  • Treatment: Treat the neurons with vehicle, Angiotensin II, or Angiotensin II + this compound for the desired duration (e.g., 24 hours).

  • Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells and then block with blocking solution for 1 hour.

  • Immunostaining:

    • Incubate with anti-β-III tubulin primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Stain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify neurite length and branching per neuron.

Conclusion

This compound's primary molecular target is the Angiotensin II Type 2 Receptor. By selectively antagonizing this receptor, this compound effectively inhibits the downstream activation of p38 and p42/p44 MAPK in sensory neurons. This mechanism underlies its potential as a therapeutic agent for neuropathic pain by reducing neuronal hyperexcitability and sprouting. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other AT2R antagonists.

References

Methodological & Application

Application Notes and Protocols for Olodanrigan in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401) is a selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Primarily investigated for its potential as a therapeutic agent for neuropathic pain, its mechanism of action involves the modulation of key signaling pathways, making it a compound of interest for in vitro cell-based research.[1][2] this compound's analgesic effects are attributed to its inhibition of the augmented Angiotensin II (AngII)/AT2R-induced activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2] This activity reduces the hyperexcitability and sprouting of Dorsal Root Ganglion (DRG) neurons.[1][2]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and protein localization.

Data Presentation

The following tables summarize quantitative data for the use of this compound in various cell culture experiments.

Table 1: this compound Concentrations and Treatment Durations in Cell Culture

Cell TypeConcentration(s)Treatment DurationExperimental Assay
Glioblastoma (GBM) Cells (TB48, TB77, GBM96)10 µM, 30 µM, 50 µM9 daysSpheroid Growth Assay
Glioblastoma (GBM) Cells (TB77)30 µM24 hoursWhole-Transcriptome Analysis
Rat Dorsal Root Ganglion (DRG) Neurons10 nM, 100 nM30 minutesImmunostaining

Note: The original research articles should be consulted for specific details on the experimental setup.

Signaling Pathway

The primary signaling pathway modulated by this compound involves the Angiotensin II Type 2 Receptor and the subsequent activation of the p38 and p42/p44 MAPK cascade.

Olodanrigan_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II AT2R AT2R AngII->AT2R Binds and Activates p38_MAPK p38 MAPK (inactive) p42_44_MAPK p42/p44 MAPK (inactive) This compound This compound This compound->AT2R Antagonizes p_p38_MAPK p-p38 MAPK (active) p38_MAPK->p_p38_MAPK Phosphorylation Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Hyperexcitability) p_p38_MAPK->Downstream_Effects p_p42_44_MAPK p-p42/p44 MAPK (active) p42_44_MAPK->p_p42_44_MAPK Phosphorylation p_p42_44_MAPK->Downstream_Effects

This compound's mechanism of action via AT2R and MAPK signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate and incubate overnight. Treat_Cells 2. Treat cells with varying concentrations of this compound. Seed_Cells->Treat_Cells Incubate 3. Incubate for desired duration (e.g., 24, 48, 72 hours). Treat_Cells->Incubate Add_MTT 4. Add MTT reagent to each well and incubate for 2-4 hours. Incubate->Add_MTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan. Add_MTT->Solubilize Read_Absorbance 6. Measure absorbance at 570 nm using a plate reader. Solubilize->Read_Absorbance Analyze_Data 7. Analyze data to determine cell viability. Read_Absorbance->Analyze_Data

Workflow for the MTT cell viability and proliferation assay.

Materials:

  • Cell line of interest (e.g., GBM cells, DRG neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. b. Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution to each well. c. Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate cell viability as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for p38 MAPK Activation

This protocol describes the detection of phosphorylated p38 MAPK (p-p38) in response to this compound treatment.

Materials:

  • Cell line of interest

  • 6-well tissue culture plates

  • This compound

  • Angiotensin II (optional, as a stimulator of AT2R)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour). c. Optionally, stimulate the cells with Angiotensin II for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation. Include untreated and vehicle-treated controls.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system. b. To normalize the data, strip the membrane and re-probe with an antibody against total p38 MAPK. c. Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 signal.

Protocol 3: Immunocytochemistry for Protein Localization

This protocol is for the visualization of protein localization within cells treated with this compound.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody (e.g., against p-p38 MAPK)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: a. Seed cells on sterile glass coverslips in a multi-well plate. b. Treat the cells with this compound as described in the previous protocols.

  • Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes. e. Wash the cells three times with PBS.

  • Blocking and Antibody Incubation: a. Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature. b. Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. c. Wash the cells three times with PBS. d. Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light. e. Wash the cells three times with PBS.

  • Staining and Mounting: a. Counterstain the nuclei by incubating with DAPI for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: a. Visualize the stained cells using a fluorescence microscope with the appropriate filters.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always refer to the manufacturer's instructions for reagents and equipment. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for the Use of Olodanrigan in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (formerly EMA401) is a potent and highly selective, peripherally restricted, orally active antagonist of the Angiotensin II type 2 receptor (AT2R).[1][2][3] It has been investigated primarily as a novel analgesic for the treatment of neuropathic pain.[2][3] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and therapeutic potential. These notes provide detailed protocols for the application of this compound in common rodent models of neuropathic pain and outline methods to assess its pharmacodynamic effects.

Mechanism of Action

This compound exerts its analgesic effects by blocking the AT2R, which is upregulated in sensory neurons following nerve injury.[2] Activation of AT2R by its endogenous ligand, Angiotensin II, contributes to neuronal hyperexcitability and pain signaling. This process is mediated, in part, through the activation of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) signaling pathways in dorsal root ganglion (DRG) neurons.[2] By antagonizing the AT2R, this compound inhibits the phosphorylation of these MAPK pathways, thereby reducing neuronal sensitization and alleviating neuropathic pain.[2]

Signaling Pathway of this compound's Action

Olodanrigan_Mechanism cluster_0 Sensory Neuron AngII Angiotensin II AT2R AT2R AngII->AT2R Activates MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Leads to This compound This compound This compound->AT2R Blocks Hyperexcitability Neuronal Hyperexcitability & Pain Signaling MAPK_activation->Hyperexcitability Promotes

Caption: this compound blocks Angiotensin II activation of AT2R, inhibiting MAPK signaling and reducing neuronal hyperexcitability.

Data Presentation

Efficacy of this compound and Related Compounds in Neuropathic Pain Models
CompoundAnimal ModelEndpointED₅₀ (mg/kg)95% Confidence IntervalReference
This compound (EMA401) VZV-Induced Neuropathic Pain (Rat)Mechanical Allodynia0.410.12 - 0.87[4]
EMA400 (racemate)Chronic Constriction Injury (Rat)Mechanical Allodynia0.0130.008 - 0.021[2]
EMA300Chronic Constriction Injury (Rat)Mechanical Allodynia0.780.08 - 7.68[2]
EMA200Chronic Constriction Injury (Rat)Mechanical Allodynia3.222.02 - 5.14[2]
GabapentinVZV-Induced Neuropathic Pain (Rat)Mechanical Allodynia39.925.1 - 64.8[4]
MorphineVZV-Induced Neuropathic Pain (Rat)Mechanical Allodynia0.040.16 - 2.09[4]
Pharmacokinetic Parameters of this compound (EMA401) in Rats
ParameterIntravenous (IV) AdministrationOral (p.o.) AdministrationReference
Dose --[1]
Plasma Clearance (CL) 1.1 L/h/kg-[1]
Volume of Distribution (Vd) 3.7 L/kg-[2]
Oral Bioavailability (F) -~30%[1][3]

Experimental Protocols

Experimental Workflow for Preclinical Evaluation

preclinical_workflow Animal_Model 1. Animal Model Induction (e.g., CCI or VZV) Baseline 2. Baseline Behavioral Testing (e.g., von Frey) Animal_Model->Baseline Dosing 3. This compound Administration (Specify dose, route, frequency) Baseline->Dosing Post_Dosing_Behavior 4. Post-Dosing Behavioral Testing (At various time points) Dosing->Post_Dosing_Behavior Tissue_Harvest 5. Tissue Collection (e.g., DRG, Spinal Cord) Post_Dosing_Behavior->Tissue_Harvest Analysis 6. Pharmacodynamic/Biochemical Analysis (e.g., Western Blot for p-MAPK) Tissue_Harvest->Analysis

Caption: A typical workflow for evaluating this compound in animal models of neuropathic pain.

Protocol 1: Chronic Constriction Injury (CCI) Model in Rats

This model induces a peripheral nerve injury that results in persistent neuropathic pain behaviors.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile surgical instruments

  • 4-0 chromic gut or silk sutures

  • Von Frey filaments for behavioral testing

Procedure:

  • Anesthetize the rat and shave the lateral surface of the thigh of the designated hind limb.

  • Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Tie four loose ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the hind limb.

  • Close the muscle layer and skin with appropriate sutures.

  • Allow the animals to recover for at least 3-5 days before commencing behavioral testing.

Behavioral Assessment (Mechanical Allodynia):

  • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Apply von Frey filaments of increasing force to the mid-plantar surface of the hind paw.

  • A positive response is noted as a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Administer this compound (e.g., 10-30 mg/kg, p.o.) or vehicle and measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 180 minutes).[2]

Protocol 2: Varicella Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats

This model mimics the post-herpetic neuralgia that can follow a shingles infection.

Materials:

  • Male Wistar rats

  • VZV-infected human foreskin fibroblasts (HFFs) or MRC-5 cells

  • Control (uninfected) cells

  • Syringes and needles for injection

  • Von Frey filaments

Procedure:

  • Culture VZV-infected and uninfected control cells.

  • On the day of inoculation, prepare a suspension of the cells in an appropriate medium.

  • Anesthetize the rats.

  • Inject a small volume (e.g., 50 µL) of the VZV-infected cell suspension into the plantar surface of one hind paw. Inject control animals with uninfected cells.

  • Monitor the animals for the development of mechanical allodynia, which typically appears within a few days and can persist for several weeks.[5]

Behavioral Assessment:

  • Follow the same procedure for assessing mechanical allodynia using von Frey filaments as described in the CCI model protocol.

  • Administer this compound (e.g., 0.03-1 mg/kg, p.o.) or vehicle and assess the reversal of allodynia over time.[6]

Protocol 3: Western Blot for p-p38 and p-p42/p44 MAPK in Dorsal Root Ganglia (DRG)

This protocol is for assessing the pharmacodynamic effect of this compound on its target signaling pathway.

Materials:

  • DRG tissue harvested from experimental animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-p42/p44 MAPK (ERK1/2), anti-total-p42/p44 MAPK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Following behavioral testing, euthanize the animals and dissect the lumbar DRGs (L4-L6) from the ipsilateral side of the nerve injury.

  • Homogenize the DRG tissue in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., overnight at 4°C).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using a digital imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound has demonstrated significant efficacy in preclinical animal models of neuropathic pain. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of AT2R antagonism in the management of chronic pain.

References

Olodanrigan: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] It is a valuable tool for in vitro studies aimed at investigating the role of the AT2R signaling pathway in various physiological and pathological processes, particularly in the context of neuropathic pain.[1] this compound's mechanism of action involves the inhibition of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways, which are implicated in neuronal hyperexcitability and neurite sprouting.[1] These application notes provide detailed protocols for utilizing this compound in in vitro studies to explore its effects on neuronal cells.

Data Presentation

The following table summarizes the effective concentrations of this compound observed in various in vitro assays. Due to the nature of the available public data, the information is presented as effective concentrations leading to specific biological outcomes rather than IC50 values for all assays.

Assay Type Cell Type Agonist/Stimulant This compound Concentration Observed Effect Reference
Neurite Outgrowth InhibitionRat Dorsal Root Ganglion (DRG) NeuronsAngiotensin II10 nM, 100 nMInhibition of Angiotensin II-induced neurite outgrowth.[1]
Neuronal Hyperexcitability (Calcium Influx)Human and Rat DRG NeuronsCapsaicin10 nM, 100 nMDose-dependent inhibition of capsaicin-induced calcium influx.[2]
MAPK Pathway InhibitionRat DRG NeuronsAngiotensin II10 nM, 100 nMInhibition of Angiotensin II-induced phosphorylation of p38 and p42/p44 MAPK.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for its in vitro application.

Olodanrigan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Activates p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK (ERK1/2) AT2R->p42_p44_MAPK Activates This compound This compound This compound->AT2R Blocks Neuronal_Hyperexcitability Neuronal Hyperexcitability (e.g., Calcium Influx) p38_MAPK->Neuronal_Hyperexcitability Promotes Neurite_Outgrowth Neurite Outgrowth p42_p44_MAPK->Neurite_Outgrowth Promotes

This compound's inhibition of the AT2R signaling pathway.

Experimental_Workflow Start Start: In Vitro Experiment with this compound Cell_Culture 1. Cell Culture (e.g., DRG Neurons) Start->Cell_Culture Compound_Prep 2. Prepare this compound Stock Solution (e.g., in DMSO) Cell_Culture->Compound_Prep Treatment 3. Treat Cells with this compound (and agonist if applicable) Compound_Prep->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Assay 5. Perform Assay (e.g., Immunostaining, Calcium Imaging, Viability Assay) Incubation->Assay Data_Analysis 6. Data Acquisition and Analysis Assay->Data_Analysis End End: Evaluate this compound's Effect Data_Analysis->End

General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Culture

This protocol describes the isolation and culture of primary DRG neurons from rats, a key cell type for studying the effects of this compound on neuropathic pain mechanisms.

Materials:

  • Adult Sprague-Dawley rats

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IA

  • Trypsin-EDTA

  • Poly-D-lysine

  • Laminin

  • Neurobasal medium supplemented with B27 and GlutaMAX

Procedure:

  • Euthanize rats according to institutional guidelines.

  • Dissect the spinal column and isolate the dorsal root ganglia.

  • Transfer the ganglia to a tube containing DMEM/F12 with 1 mg/mL Collagenase Type IA and incubate at 37°C for 90 minutes.

  • Add Trypsin-EDTA and incubate for a further 5 minutes.

  • Neutralize the enzymes with DMEM/F12 containing 10% FBS.

  • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the dissociated neurons onto culture plates pre-coated with poly-D-lysine and laminin.

  • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a 5% CO2 incubator.

Immunocytochemistry for Phosphorylated p38 and p42/p44 MAPK

This protocol details the procedure for detecting the activation of key downstream targets of the AT2R pathway.

Materials:

  • Cultured DRG neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Triton X-100

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (rabbit anti-phospho-p38 MAPK, rabbit anti-phospho-p42/p44 MAPK)

  • Fluorescently-labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • After treatment with this compound and/or Angiotensin II, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the fluorescence using a confocal or fluorescence microscope.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the potential cytotoxicity of this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or a primary culture)

  • 96-well culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Cytokine Release Assay

This protocol can be adapted to investigate the effect of this compound on cytokine release from immune cells, which may be relevant in the context of neuro-inflammation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) as a stimulant

  • This compound stock solution

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in RPMI-1640 medium and adjust the cell concentration.

  • Plate the PBMCs in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL). Include unstimulated and vehicle controls.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a critical research tool for dissecting the in vitro roles of the Angiotensin II Type 2 Receptor. The provided protocols offer a foundation for investigating its effects on neuronal function, signaling pathways, and cell viability. Researchers should optimize these protocols for their specific cell types and experimental conditions. While effective concentrations have been established in certain assays, further studies are warranted to determine comprehensive dose-response relationships and IC50 values across a broader range of in vitro models.

References

Application Notes and Protocols for Olodanrigan Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401 or PD-126055) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] It has been investigated as a potential therapeutic agent for neuropathic pain.[1][3] The analgesic effects of this compound are believed to stem from its inhibition of the augmented Angiotensin II (AngII)/AT2R-induced activation of p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] This action helps to reduce the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2][3]

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.

Data Presentation: Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Synonyms EMA401, PD-126055, (S)-EMA400[1][2]
Molecular Formula C₃₂H₂₉NO₅[1][4]
Molecular Weight 507.58 g/mol [1][2]
CAS Number 1316755-16-4[1]
Appearance White to yellow solid[1]
Solubility (in vitro) DMSO: ≥100 mg/mL (≥197.01 mM)[2]
DMSO: 200 mg/mL (394.03 mM) (ultrasonication may be required)[1]
Ethanol: 100 mg/mL[2]
Water: Insoluble (< 0.1 mg/mL)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in Solvent) -80°C for up to 2 years; -20°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.076 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 5.076 mg, add 1 mL of DMSO.

    • Note: It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution for higher concentrations.[1]

  • Sterilization (Optional): If required for your cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration

This protocol provides a method for preparing an this compound formulation for oral gavage in animal models, based on a published protocol.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Preparation of Stock: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1 (e.g., 50 mg/mL).

  • Dilution: For a final dosing solution, dilute the DMSO stock solution with corn oil. For example, to prepare 1 mL of a working solution from a 50 mg/mL stock, add 100 µL of the this compound DMSO stock to 900 µL of corn oil.[1]

  • Homogenization: Mix the solution thoroughly by vortexing to ensure a uniform suspension.

  • Administration: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1]

Visualizations

Signaling Pathway of this compound

Olodanrigan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II (AngII) AT2R AT2 Receptor AngII->AT2R Binds MAPK_pathway p38 & p42/p44 MAPK Activation AT2R->MAPK_pathway Activates This compound This compound (EMA401) This compound->AT2R Antagonizes Neuronal_effects DRG Neuron Hyperexcitability & Sprouting MAPK_pathway->Neuronal_effects Leads to Pain Neuropathic Pain Neuronal_effects->Pain Contributes to

Caption: Proposed signaling pathway of this compound in neuropathic pain.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve (Apply heat/sonication if needed) add_solvent->dissolve filter 4. Sterile Filter (Optional, 0.22 µm) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Olodanrigan Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401) is a potent and highly selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Primarily investigated for its analgesic properties, this compound has shown promise in preclinical models of neuropathic pain.[3] Its mechanism of action is understood to involve the inhibition of key inflammatory signaling pathways, positioning it as a novel therapeutic candidate.[1][2] These application notes provide detailed protocols for the administration of this compound in mouse models of neuropathic pain, based on existing literature. Furthermore, a proposed experimental design for investigating its potential therapeutic effects in a mouse model of Alzheimer's disease is presented, an area that remains to be explored.

Application Note 1: Neuropathic Pain Models

This compound has been evaluated in rodent models of neuropathic pain, demonstrating its potential to alleviate pain-like behaviors. The following sections detail the quantitative data from these studies and provide comprehensive protocols for its administration.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound and related AT2R antagonists in mouse models of neuropathic pain.

Table 1: Efficacy of this compound (EMA401) in a Mouse Model of Neuropathic Pain

Mouse ModelCompoundDosageAdministration RouteOutcomeReference
Paclitaxel-induced neuropathic painThis compound (EMA401)10 mg/kgOral (p.o.)Prevented the development of mechanical and cold allodynia.[4]

Table 2: Efficacy of a Related AT2R Antagonist (EMA300) in a Mouse Model of Neuropathic Pain

Mouse ModelCompoundDosageAdministration RouteOutcomeReference
Chronic Constriction Injury (CCI)EMA300100 or 300 mg/kgIntraperitoneal (i.p.)Dose-dependent relief of mechanical hypersensitivity. Analgesic effect was abolished in AT2R knockout mice.[5]
Experimental Protocols

1. Oral Gavage Administration Protocol

This protocol is suitable for the administration of this compound in studies investigating its oral bioavailability and efficacy.

  • Materials:

    • This compound (EMA401)

    • Vehicle (e.g., Corn oil, 0.5% methyl cellulose)[6]

    • DMSO (if required for initial dissolution)

    • Sterile water for injection or saline

    • Animal balance

    • 20-gauge, 1.5-inch curved, stainless steel feeding needles with a 2.25-mm ball tip[6]

    • 1 mL syringes

    • 70% ethanol

  • Procedure:

    • Animal Preparation:

      • Weigh each mouse accurately to calculate the correct dose volume.

      • For serial oral gavage, it is recommended to briefly anesthetize the mice to minimize stress and potential for injury.[7]

    • Drug Preparation:

      • Prepare a stock solution of this compound if necessary. For compounds with low aqueous solubility, a stock solution can be made in DMSO.[8]

      • For a final dosing solution in corn oil, a working solution can be prepared by adding the DMSO stock to the corn oil and mixing thoroughly. For example, to prepare a 1 mL working solution, add 100 μL of a 50 mg/mL DMSO stock to 900 μL of corn oil.[8]

      • Alternatively, this compound can be suspended in 0.5% methyl cellulose.[6]

      • The final concentration of DMSO in the vehicle should be kept low (ideally below 5-10%).

    • Administration:

      • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

      • Measure the appropriate volume of the drug solution into the syringe with the gavage needle attached. A typical gavage volume for a mouse is around 0.2 mL (10 mL/kg).[6]

      • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

      • Slowly dispense the solution into the stomach.

      • Carefully withdraw the needle and return the mouse to its cage.

      • Monitor the animal for any signs of distress.

2. Intraperitoneal (i.p.) Injection Protocol

This protocol is suitable for administering this compound when oral administration is not desired or for comparative studies.

  • Materials:

    • This compound (EMA401) or related compound

    • Vehicle (e.g., Sterile saline, PBS with a low percentage of DMSO or other solubilizing agents)

    • Animal balance

    • 1 mL syringes

    • 26-27 gauge sterile needles[9]

    • 70% ethanol

  • Procedure:

    • Animal Preparation:

      • Weigh each mouse to determine the injection volume.

    • Drug Preparation:

      • Dissolve this compound in a suitable vehicle. For hydrophobic compounds, a common vehicle is a mixture of DMSO and sterile saline or a solution containing Cremophor EL. A vehicle composition of 10% DMSO, 10% Cremophor EL, and 80% distilled water has been used for i.p. injections in mice.[8]

      • Ensure the final solution is sterile.

    • Administration:

      • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

      • The injection site should be in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][10]

      • Wipe the injection site with 70% ethanol.[9]

      • Insert the needle at a 15-20 degree angle.

      • Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.[9]

      • Inject the solution slowly. The maximum recommended i.p. injection volume for a mouse is 10 ml/kg.[11]

      • Withdraw the needle and return the mouse to its cage.

      • Monitor the animal for any adverse reactions.

Mandatory Visualization

G This compound Signaling Pathway in Neuropathic Pain cluster_0 AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds to p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_44_MAPK p42/p44 MAPK Activation AT2R->p42_44_MAPK Activates This compound This compound This compound->AT2R Blocks Neuron_Hyperexcitability DRG Neuron Hyperexcitability p38_MAPK->Neuron_Hyperexcitability Leads to p42_44_MAPK->Neuron_Hyperexcitability Leads to Neuropathic_Pain Neuropathic Pain Neuron_Hyperexcitability->Neuropathic_Pain Results in G Proposed Experimental Workflow for this compound in an AD Mouse Model cluster_1 start Select AD Mouse Model (e.g., 5xFAD) treatment_group This compound Treatment Group (10 mg/kg, p.o., daily) start->treatment_group vehicle_group Vehicle Control Group start->vehicle_group behavioral Behavioral Testing (Morris Water Maze, NOR) treatment_group->behavioral After treatment period vehicle_group->behavioral After treatment period tissue Tissue Collection (Brain) behavioral->tissue analysis Histological & Biochemical Analysis (Aβ, Inflammation) tissue->analysis data Data Analysis & Interpretation analysis->data

References

Olodanrigan (EMA401): Application Notes and Protocols for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] It has been a subject of significant research interest as a potential therapeutic agent for neuropathic pain, a condition often refractory to existing treatments.[1][4] These application notes provide a comprehensive overview of the research applications of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and offering detailed protocols for its use in experimental settings.

Mechanism of Action

This compound exerts its analgesic effects by blocking the Angiotensin II (AngII) Type 2 Receptor (AT2R).[1][2][3] In pathological states such as neuropathic pain, the AngII/AT2R signaling pathway is upregulated in sensory neurons, specifically in the dorsal root ganglion (DRG). Activation of AT2R by AngII leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), including p38 and p42/p44 (also known as ERK1/2).[1][3] This signaling cascade contributes to neuronal hyperexcitability and sprouting of DRG neurons, which are key cellular mechanisms underlying the generation and maintenance of neuropathic pain.[1][3] this compound, by selectively antagonizing the AT2R, inhibits the activation of p38 and p42/p44 MAPK, thereby reducing neuronal hyperexcitability and alleviating pain.[1][3]

Olodanrigan_Mechanism_of_Action cluster_neuron Sensory Neuron (DRG) AngII Angiotensin II (AngII) AT2R AT2R AngII->AT2R Binds MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Activates This compound This compound (EMA401) This compound->AT2R Blocks Hyperexcitability Neuronal Hyperexcitability & Sprouting MAPK_activation->Hyperexcitability Leads to Pain Neuropathic Pain Hyperexcitability->Pain Contributes to

Caption: Proposed signaling pathway for this compound's analgesic effect.

Research Applications

This compound has been primarily investigated for the treatment of peripheral neuropathic pain conditions.

  • Postherpetic Neuralgia (PHN): This is a debilitating chronic pain condition that can follow a shingles infection. This compound showed promise in early clinical trials for reducing pain in PHN patients.

  • Painful Diabetic Neuropathy (PDN): A common complication of diabetes characterized by nerve damage and chronic pain. This compound has also been evaluated for its efficacy in this patient population.

  • Preclinical Neuropathic Pain Models: this compound has been studied in various animal models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, to elucidate its mechanism of action and analgesic properties.[1]

Summary of Clinical Trial Data

This compound has been evaluated in Phase 2 clinical trials for both Postherpetic Neuralgia (PHN) and Painful Diabetic Neuropathy (PDN). However, these trials were prematurely terminated due to findings of preclinical liver toxicity with long-term administration, although this was not observed in the trial participants.[4] The available efficacy data, while not conclusive due to the early termination, suggested a potential clinical benefit.

StudyConditionTreatment ArmsNumber of Patients (Enrolled/Planned)Primary OutcomeKey FindingsReference
EMPHENE (NCT03094195) Postherpetic Neuralgia (PHN)Placebo (b.i.d.), this compound 25 mg (b.i.d.), this compound 100 mg (b.i.d.)129 / 360Change in weekly mean of 24-hour average pain score (NRS) from baseline to week 12.Numerically greater reduction in pain score for the 100 mg arm vs. placebo, but not statistically significant (Treatment Difference: -0.5; 95% CI: -1.6 to 0.6; p=0.35).[1][2][3]
EMPADINE (NCT03297294) Painful Diabetic Neuropathy (PDN)Placebo (b.i.d.), this compound 100 mg (b.i.d.)137 / 400Change in weekly mean of 24-hour average pain score (NRS) from baseline to week 12.Numerically greater reduction in pain score for the 100 mg arm vs. placebo, approaching statistical significance (Treatment Difference: -0.6; 95% CI: -1.4 to 0.1; p=0.10).[1][2][3]
Phase 2a (ACTRN12611000822987) Postherpetic Neuralgia (PHN)Placebo, this compound 100 mg (b.i.d.)183Change in mean pain intensity (NRS) from baseline to the last week of 28 days of dosing.Statistically significant reduction in pain score for the this compound group vs. placebo (Mean reduction: -2.29 vs. -1.60; p=0.0066).[5]

b.i.d. = twice daily; NRS = Numeric Rating Scale; CI = Confidence Interval.

Experimental Protocols

The following are detailed protocols representative of the preclinical research conducted with this compound.

In Vitro Protocol: Inhibition of MAPK Activation in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is based on the methodologies described by Anand et al., 2015, in Molecular Pain.

Objective: To determine the effect of this compound on Angiotensin II- and Nerve Growth Factor (NGF)-induced activation of p38 and p42/p44 MAPK in cultured human DRG neurons.

Materials:

  • Human dorsal root ganglia (obtained from a licensed tissue bank)

  • Collagenase/Dispase

  • Neurobasal medium supplemented with B27, penicillin/streptomycin, and L-glutamine

  • Poly-L-lysine and laminin-coated culture plates or coverslips

  • Recombinant human Nerve Growth Factor (NGF)

  • Angiotensin II (AngII)

  • This compound (EMA401)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-phospho-p42/p44 MAPK

  • Fluorescently labeled secondary antibodies

  • 4% Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Fluorescence microscope

Procedure:

  • DRG Neuron Isolation and Culture:

    • Aseptically dissect human DRG and transfer to a culture dish containing chilled dissociation medium.

    • Mince the ganglia into small pieces and incubate with a collagenase/dispase solution at 37°C to dissociate the tissue into a single-cell suspension.

    • Gently triturate the cell suspension and plate the neurons onto poly-L-lysine and laminin-coated culture vessels.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 48 hours before treatment.

  • Treatment:

    • Prepare stock solutions of NGF, AngII, and this compound in appropriate vehicles.

    • After 48 hours in culture, treat the DRG neurons with the following conditions for 30 minutes at 37°C:

      • Vehicle control

      • NGF (100 ng/mL)

      • AngII (10 nM)

      • AngII (10 nM) + this compound (100 nM)

      • This compound (100 nM) alone

  • Immunofluorescence Staining:

    • Following treatment, fix the cells with 4% PFA for 30 minutes.

    • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with primary antibodies against phospho-p38 and phospho-p42/p44 MAPK overnight at 4°C.

    • Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Wash with PBS and mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-p38 and phospho-p42/p44 MAPK in the neurons using image analysis software.

    • Compare the signal intensity between the different treatment groups.

in_vitro_workflow start Start: Human DRG Tissue dissociation Enzymatic Dissociation (Collagenase/Dispase) start->dissociation culture Culture Neurons for 48h (Poly-L-lysine/Laminin) dissociation->culture treatment Treatment (30 min): - Vehicle - AngII (10 nM) - NGF (100 ng/mL) - AngII + this compound (100 nM) culture->treatment fixation Fixation (4% PFA) treatment->fixation staining Immunofluorescence Staining (p-p38, p-p42/44 MAPK) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis: Quantify Fluorescence Intensity imaging->analysis end End: Assess MAPK Inhibition analysis->end

Caption: Experimental workflow for in vitro analysis of this compound.

In Vivo Protocol: Chronic Constriction Injury (CCI) Model in Rats

This protocol is a representative procedure for inducing neuropathic pain in rats to test the efficacy of this compound.

Objective: To evaluate the analgesic effect of orally administered this compound on mechanical allodynia in a rat model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • This compound (EMA401)

  • Vehicle for oral gavage (e.g., 10% DMSO in corn oil)

  • Von Frey filaments for assessing mechanical allodynia

  • Animal enclosures with appropriate bedding

Procedure:

  • Chronic Constriction Injury (CCI) Surgery:

    • Anesthetize the rat and shave the left thigh.

    • Make a small incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.

    • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 14 days to allow for the development of neuropathic pain.

  • Assessment of Mechanical Allodynia (Baseline):

    • Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.

    • Establish a baseline PWT for each animal before drug administration.

  • Drug Administration:

    • Randomly assign the animals to treatment groups:

      • Vehicle control (oral gavage)

      • This compound (e.g., 10 mg/kg, oral gavage)

    • Administer the treatment daily for a specified period (e.g., 7-14 days).

  • Post-Treatment Assessment of Mechanical Allodynia:

    • At various time points after drug administration (e.g., daily before the next dose), re-assess the PWT as described in step 2.

    • Continue monitoring PWT throughout the treatment period.

  • Data Analysis:

    • Compare the PWT between the vehicle- and this compound-treated groups over time.

    • A significant increase in PWT in the this compound group compared to the vehicle group indicates an analgesic effect.

Conclusion

This compound represents a novel therapeutic approach for neuropathic pain by targeting the AT2R. Preclinical studies have demonstrated its ability to modulate key pain signaling pathways, and early clinical data, though incomplete, suggested potential analgesic efficacy in patients. While its development was halted due to preclinical safety concerns, the research on this compound has provided valuable insights into the role of the renin-angiotensin system in pain pathophysiology and highlights the AT2R as a promising target for future drug development in this area. The protocols and data presented here serve as a resource for researchers continuing to explore this and related pathways for the treatment of chronic pain.

References

Application Notes and Protocols for Olodanrigan in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R), a G-protein coupled receptor (GPCR).[1] The activation of AT2R by its endogenous ligand, Angiotensin II, is implicated in various physiological and pathophysiological processes, including neuropathic pain. The analgesic effect of this compound is attributed to its ability to inhibit the Angiotensin II-induced activation of p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathways in dorsal root ganglion neurons.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize AT2R antagonists.

Signaling Pathway of this compound's Antagonistic Action

The binding of Angiotensin II to the AT2R initiates a signaling cascade that results in the phosphorylation and activation of p38 MAPK. This compound acts by competitively binding to the AT2R, thereby preventing Angiotensin II from binding and subsequently inhibiting the downstream signaling pathway.

cluster_membrane Cell Membrane AT2R AT2R p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Initiates Signaling AngII Angiotensin II AngII->AT2R Binds and Activates This compound This compound (Antagonist) This compound->AT2R Blocks Binding downstream Downstream Cellular Effects (e.g., Neuronal Hyperexcitability) p38_MAPK->downstream

Caption: this compound's antagonism of the AT2R signaling pathway.

Quantitative Data for this compound in HTS Assays

The following table summarizes key quantitative metrics for this compound and representative data for a typical AT2R antagonist high-throughput screening campaign.

ParameterValueSource/Reference
This compound (EMA401) IC50 26 nMCompetitive binding assay for human AT2R.[2]
Assay Type Calcium Mobilization AssayRepresentative for GPCR antagonist screening.[3]
Z' Factor 0.74Indicates excellent assay quality for HTS.[3]
Hit Rate (Primary Screen) 1.01%Based on a screen of 16,000 compounds.[3]
Confirmed Hit Rate 0.03%After dose-response confirmation.[3]

High-Throughput Screening Experimental Protocols

Two primary HTS methodologies are presented for the identification and characterization of AT2R antagonists like this compound: a cell-based calcium mobilization assay for primary screening and a biochemical competitive binding assay for hit confirmation and potency determination.

Primary HTS: Homogeneous Calcium Mobilization Assay

This assay is designed to identify compounds that inhibit the Angiotensin II-induced increase in intracellular calcium in cells expressing the human AT2R.

Experimental Workflow Diagram:

cluster_workflow Calcium Mobilization HTS Workflow A 1. Seed AT2R-expressing cells in 384-well plates B 2. Load cells with a calcium-sensitive dye A->B C 3. Add test compounds (including this compound as control) B->C D 4. Stimulate with Angiotensin II (agonist) C->D E 5. Measure fluorescence signal (kinetic read) D->E F 6. Data analysis to identify inhibitors of calcium flux E->F cluster_workflow Competitive Binding Assay Workflow A 1. Prepare cell membranes from AT2R-expressing cells B 2. Incubate membranes with a fixed concentration of a labeled AT2R ligand A->B C 3. Add serial dilutions of test compounds (including this compound as standard) B->C D 4. Allow binding to reach equilibrium C->D E 5. Separate bound from free ligand (e.g., filtration) D->E F 6. Quantify bound labeled ligand E->F G 7. Generate dose-response curves and calculate IC50 values F->G

References

Application Notes and Protocols for the Analytical Detection of Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401) is a selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] It has been investigated as a potential therapeutic agent for neuropathic pain.[1] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.

This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for quantifying the analyte in human plasma. Additionally, a general High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is outlined as a potential alternative or complementary technique.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively blocking the Angiotensin II Type 2 Receptor (AT2R). This antagonism is thought to inhibit the augmented activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK) induced by Angiotensin II binding to AT2R. The downstream effect is the inhibition of dorsal root ganglion (DRG) neuron hyperexcitability and sprouting, which are key mechanisms in the pathophysiology of neuropathic pain.[1]

Olodanrigan_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AT2R AT2R p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Activates Neuron_Hyperexcitability DRG Neuron Hyperexcitability & Sprouting p38_MAPK->Neuron_Hyperexcitability p42_p44_MAPK->Neuron_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuron_Hyperexcitability->Neuropathic_Pain AngII Angiotensin II AngII->AT2R Binds to This compound This compound (EMA401) This compound->AT2R Antagonizes

This compound's Mechanism of Action

Method 1: LC-MS/MS for Quantification of this compound in Human Plasma

This method describes a sensitive and selective approach for the determination of this compound in human plasma, which is suitable for pharmacokinetic studies in a clinical research setting.

Data Presentation: Method Validation Summary

The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for this compound in human plasma.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy at LLOQ 85% - 115%
Precision (CV%) at LLOQ < 20%
Intra-day Accuracy 92.5% - 108.3%
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Accuracy 95.1% - 105.7%
Inter-day Precision (CV%) ≤ 10.2%
Mean Recovery > 85%
Matrix Effect Minimal and compensated by internal standard

Experimental Protocol: LC-MS/MS

LC_MS_MS_Workflow Sample_Collection 1. Plasma Sample Collection (K2EDTA anticoagulant) Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation 3. Chromatographic Separation (Reversed-Phase HPLC) Sample_Prep->LC_Separation MS_Detection 4. Mass Spectrometric Detection (Triple Quadrupole MS/MS) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d5

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2EDTA as anticoagulant)

2. Sample Preparation (Protein Precipitation)

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

3. Liquid Chromatography Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: Hold at 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 508.6 → 292.2 (Quantifier), m/z 508.6 → 118.1 (Qualifier)

    • This compound-d5 (IS): m/z 513.6 → 297.2

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 55 psi

5. Calibration and Quality Control

  • Prepare calibration standards by spiking blank human plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Analyze calibration standards and QC samples with each batch of study samples to ensure the accuracy and precision of the run.

Method 2: HPLC-UV for this compound Detection

This method provides a more accessible but typically less sensitive alternative to LC-MS/MS. It is suitable for the analysis of bulk drug substance or formulations where higher concentrations are expected.

Data Presentation: Method Performance Summary
ParameterExpected Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 1 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Precision (CV%) < 5%
Accuracy 95% - 105%
Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid, analytical grade

2. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 220-280 nm).

  • Injection Volume: 20 µL

Conclusion

The LC-MS/MS method presented offers a highly sensitive and specific protocol for the quantification of this compound in human plasma, making it the gold standard for pharmacokinetic and clinical studies. The HPLC-UV method, while less sensitive, provides a reliable alternative for quality control and analysis of higher concentration samples. The selection of the appropriate method should be based on the specific requirements of the analysis, including the sample matrix, expected concentration range, and the need for high throughput. Proper method validation according to regulatory guidelines is essential before application to sample analysis.

References

Application Notes and Protocols: Investigating the Potential Role of Olodanrigan in Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there are no direct published studies investigating the effects of Olodanrigan on long-term potentiation (LTP). The following application notes and protocols are a hypothetical framework based on the known mechanism of this compound as an Angiotensin II Type 2 Receptor (AT2R) antagonist and established methodologies for LTP studies. These are intended to serve as a guide for researchers interested in exploring this novel area of investigation.

Introduction

This compound (EMA401) is a selective, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] It has been primarily investigated for its analgesic properties in neuropathic pain.[1][2] The mechanism of action is thought to involve the inhibition of downstream signaling cascades, including the p38 and p42/p44 MAPK pathways.[1] Given that these pathways are also implicated in synaptic plasticity, it is plausible that this compound could modulate long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4]

These application notes provide a theoretical basis and experimental protocols for investigating the potential effects of this compound on LTP in hippocampal slices, a well-established model for studying synaptic plasticity.

Hypothesized Mechanism of Action

Angiotensin II, through AT2R, can influence neuronal excitability and plasticity. By blocking AT2R, this compound may modulate LTP through several potential mechanisms:

  • Modulation of MAPK Signaling: The p38 and p42/p44 MAPK pathways are crucial for the induction and maintenance of LTP. This compound's inhibitory effect on these pathways could potentially alter the threshold for LTP induction or affect its long-term stability.

  • Regulation of Neuronal Excitability: AT2R activation has been linked to changes in ion channel function. By antagonizing this receptor, this compound might influence the postsynaptic depolarization required to trigger LTP.

  • Neuroinflammatory Pathways: Angiotensin II can promote neuroinflammation, which can, in turn, affect synaptic plasticity. This compound's potential anti-inflammatory effects could create a more permissive environment for LTP.

Quantitative Data Presentation

As there is no existing data, the following table is a template for researchers to systematically record their findings when investigating the effects of this compound on LTP.

Experimental GroupThis compound Concentration (µM)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (mV/ms)% Potentiationn (slices)
Control (Vehicle)0
This compound1
This compound10
This compound100

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentrations. Ensure the final DMSO concentration in the aCSF is consistent across all experimental groups and does not exceed 0.1%.

Hippocampal Slice Preparation
  • Animal Model: Male Wistar rats (6-8 weeks old)

  • Procedure:

    • Anesthetize the rat with isoflurane and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to an interface chamber and allow them to recover for at least 1 hour at room temperature, continuously perfused with oxygenated aCSF.

Electrophysiological Recording and LTP Induction
  • Setup: Standard in vitro electrophysiology rig with a microelectrode amplifier, digitizer, and data acquisition software.

  • Procedure:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit 40-50% of the maximal fEPSP amplitude.

    • After establishing a stable baseline, perfuse the slices with either vehicle (aCSF with DMSO) or this compound at the desired concentration for 30 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.[5]

    • Continue to record fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to monitor the potentiation.

    • Analyze the data by measuring the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.

Visualizations

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal AngII Angiotensin II AT2R AT2R AngII->AT2R Binds p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK AT2R->p42_p44_MAPK Activates This compound This compound This compound->AT2R Blocks Plasticity_Proteins Plasticity-Related Proteins p38_MAPK->Plasticity_Proteins Phosphorylates p42_p44_MAPK->Plasticity_Proteins Phosphorylates LTP_Modulation LTP Modulation Plasticity_Proteins->LTP_Modulation

Caption: Hypothesized signaling pathway of this compound in modulating LTP.

Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline Drug_App This compound/Vehicle Application (30 min) Baseline->Drug_App HFS High-Frequency Stimulation (HFS) Drug_App->HFS Post_HFS Post-HFS Recording (60 min) HFS->Post_HFS Analysis Data Analysis Post_HFS->Analysis

Caption: Experimental workflow for studying this compound's effect on LTP.

References

Application Notes and Protocols for Olodanrigan in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Olodanrigan (also known as EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, in primary neuron cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.

Introduction

This compound is a peripherally restricted, orally active, and highly selective antagonist of the angiotensin II type 2 receptor (AT2R).[1][2] It has shown promise as a novel therapeutic agent for neuropathic pain.[1][2] In primary neuron cultures, particularly dorsal root ganglion (DRG) neurons, this compound has been demonstrated to modulate key signaling pathways involved in neuronal sensitization and neurite outgrowth.[1] These application notes are intended to provide researchers with the necessary information to effectively utilize this compound in in vitro neuronal models.

Mechanism of Action

This compound exerts its effects by blocking the angiotensin II (AngII) type 2 receptor (AT2R). In the context of primary neurons, particularly sensory neurons of the dorsal root ganglia (DRG), this antagonism has been shown to inhibit the downstream signaling cascades activated by AngII. The primary mechanism involves the attenuation of AngII-induced phosphorylation of p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1] This inhibition of MAPK signaling is believed to underlie the compound's ability to reduce neuronal hyperexcitability and modulate neurite sprouting, which are key processes in the development of neuropathic pain.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound in primary DRG neuron cultures as reported in preclinical studies.

Table 1: Effect of this compound on Angiotensin II-Induced MAPK Phosphorylation

Treatment Groupp-p38 MAPK Signal Intensity (Arbitrary Units)p-p42/44 MAPK Signal Intensity (Arbitrary Units)
Vehicle Control~100~100
Angiotensin II (10 nM)~180~175
Angiotensin II (10 nM) + this compound (100 nM)~110~120
Nerve Growth Factor (NGF) (100 ng/mL)~175~180

Data are estimations derived from graphical representations in Anand et al., 2015.[1]

Table 2: Effect of this compound on Neurite Outgrowth in Primary DRG Neurons

Treatment GroupEffect on Neurite Outgrowth
Angiotensin IIIncreased neurite length
AT2R Agonist (C21)Increased neurite length
This compound (10 nM and 100 nM)Inhibition of AngII-induced neurite outgrowth

Qualitative summary based on findings from Anand et al., 2015.[1]

Table 3: Effect of this compound on Capsaicin-Induced Calcium Responses in Primary DRG Neurons

Treatment GroupEffect on Capsaicin Response
Angiotensin IISensitization of capsaicin-induced calcium influx
This compound (100 nM)Inhibition of AngII-mediated sensitization of capsaicin responses

Qualitative summary based on findings from Anand et al., 2015.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in primary neuron cultures are provided below.

Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol describes the isolation and culture of primary DRG neurons from rodents, a common model for studying the effects of this compound.

Materials:

  • E15-E18 rat or mouse embryos

  • Hank's Balanced Salt Solution (HBSS), ice-cold

  • Collagenase/Dispase solution

  • Trypsin-EDTA (0.25%)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize pregnant rodent according to approved institutional protocols.

  • Dissect embryos and place them in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the dorsal root ganglia from the spinal column.

  • Transfer the collected DRGs to a tube containing collagenase/dispase solution and incubate at 37°C for 30-45 minutes.

  • Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in pre-warmed complete Neurobasal medium.

  • Plate the neurons onto poly-D-lysine/laminin-coated culture vessels at the desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Allow the neurons to adhere and extend neurites for at least 48 hours before initiating experiments.

Protocol 2: this compound Treatment and Analysis of MAPK Phosphorylation by Immunofluorescence

This protocol outlines the steps to treat primary DRG neurons with this compound and assess its effect on AngII-induced MAPK phosphorylation.

Materials:

  • Primary DRG neuron cultures (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Angiotensin II (AngII)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-phospho-p42/44 MAPK

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Prepare working solutions of this compound and AngII in complete Neurobasal medium. A final DMSO concentration of <0.1% is recommended.

  • Pre-treat the DRG neuron cultures with this compound (e.g., 100 nM) for 30 minutes.

  • Add AngII (e.g., 10 nM) to the cultures and incubate for an additional 15-30 minutes. Include appropriate controls (vehicle, AngII alone, this compound alone).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies against p-p38 and p-p42/44 MAPK overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips and visualize the staining using a fluorescence microscope.

  • Quantify the fluorescence intensity of p-p38 and p-p42/44 MAPK in the neuronal cell bodies.

Protocol 3: Neurite Outgrowth Assay

This protocol can be used to evaluate the effect of this compound on neurite extension in primary DRG neurons.

Materials:

  • Primary DRG neuron cultures (from Protocol 1)

  • This compound

  • Angiotensin II

  • Fixative (e.g., 4% PFA)

  • Neuronal marker antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Imaging system with neurite outgrowth analysis software

Procedure:

  • Plate DRG neurons at a low density to allow for clear visualization of individual neurites.

  • After 24 hours, treat the neurons with this compound, AngII, or a combination of both. Include a vehicle control.

  • Incubate the cultures for 48-72 hours.

  • Fix the cells and perform immunofluorescence staining for a neuronal marker like β-III tubulin.

  • Acquire images of multiple random fields for each treatment condition.

  • Use an automated image analysis software to quantify neurite length, number of branches, and the percentage of neurite-bearing cells.

Protocol 4: Calcium Imaging of Capsaicin Responses

This protocol details how to measure changes in intracellular calcium in response to capsaicin, and how this compound modulates this response.

Materials:

  • Primary DRG neuron cultures on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Extracellular recording solution (e.g., Hanks' Balanced Salt Solution with calcium)

  • This compound

  • Angiotensin II

  • Capsaicin

  • Fluorescence imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength intensity measurement (for Fluo-4).

Procedure:

  • Load the DRG neuron cultures with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with the extracellular recording solution to remove excess dye.

  • Mount the dish/coverslip on the imaging system and allow the cells to equilibrate.

  • Acquire a baseline fluorescence recording.

  • To assess sensitization, first perfuse the cells with AngII for a few minutes, followed by a brief application of capsaicin.

  • To test the effect of this compound, pre-incubate the cells with this compound for a designated period (e.g., 15-30 minutes) before the AngII and capsaicin application.

  • Record the changes in fluorescence intensity or ratio over time.

  • Analyze the data by measuring the peak amplitude and the area under the curve of the calcium transients in response to capsaicin.

Visualizations

Signaling Pathway of this compound in Primary Neurons

Olodanrigan_Signaling_Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R MAPK_activation p38 & p42/44 MAPK Phosphorylation AT2R->MAPK_activation This compound This compound This compound->AT2R Neuronal_Hyperexcitability Neuronal Hyperexcitability MAPK_activation->Neuronal_Hyperexcitability Neurite_Outgrowth Neurite Outgrowth MAPK_activation->Neurite_Outgrowth

Caption: this compound inhibits AngII-induced MAPK signaling.

Experimental Workflow for Assessing this compound's Effect on MAPK Phosphorylation

Experimental_Workflow start Start: Primary DRG Neuron Culture treatment Treatment: 1. Vehicle 2. AngII 3. This compound + AngII start->treatment fixation Fixation (4% PFA) treatment->fixation staining Immunofluorescence Staining (p-p38, p-p42/44 MAPK) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis: Quantify Fluorescence Intensity imaging->analysis end End: Compare Treatment Groups analysis->end

Caption: Workflow for immunofluorescence analysis.

References

Troubleshooting & Optimization

optimizing Olodanrigan concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olodanrigan (EMA401). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its primary mechanism of action involves the inhibition of the downstream signaling cascade that is activated by Angiotensin II binding to AT2R. Specifically, this compound has been shown to inhibit the augmented activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), which plays a role in neuronal hyperexcitability and has been a focus of neuropathic pain research.

Q2: What are the common experimental applications of this compound?

This compound is primarily used in preclinical research to investigate the role of the AT2R in various physiological and pathological processes. Its most prominent application has been in the study of neuropathic pain. It has been evaluated in models of postherpetic neuralgia and painful diabetic neuropathy.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q5: Has this compound been used in clinical trials?

Yes, this compound progressed to Phase II clinical trials for the treatment of neuropathic pain, including postherpetic neuralgia and painful diabetic neuropathy. However, its clinical development was terminated due to observations of potential liver toxicity in preclinical studies. Researchers should be aware of this potential toxicity in their experimental designs.

Experimental Protocols and Data

Recommended Concentration Ranges

The optimal concentration of this compound will vary depending on the specific cell type, experimental model, and assay conditions. The following table summarizes previously reported concentrations for both in vitro and in vivo studies.

Application Model System Concentration/Dosage Reference
In VitroRat Dorsal Root Ganglion (DRG) Neurons10 nM, 100 nM
In VivoRats (Chronic Constriction Injury Model)1 mg/kg (intravenous)
In VivoRats (Chronic Constriction Injury Model)10 mg/kg (oral)
In VivoMice (Varicella Zoster Virus Model)Not Specified
Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). MedChemExpress suggests that a 10 mM stock solution can be prepared in DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Treatment of Dorsal Root Ganglion (DRG) Neurons

This protocol is a general guideline for treating cultured DRG neurons with this compound. Specific details for DRG neuron isolation and culture can be found in the cited literature.

  • Materials:

    • Cultured rat or mouse DRG neurons

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Appropriate cell culture medium

    • Angiotensin II (or other agonist to stimulate AT2R)

  • Procedure:

    • Culture DRG neurons on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates

Olodanrigan Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions for Olodanrigan. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, with a shelf life of up to 3 years.[1][2]

Q2: How should I store this compound in solution?

A2: For this compound dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C, which should maintain stability for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound solutions at -20°C?

A3: While long-term storage at -80°C is recommended for solutions, storage at -20°C is suitable for shorter periods, typically up to one month.[3]

Q4: I am preparing this compound for an in vivo study. How should I handle the formulation?

A4: For in vivo experiments, it is best to prepare the working solution fresh on the day of use to ensure potency and avoid potential degradation.[4] If using a solvent like DMSO, keep the proportion low in the final formulation if the animal model is sensitive.[4] A common formulation for oral administration involves creating a homogeneous suspension in CMC-Na.[5]

Q5: My this compound in DMSO solution appears to have a reduced solubility. What could be the cause?

A5: DMSO is hygroscopic and can absorb moisture from the air. This moisture can reduce the solubility of compounds like this compound.[3][5] It is crucial to use fresh, anhydrous DMSO to ensure maximal solubility.[3][5]

Summary of Storage Conditions

FormStorage TemperatureDurationReference(s)
Solid Powder -20°CUp to 3 years[1][2]
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]
In Solvent (e.g., DMSO) -20°CUp to 1 month[3]

Troubleshooting Guide for Stability-Related Issues

IssuePotential CauseRecommended Action
Inconsistent results in bioassays Degradation of this compound in stock or working solutions.Prepare fresh working solutions daily.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure proper storage temperatures are maintained.
Precipitation in stock solution Exceeded solubility limit or solvent has absorbed moisture.Use fresh, anhydrous DMSO.[5] If precipitation occurs upon preparation, gentle heating or sonication may aid dissolution.[6]
Loss of potency in formulated product Chemical instability due to pH, light, or interaction with excipients.Conduct a forced degradation study to identify degradation pathways. Perform excipient compatibility studies to select stable formulation components.
Unexpected peaks in HPLC analysis Degradation products have formed.Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[7]

Experimental Protocols

While specific stability data for this compound is not extensively published, the following are generalized protocols that can be adapted to assess its stability and compatibility.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the this compound solution to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder and solution at 60°C for 48 hours.

    • Photostability: Expose the solid powder and solution to light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation.[10]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl) stock->acid Expose to base Base Hydrolysis (e.g., 0.1N NaOH) stock->base Expose to oxidation Oxidation (e.g., 3% H2O2) stock->oxidation Expose to thermal Thermal (e.g., 60°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to analysis HPLC-UV/MS Analysis acid->analysis Analyze base->analysis Analyze oxidation->analysis Analyze thermal->analysis Analyze photo->analysis Analyze evaluation Identify & Quantify Degradation Products analysis->evaluation Evaluate Data

Caption: Workflow for a Forced Degradation Study.

General Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products or excipients.[3][7]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Screen various C18 and other stationary phase columns.

    • Test different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH levels.

  • Gradient Optimization: Develop a gradient elution program that provides the best separation of the API and its degradation products, which are generated from the forced degradation study.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting both the API and its degradation products.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_dev Method Development cluster_output Outcome start Start with Forced Degradation Samples screen Screen Columns & Mobile Phases start->screen optimize Optimize Gradient & Wavelength screen->optimize validate Validate Method (ICH Guidelines) optimize->validate final_method Validated Stability- Indicating Method validate->final_method

Caption: HPLC Method Development Workflow.

Signaling Pathway Implicated in this compound's Mechanism

This compound is an antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its analgesic effects are believed to involve the inhibition of MAPK signaling pathways.

G AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to MAPK p38 & p42/p44 MAPK Activation AT2R->MAPK Activates This compound This compound This compound->AT2R Blocks Pain Neuropathic Pain Signaling MAPK->Pain Leads to

Caption: this compound's Mechanism of Action.

References

Olodanrigan (EMA401) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olodanrigan (EMA401). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues that may be encountered during experiments with this selective angiotensin II type 2 receptor (AT2R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, orally active, and peripherally restricted antagonist of the angiotensin II type 2 receptor (AT2R).[1][2][3] Its analgesic effect in neuropathic pain is believed to be mediated by the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway. This inhibition leads to the reduced activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), which in turn suppresses the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2][3]

Q2: What were the key findings from the clinical trials of this compound?

Q3: What is the recommended solvent for this compound for in vitro experiments?

A3: this compound is soluble in DMSO.[9] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure that the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity.

Troubleshooting Guides

In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Unexpected toxicity or adverse events in long-term animal studies (e.g., elevated liver enzymes, weight loss). As observed in long-term preclinical studies with monkeys, this compound may have a potential for hepatotoxicity with prolonged exposure.[7][8]1. Implement a regular monitoring schedule for liver function (e.g., ALT, AST) and animal welfare. 2. Consider reducing the duration of the study or the dosage. 3. Conduct a thorough histopathological examination of the liver and other major organs at the end of the study.
Lack of efficacy in a neuropathic pain model. 1. Inappropriate pain model: The chosen model may not be suitable for the AT2R antagonism mechanism. 2. Insufficient dosage or bioavailability: The administered dose may not achieve the necessary therapeutic concentration. This compound has an oral bioavailability of approximately 33%.[10][11] 3. Timing of administration: The drug may have been administered at a suboptimal time point relative to the peak of the pain phenotype.1. Use a well-validated neuropathic pain model where AT2R is known to be involved, such as the chronic constriction injury (CCI) model.[3] 2. Perform pharmacokinetic studies to determine the plasma concentration of this compound in your animal model. Adjust the dosage accordingly. 3. Vary the timing of drug administration to cover different phases of pain development.
Variability in behavioral responses. 1. Inconsistent drug administration: Oral gavage technique can lead to variability in absorption. 2. Subject-to-subject variability: Biological differences between animals can lead to varied responses.1. Ensure consistent and proper oral gavage technique. Consider alternative routes of administration if variability persists. 2. Increase the number of animals per group to improve statistical power.
In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Inconsistent results in DRG neuron cultures. 1. Cell health: Primary neuron cultures are sensitive to handling and culture conditions. 2. Reagent variability: Inconsistent quality of growth factors or other reagents.1. Standardize the protocol for DRG neuron isolation and culture. Monitor cell viability regularly. 2. Use high-quality, lot-tested reagents.
No effect on MAPK phosphorylation. 1. Insufficient stimulation: The concentration of the stimulating agent (e.g., Angiotensin II) may be too low. 2. Timing of analysis: The peak of MAPK phosphorylation may have been missed. 3. This compound concentration: The concentration of this compound may be too high or too low.1. Perform a dose-response curve for Angiotensin II to determine the optimal stimulating concentration. 2. Conduct a time-course experiment to identify the peak of p38 and p42/p44 phosphorylation. 3. Test a range of this compound concentrations to determine the optimal inhibitory dose.
Difficulty replicating inhibition of capsaicin responses. 1. Calcium imaging setup: Suboptimal dye loading, imaging parameters, or cell health can affect results. 2. Cellular sensitization: The in vitro model of sensitization may not be robust.1. Optimize the calcium imaging protocol, including dye concentration, loading time, and imaging frequency. 2. Ensure that the sensitization protocol (e.g., pre-treatment with a stimulating agent) is consistently applied.

Quantitative Data Summary

Phase 2a Clinical Trial Efficacy Data (Postherpetic Neuralgia)
Outcome This compound (100 mg twice daily) Placebo p-value
Mean change in pain score from baseline to day 28 -2.05-1.360.027
Proportion of patients with ≥30% pain reduction 54%36%0.03
Proportion of patients with ≥50% pain reduction 35%20%0.05
Data from the Lancet, 2014; 383(9929):1637-47.[5]
Preclinical Efficacy in the Rat CCI Model
Compound Route of Administration Dose Effect
This compound (EMA401)p.o.10 mg/kgSignificant increase in paw withdrawal latencies at day 14 post-CCI.[3]
This compound (EMA401)p.o.30 mg/kgAlleviation of mechanical allodynia.[12]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.

  • Closure: Suture the muscle and skin layers.

  • Post-operative care: Administer analgesics and monitor the animal for signs of distress.

  • Behavioral testing: Assess for neuropathic pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia) starting from a few days post-surgery.

In Vitro Analysis of MAPK Phosphorylation in DRG Neurons
  • Cell Culture: Culture primary rat DRG neurons on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates).

  • Pre-treatment: Pre-incubate the neurons with this compound at the desired concentrations for a specified period (e.g., 30 minutes).

  • Stimulation: Add Angiotensin II to the culture medium at a pre-determined optimal concentration to stimulate the AT2R pathway.

  • Lysis: After the desired stimulation time, lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated p38, total p38, phosphorylated p42/p44, and total p42/p44.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Olodanrigan_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space AngII Angiotensin II AT2R AT2R AngII->AT2R MAPK_p p38 & p42/p44 MAPK (Phosphorylation) AT2R->MAPK_p Neuron_Hyperexcitability Neuronal Hyperexcitability & Sprouting MAPK_p->Neuron_Hyperexcitability This compound This compound This compound->AT2R

Caption: this compound's mechanism of action in neuropathic pain.

Experimental_Workflow_MAPK_Analysis start Culture DRG Neurons pretreatment Pre-treat with this compound or Vehicle start->pretreatment stimulation Stimulate with Angiotensin II pretreatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for p-MAPK & Total MAPK lysis->western_blot quantification Quantify Band Intensities western_blot->quantification end Analyze Results quantification->end

References

Olodanrigan Solubility and Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olodanrigan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and to offer troubleshooting for common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.[1][2] It is also soluble in Ethanol but is insoluble in water.[1]

Q2: Why is it important to use anhydrous DMSO?

A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic compounds like this compound, potentially leading to precipitation of your stock solution over time. For consistent and reproducible results, it is crucial to use fresh or properly stored anhydrous DMSO.[2]

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

A3: this compound can be dissolved in DMSO at concentrations of 100 mg/mL.[1][2] For even higher concentrations, such as 200 mg/mL, the use of ultrasound may be necessary to facilitate dissolution.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with an ideal target of ≤ 0.1% for sensitive cell lines or long-term experiments. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: Is there a salt form of this compound available with different solubility?

A5: Yes, a sodium salt of this compound is also available. While specific comparative solubility data is not provided in the search results, salt forms of compounds are often more soluble in aqueous solutions. If you are facing significant challenges with the solubility of this compound, exploring its sodium salt form may be a viable alternative.[3]

Troubleshooting Guide: Preventing this compound Precipitation in Assays

A common challenge encountered is the precipitation of this compound when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium. This phenomenon, often referred to as "solvent shock," can lead to inaccurate compound concentrations and unreliable experimental results.

Problem: My this compound solution becomes cloudy or forms a precipitate upon dilution in my aqueous assay buffer.

This is typically due to the rapid change in solvent polarity, causing the hydrophobic this compound to crash out of solution. Here are several troubleshooting steps to mitigate this issue:

  • Solution 1: Slow, Drop-wise Addition with Vortexing: Instead of pipetting the DMSO stock directly into the buffer, add the stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual introduction helps to disperse the compound more effectively and prevents the formation of localized high concentrations that can trigger precipitation.

  • Solution 2: Intermediate Dilution Step: Perform a serial dilution. First, create an intermediate dilution of your this compound stock in your cell culture medium. Then, use this intermediate dilution to prepare your final concentrations. This gradual reduction in DMSO concentration can help maintain the solubility of the compound.

  • Solution 3: Use of Surfactants (for non-cellular assays): For biochemical or enzyme-based assays, the addition of a small amount of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to the assay buffer can help to maintain the solubility of hydrophobic compounds. However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.

  • Solution 4: Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. While this will require adding a larger volume to your assay, it reduces the localized concentration of both the compound and the DMSO upon dilution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration NotesCitations
DMSOSolubleUp to 100 mg/mL. Up to 200 mg/mL with ultrasound.[1][2]
EthanolSoluble100 mg/mL[1]
WaterInsoluble< 0.1 mg/mL[1][2]

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

Objective: To prepare a series of working solutions of this compound in cell culture medium from a concentrated DMSO stock with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder.

    • Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a 50 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the highest desired final concentration in your experiment, ensuring the final DMSO concentration remains non-toxic (ideally ≤ 0.1%).

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-wise.

    • Perform serial dilutions from this solution using the complete cell culture medium to obtain the other desired final concentrations.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, corresponding to the highest concentration of DMSO used in the experimental conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation observed upon diluting This compound DMSO stock in aqueous buffer q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce stock concentration or use a larger volume of buffer q1->a1_yes Yes q2 Was the stock added quickly to the buffer? q1->q2 No a1_yes->q2 a2_yes Add stock drop-wise to pre-warmed buffer while vortexing q2->a2_yes Yes q3 Is fresh, anhydrous DMSO being used? q2->q3 No a2_yes->q3 a3_no Prepare a fresh stock solution with anhydrous DMSO q3->a3_no No end Solution should be clear. Proceed with experiment. q3->end Yes a3_no->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_pathway This compound's Mechanism of Action AngII Angiotensin II (Ang II) AT2R AT2 Receptor AngII->AT2R Binds to MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Induces This compound This compound This compound->AT2R Antagonizes Cellular_response DRG Neuron Hyperexcitability & Sprouting MAPK_activation->Cellular_response Leads to Pain_signaling Neuropathic Pain Signaling Cellular_response->Pain_signaling Contributes to

Caption: this compound's mechanism of action signaling pathway.

References

troubleshooting Olodanrigan inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olodanrigan (EMA401). The information is designed to address potential inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why have clinical trial results for this compound appeared inconsistent?

Q2: What is the established mechanism of action for this compound?

This compound is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). In the context of neuropathic pain, its analgesic effect is understood to be mediated through the inhibition of the p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By blocking AT2R, this compound prevents the downstream activation of these MAPK pathways, which are implicated in neuronal hyperexcitability and the maintenance of chronic pain states.

Q3: What are the key preclinical models used to evaluate this compound's efficacy?

The Chronic Constriction Injury (CCI) model in rats is a widely used and relevant preclinical model for studying neuropathic pain and has been employed in the evaluation of this compound. This model mimics the mechanical and inflammatory components of nerve injury-induced pain.

Q4: Are there any known formulation issues that could lead to inconsistent results in preclinical studies?

Yes, the solubility and stability of this compound in vehicle solutions can impact its bioavailability and, consequently, its efficacy in in vivo experiments. It is crucial to ensure complete dissolution and to prepare fresh solutions for administration. For oral administration in rodents, a common formulation involves dissolving this compound in a small amount of DMSO and then suspending this solution in corn oil. Inconsistent preparation of this formulation can lead to variability in drug exposure.

Troubleshooting Inconsistent Results

IssuePotential CauseRecommended Action
High variability in in vivo efficacy studies (e.g., CCI model) Improper drug formulation and administration.Ensure this compound is fully dissolved. A recommended method is to first dissolve in a minimal volume of DMSO before suspending in the final vehicle (e.g., corn oil). Prepare fresh formulations for each experiment to avoid degradation. Administer a consistent volume based on animal weight.
Inconsistent surgical procedure in the CCI model.Standardize the surgical technique for the CCI model, particularly the tightness of the ligatures around the sciatic nerve. Ensure all researchers are trained on the same protocol.
Insufficient statistical power.Conduct a power analysis before starting the study to determine the appropriate number of animals per group to detect a statistically significant effect.
Lack of effect in in vitro neuronal excitability assays Low cell viability or unhealthy neuronal cultures.Ensure optimal culture conditions for dorsal root ganglion (DRG) neurons or other relevant cell lines. Assess cell viability before and after the experiment.
Incorrect concentration of this compound.Perform a dose-response study to determine the optimal concentration of this compound for inhibiting Angiotensin II-induced neuronal activation in your specific cell model.
Issues with MAPK activation detection.Optimize the Western blot or other immunoassay protocols for detecting phosphorylated p38 and p42/p44 MAPK. Use appropriate positive and negative controls.
Contradictory findings on MAPK pathway inhibition Timing of sample collection.MAPK activation can be transient. Establish a time-course experiment to identify the peak of Angiotensin II-induced MAPK phosphorylation to ensure you are measuring the inhibitory effect of this compound at the most relevant time point.
Cell line or primary cell variability.Be aware that the response to Angiotensin II and this compound may vary between different cell lines and primary neuronal preparations. Characterize the AT2R expression levels in your chosen model.

Key Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

Objective: To induce a neuropathic pain state in rats to evaluate the analgesic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, retractors)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave the lateral aspect of the thigh of the desired limb.

  • Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.

  • Carefully dissect the connective tissue to free the nerve.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

  • Close the muscle layer with sutures and the skin with wound clips.

  • Allow the animals to recover for at least 3-5 days before behavioral testing.

  • Administer this compound or vehicle according to the study design and assess pain behaviors (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test).

In Vitro MAPK Activation Assay in DRG Neurons

Objective: To determine if this compound inhibits Angiotensin II-induced phosphorylation of p38 and p42/p44 MAPK in primary dorsal root ganglion (DRG) neurons.

Materials:

  • Primary rat DRG neuron culture

  • Angiotensin II

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-p42/p44, anti-total-p42/p44

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate DRG neurons and allow them to adhere and extend neurites.

  • Pre-treat the neurons with various concentrations of this compound or vehicle for a predetermined time (e.g., 30-60 minutes).

  • Stimulate the neurons with Angiotensin II at a concentration known to induce MAPK activation for a specific duration (e.g., 5-15 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p38 and p42/p44 MAPK.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.

Visualizations

Olodanrigan_Mechanism_of_Action cluster_membrane Cell Membrane AT2R AT2R MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Promotes AngII Angiotensin II AngII->AT2R Binds and Activates This compound This compound This compound->AT2R Antagonizes Neuronal_Hyperexcitability Neuronal Hyperexcitability MAPK_activation->Neuronal_Hyperexcitability Leads to Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain

Caption: Mechanism of action of this compound in neuropathic pain.

Experimental_Workflow_CCI_Model cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_testing Behavioral Testing Anesthesia Anesthesia Sciatic_Nerve_Exposure Sciatic_Nerve_Exposure Anesthesia->Sciatic_Nerve_Exposure Ligature_Placement Ligature_Placement Sciatic_Nerve_Exposure->Ligature_Placement Wound_Closure Wound_Closure Ligature_Placement->Wound_Closure Recovery Recovery (3-5 days) Wound_Closure->Recovery Drug_Administration This compound/Vehicle Administration Recovery->Drug_Administration Mechanical_Allodynia Mechanical Allodynia (von Frey) Drug_Administration->Mechanical_Allodynia Thermal_Hyperalgesia Thermal Hyperalgesia (Plantar Test) Drug_Administration->Thermal_Hyperalgesia

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Troubleshooting_Logic cluster_invivo In Vivo Studies cluster_invitro In Vitro Assays Inconsistent_Results Inconsistent Results Observed Check_Formulation Verify Drug Formulation & Administration Inconsistent_Results->Check_Formulation Standardize_Surgery Standardize Surgical Procedure Inconsistent_Results->Standardize_Surgery Power_Analysis Conduct Power Analysis Inconsistent_Results->Power_Analysis Assess_Cell_Viability Assess Cell Viability Inconsistent_Results->Assess_Cell_Viability Dose_Response Perform Dose-Response Study Inconsistent_Results->Dose_Response Optimize_Detection Optimize MAPK Detection Inconsistent_Results->Optimize_Detection

Caption: Logical troubleshooting workflow for inconsistent this compound results.

Technical Support Center: Olodanrigan Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Olodanrigan (EMA401) encountered during pre-clinical and clinical research. The primary focus is on understanding and mitigating the hepatotoxicity that led to the termination of its clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] Its therapeutic effect, particularly in neuropathic pain, is believed to stem from the inhibition of the Angiotensin II (AngII)/AT2R pathway. This inhibition leads to the downregulation of p38 and p42/p44 MAPK activation, which in turn reduces the hyperexcitability of dorsal root ganglion (DRG) neurons.[1]

Q2: What is the major off-target effect of concern for this compound?

A2: The clinical development of this compound was terminated due to findings of preclinical hepatotoxicity.[2][3] This liver toxicity was observed in long-term (39-week) studies in cynomolgus monkeys.[2][3] While not observed in shorter-term clinical trials in humans, this finding represents a significant safety concern.[4]

Q3: What is the suspected mechanism of this compound-induced hepatotoxicity?

A3: The leading hypothesis for this compound's hepatotoxicity is the formation of a reactive acyl glucuronide metabolite.[3] This metabolite can covalently bind to liver proteins, forming protein adducts. These adducts may act as haptens, triggering an immune-mediated liver injury.[3]

Q4: My in vitro cell-based assays show a discrepancy with this compound's known on-target potency. What could be the issue?

A4: Discrepancies between biochemical and cell-based assay results can arise from several factors. For this compound, it's important to verify the expression and functionality of the AT2R in your chosen cell line. Additionally, consider factors like compound solubility, cell membrane permeability, and potential for active transport in or out of the cell.

Q5: How can I proactively assess the risk of hepatotoxicity for my AT2R antagonist candidate?

A5: A multi-pronged in vitro approach is recommended early in development. This should include assays to evaluate the potential for reactive metabolite formation (specifically acyl glucuronides), mitochondrial toxicity, cholestasis (bile salt export pump inhibition), and oxidative stress. Utilizing a panel of these assays can provide a comprehensive risk profile.

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity Observed in In Vitro Models

Symptoms:

  • Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in cell culture supernatant.

  • Decreased cell viability in hepatocyte-based assays.

  • Morphological changes in hepatocytes (e.g., blebbing, detachment).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Mitigation Strategy
Formation of Reactive Acyl Glucuronide Metabolites 1. Assess Acyl Glucuronide Reactivity: Perform an in vitro assay to determine the rate of acyl migration of the this compound-glucuronide conjugate. A higher rate suggests greater reactivity.2. Covalent Binding Assay: Use radiolabeled this compound in incubations with human liver microsomes or hepatocytes to quantify the extent of covalent binding to proteins.3. Structural Modification (SAR): If reactive metabolite formation is confirmed, consider structure-activity relationship (SAR) studies to design analogs with a lower propensity for glucuronidation at the carboxylic acid moiety or that form more stable glucuronides.
Mitochondrial Dysfunction 1. Glu/Gal Assay: Compare this compound's cytotoxicity in hepatocytes cultured in glucose-rich versus galactose-rich media. Increased toxicity in galactose medium suggests mitochondrial impairment.2. Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-10 to assess changes in mitochondrial membrane potential upon this compound treatment.3. Oxygen Consumption Rate (OCR) Assay: Measure the effect of this compound on cellular respiration using techniques like Seahorse XF analysis.
Inhibition of Bile Salt Export Pump (BSEP) 1. BSEP Inhibition Assay: Utilize membrane vesicles expressing human BSEP to determine the IC50 of this compound for the inhibition of taurocholate transport.2. Hepatocyte Sandwich Culture Assay: Assess the biliary excretion index (BEI) of a fluorescent bile salt analog in the presence of this compound to evaluate its impact on cholestasis.
Induction of Oxidative Stress 1. Reactive Oxygen Species (ROS) Assay: Measure the generation of ROS in hepatocytes treated with this compound using fluorescent probes like DCFDA.2. Glutathione (GSH) Depletion Assay: Quantify intracellular GSH levels to determine if this compound treatment leads to the depletion of this key antioxidant.
Illustrative Quantitative Data for Hepatotoxicity Assessment

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound, as such specific quantitative preclinical data is not publicly available.

Assay Endpoint Illustrative Result (this compound) Illustrative Result (Control Compound) Interpretation
Acyl Glucuronide Reactivity Acyl Migration Half-life (t1/2)2.5 hours> 24 hoursRapid acyl migration suggests the formation of a reactive metabolite.
Covalent Binding pmol equivalents/mg protein150< 10Significant covalent binding indicates the formation of protein adducts.
Mitochondrial Toxicity (Glu/Gal) IC50 Fold-Shift (Gal/Glu)5.21.1A >3-fold shift suggests mitochondrial liability.
BSEP Inhibition IC5015 µM> 100 µMModerate inhibition of BSEP may contribute to cholestatic injury.
Oxidative Stress (ROS) Fold-Increase in ROS3.81.2Significant induction of ROS indicates oxidative stress.

Experimental Protocols & Methodologies

Protocol 1: Acyl Glucuronide Reactivity Assay

Objective: To assess the chemical reactivity of this compound's acyl glucuronide metabolite by measuring its rate of acyl migration.

Methodology:

  • Biosynthesis of this compound Acyl Glucuronide:

    • Incubate this compound (10 µM) with human liver microsomes (1 mg/mL) fortified with UDPGA (2 mM) in phosphate buffer (pH 7.4) at 37°C for 2 hours.

    • Terminate the reaction by adding acetonitrile.

    • Centrifuge to pellet the protein and use the supernatant containing the acyl glucuronide for the next step.

  • Acyl Migration Assessment:

    • Incubate the supernatant at 37°C and sample at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).

    • Analyze the samples by LC-MS/MS to monitor the disappearance of the parent acyl glucuronide and the formation of its isomers.

  • Data Analysis:

    • Calculate the half-life (t1/2) of the parent acyl glucuronide. A shorter half-life indicates higher reactivity.

Protocol 2: Mitochondrial Toxicity - Glu/Gal Assay

Objective: To determine if this compound induces mitochondrial toxicity by comparing its cytotoxicity in cells reliant on glycolysis versus oxidative phosphorylation.

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in two types of media:

      • High-glucose medium (25 mM glucose).

      • Galactose medium (10 mM galactose, 5 mM glucose).

  • Compound Treatment:

    • Plate HepG2 cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound in both types of media for 24 hours.

  • Cytotoxicity Assessment:

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the IC50 value for this compound in both glucose and galactose media.

    • Determine the IC50 fold-shift (IC50 glucose / IC50 galactose). A fold-shift greater than 3 is indicative of mitochondrial toxicity.

Visualizations

Signaling Pathways and Experimental Workflows

Olodanrigan_On_Target_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Activates Neuron_Hyperexcitability DRG Neuron Hyperexcitability p38_MAPK->Neuron_Hyperexcitability Leads to p42_p44_MAPK->Neuron_Hyperexcitability Leads to This compound This compound This compound->AT2R Antagonizes

Caption: On-target signaling pathway of this compound.

Hepatotoxicity_Mitigation_Workflow Start Unexpected Hepatotoxicity Observed in vitro Step1 Hypothesize Mechanism: Reactive Metabolite? Start->Step1 Step2a Acyl Glucuronide Reactivity Assay Step1->Step2a Step2b Covalent Binding Assay Step1->Step2b Step3 Reactive Metabolite Confirmed? Step2a->Step3 Step2b->Step3 Step4a Structural Modification (SAR) to Reduce Reactivity Step3->Step4a Yes Step4b Investigate Alternative Mechanisms Step3->Step4b No Step5 Re-evaluate Lead Compound Step4a->Step5 Mito_Tox Mitochondrial Toxicity Assays Step4b->Mito_Tox Cholestasis Cholestasis Assays Step4b->Cholestasis Ox_Stress Oxidative Stress Assays Step4b->Ox_Stress Mito_Tox->Step5 Cholestasis->Step5 Ox_Stress->Step5

Caption: Troubleshooting workflow for this compound-induced hepatotoxicity.

Acyl_Glucuronide_Pathway This compound This compound (Carboxylic Acid) UGT UDP-Glucuronosyltransferase (UGT) This compound->UGT Metabolized by Acyl_Glucuronide This compound Acyl Glucuronide UGT->Acyl_Glucuronide Forms Protein Liver Protein Acyl_Glucuronide->Protein Covalently Binds to Protein_Adduct Protein Adduct Protein->Protein_Adduct Forms Immune_Response Immune-Mediated Hepatotoxicity Protein_Adduct->Immune_Response Triggers

Caption: Suspected pathway of this compound hepatotoxicity.

References

Olodanrigan Treatment Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining Olodanrigan treatment protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II type 2 receptor (AT2R).[1][2] Its therapeutic potential has been primarily investigated for neuropathic pain. The analgesic effect of this compound is understood to stem from its inhibition of the AngII/AT2R pathway, which in turn suppresses the activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1][2] This action helps to reduce the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are key contributors to neuropathic pain.[1][2]

Q2: What were the key findings from preclinical and clinical studies of this compound?

Preclinical studies in rat models of neuropathic pain, such as the chronic constriction injury (CCI) model, demonstrated that oral administration of this compound (e.g., 10 mg/kg) significantly reduced pain hypersensitivity.[1] Phase 2 clinical trials showed promising results for the treatment of postherpetic neuralgia.[3] However, the development of this compound was discontinued due to findings of preclinical liver toxicity with long-term use.[3][4]

Q3: What are the recommended starting concentrations for in vitro studies with this compound?

Based on published research, effective concentrations for in vitro studies using rat DRG neurons are in the range of 10 to 100 nM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

In Vitro Experimentation: Dorsal Root Ganglion (DRG) Neuron Culture

Problem: Low viability or poor attachment of DRG neurons after isolation.

Potential Cause Troubleshooting Step
Suboptimal coating of culture surfaceEnsure proper coating with poly-L-lysine followed by laminin to promote neuronal adhesion.[2][4]
Enzymatic digestion issuesTitrate the concentration and incubation time of collagenase and trypsin to achieve effective dissociation without excessive cell death.[2][4]
Mechanical stress during triturationGently triturate the ganglia to create a single-cell suspension, avoiding excessive force that can damage neurons.[2]
ContaminationMaintain sterile technique throughout the isolation and culture process to prevent bacterial or fungal contamination.

Problem: Inconsistent results in this compound treatment of DRG cultures.

Potential Cause Troubleshooting Step
This compound solubility issuesPrepare fresh stock solutions of this compound in an appropriate solvent like DMSO and ensure complete dissolution before diluting in culture medium.[2]
Variability in neuronal healthEnsure consistent neuron density and health across all experimental wells. Only use cultures with healthy, well-attached neurons exhibiting neurite outgrowth.
Inaccurate drug concentrationCalibrate pipettes regularly and perform serial dilutions carefully to ensure accurate final concentrations of this compound in the culture medium.
Biochemical Analysis: Western Blotting for Phosphorylated p38 MAPK

Problem: Weak or no signal for phosphorylated p38 MAPK.

Potential Cause Troubleshooting Step
Phosphatase activityInclude phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.[1]
Low protein abundanceIncrease the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for your target protein.[5]
Inefficient antibody bindingOptimize the primary antibody concentration and incubation time. Ensure the antibody is validated for detecting the phosphorylated form of the protein.
Inappropriate blocking bufferAvoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) instead.

Problem: High background on the western blot membrane.

Potential Cause Troubleshooting Step
Insufficient washingIncrease the number and duration of wash steps with an appropriate buffer like TBST to remove non-specific antibody binding.[1]
Antibody cross-reactivityUse a highly specific primary antibody. Consider performing a peptide competition assay to confirm antibody specificity.
OverexposureReduce the exposure time during chemiluminescent detection to minimize background signal.
In Vivo Experimentation: Chronic Constriction Injury (CCI) Rat Model

Problem: High variability in pain behavior between animals in the CCI model.

Potential Cause Troubleshooting Step
Inconsistent ligature tensionEnsure the ligatures around the sciatic nerve are tied with consistent, gentle tension to produce a similar degree of constriction in all animals.[6]
Surgical variabilityStandardize the surgical procedure, including the location of the incision and the handling of the sciatic nerve, to minimize inter-animal differences.[6][7]
Subjective behavioral scoringUse a blinded observer for behavioral testing to reduce bias. Provide adequate training to ensure consistent scoring of pain responses.

Problem: Lack of significant effect of this compound in the CCI model.

Potential Cause Troubleshooting Step
Inadequate drug dosage or administrationVerify the correct dosage calculation based on animal weight. For oral administration, ensure proper gavage technique to deliver the full dose. The reported effective dose is 10 mg/kg p.o. in rats.[1]
Timing of treatment and behavioral testingOptimize the timing of drug administration relative to the peak of neuropathic pain development and the timing of behavioral assessments.
Pharmacokinetic issuesConsider potential issues with drug absorption or metabolism in your specific animal strain.
Toxicology Screening: In Vitro Hepatotoxicity Assays

Problem: Difficulty in assessing this compound-induced liver toxicity in vitro.

Potential Cause Troubleshooting Step
Insensitive cell modelUse a metabolically active liver cell line, such as HepaRG™ cells, or primary human hepatocytes for a more accurate assessment of hepatotoxicity.[8]
Inappropriate toxicity endpointMeasure multiple endpoints of cytotoxicity, such as LDH release (cell membrane integrity), ATP levels (metabolic activity), and apoptosis markers, to get a comprehensive view of the toxic effects.[8][9]
Short exposure timeFor compounds that may cause toxicity through metabolites or over a longer duration, extend the incubation time with this compound (e.g., 48-72 hours).[10]

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Context Reference
In Vitro Concentration10 - 100 nMTreatment of rat DRG neurons[2]
In Vivo Dosage (Rat)10 mg/kg, p.o.Chronic Constriction Injury (CCI) model[1]
Clinical Trial Dosage100 mg b.i.d.Phase 2 trial in postherpetic neuralgia[7]
Detailed Methodologies

A detailed, step-by-step protocol for the Chronic Constriction Injury (CCI) model in rats can be found in the JoVE article by Gabriela and colleagues.[11] For Western blotting of phosphorylated proteins, Abcam provides a comprehensive protocol and troubleshooting guide. Detailed protocols for the isolation and culture of rat DRG neurons are also available.[2][4]

Visualizations

Olodanrigan_Signaling_Pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R p38_p44 p38/p42/p44 MAPK Activation AT2R->p38_p44 This compound This compound This compound->AT2R Inhibition Hyperexcitability DRG Neuron Hyperexcitability & Sprouting p38_p44->Hyperexcitability Neuropathic_Pain Neuropathic Pain Hyperexcitability->Neuropathic_Pain Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_toxicology Toxicology DRG_Isolation DRG Neuron Isolation & Culture Olodanrigan_Treatment_in_vitro This compound Treatment DRG_Isolation->Olodanrigan_Treatment_in_vitro Western_Blot Western Blot for p-p38/p44 MAPK Olodanrigan_Treatment_in_vitro->Western_Blot CCI_Model Chronic Constriction Injury (CCI) Model Olodanrigan_Treatment_in_vivo This compound Administration (p.o.) CCI_Model->Olodanrigan_Treatment_in_vivo Behavioral_Testing Pain Behavior Assessment Olodanrigan_Treatment_in_vivo->Behavioral_Testing Hepatocyte_Culture Hepatocyte Culture Olodanrigan_Exposure This compound Exposure Hepatocyte_Culture->Olodanrigan_Exposure Toxicity_Assay Hepatotoxicity Assays (LDH, ATP) Olodanrigan_Exposure->Toxicity_Assay Troubleshooting_Logic Unexpected_Result Unexpected Experimental Result Check_Reagents Verify Reagent (this compound) Integrity & Concentration Unexpected_Result->Check_Reagents Review_Protocol Review Protocol for Deviations Unexpected_Result->Review_Protocol Validate_System Validate Experimental System (e.g., Cell Health, Animal Model) Unexpected_Result->Validate_System Repeat_Experiment Repeat Experiment with Controls Check_Reagents->Repeat_Experiment Review_Protocol->Repeat_Experiment Validate_System->Repeat_Experiment Optimize_Parameters Optimize Critical Parameters (e.g., Incubation Time, Dosage) Consult_Literature Consult Literature for Similar Issues Optimize_Parameters->Consult_Literature Repeat_Experiment->Optimize_Parameters Issue Persists

References

avoiding Olodanrigan precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential precipitation issues when working with Olodanrigan in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and is characterized as a hydrophobic compound. Due to its low aqueous solubility, this compound can precipitate when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium. This precipitation can lead to inaccurate dosing and unreliable experimental results.

Q2: What are the known solubility properties of this compound?

This compound is soluble in organic solvents such as DMSO and ethanol but is insoluble in water.[1] The table below summarizes the available solubility data.

SolventSolubilitySource
DMSO100 mg/mL (197.01 mM)Selleck Chemicals[1]
DMSO200 mg/mL (394.03 mM)MedChemExpress[2]
Ethanol100 mg/mLSelleck Chemicals[1]
WaterInsolubleSelleck Chemicals[1]

Q3: What are the common causes of this compound precipitation in cell culture media?

Several factors can contribute to the precipitation of this compound in your experiments:

  • "Salting Out" Effect: This is the most common cause. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final cell culture medium will inevitably lead to precipitation.

  • Low Temperature: Cell culture media that is not pre-warmed to 37°C can reduce the solubility of this compound.[3][4]

  • High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations in the culture medium can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though it is always best to keep this concentration as low as possible.[5]

  • pH of the Medium: The pH of the culture medium can influence the solubility of compounds.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, follow these troubleshooting steps:

Potential CauseRecommended Solution
Rapid Dilution Perform a serial dilution. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of your culture medium.[3]
Cold Medium Always pre-warm your cell culture medium to 37°C before adding the this compound solution.[3][4]
High Stock Concentration While counterintuitive, starting with a very high stock concentration can sometimes exacerbate the "salting out" effect. If serial dilutions do not resolve the issue, try preparing a slightly lower concentration stock solution in DMSO.

Issue 2: Precipitation After Incubation

If the media appears clear initially but shows precipitation after a few hours or days in the incubator, consider the following:

Potential CauseRecommended Solution
Compound Instability This compound may have limited stability in the culture medium over time. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments.
Temperature Fluctuations Minimize the time that culture plates are outside the incubator to avoid temperature cycling, which can affect solubility.
Cellular Metabolism High cell density can lead to changes in the medium's pH, potentially affecting this compound's solubility. Ensure you are using an appropriate cell seeding density and consider changing the medium more frequently.
Evaporation Increased concentration of media components due to evaporation can lead to precipitation. Ensure proper humidification in your incubator and use appropriate culture plates or sealing films.

Experimental Protocols

Recommended Protocol for Preparing this compound Working Solutions

This protocol is designed to minimize the risk of precipitation for in vitro cell-based assays. An in vitro study has successfully used this compound at concentrations of 10 nM and 100 nM.[1]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, complete cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to achieve a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Create an intermediate dilution of your 10 mM stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 nM, you could prepare a 100X intermediate solution (1 µM). To do this, add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium. Mix gently but thoroughly.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For a 1:100 dilution to achieve 100 nM from a 10 µM intermediate, add 10 µL of the intermediate to 990 µL of medium.

    • Gently mix the final working solution before adding it to your cells.

Important Considerations:

  • Final DMSO Concentration: Always calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level of your specific cell line (ideally ≤ 0.1%).[5]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Dilution cluster_final Final Working Solution cluster_application Application stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Dilute Stock in Pre-warmed (37°C) Media stock->intermediate Small Volume final 3. Add Intermediate to Final Volume of Pre-warmed Media intermediate->final Gentle Mixing apply 4. Add to Cells final->apply Final Concentration (e.g., 10-100 nM)

Figure 1. Recommended workflow for preparing this compound working solutions to avoid precipitation.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Post-Incubation) start Precipitation Observed? timing When did it occur? start->timing cause_immediate Likely 'Salting Out' timing->cause_immediate Immediately cause_delayed Possible Instability, pH shift, or Evaporation timing->cause_delayed After Incubation solution_immediate - Use Pre-warmed Media - Perform Serial Dilution - Ensure Gentle Mixing cause_immediate->solution_immediate solution_delayed - Refresh Media Periodically - Monitor pH - Ensure Proper Humidification cause_delayed->solution_delayed signaling_pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R MAPK p38 & p42/p44 MAPK Activation AT2R->MAPK This compound This compound This compound->AT2R Antagonist Neuron DRG Neuron Hyperexcitability & Sprouting MAPK->Neuron Pain Neuropathic Pain Signaling Neuron->Pain

References

Olodanrigan Toxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers evaluating the in vitro effects of Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist. Given that this compound's clinical development was halted due to preclinical findings of potential liver toxicity, a thorough understanding of its in vitro toxicity profile is critical. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges that may arise during the assessment of this compound's effects on cell lines.

Q1: What is the primary mechanism of action for this compound in vitro?

A1: this compound is a highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its primary mechanism is to block the binding of Angiotensin II (AngII) to AT2R. This inhibition prevents the activation of downstream signaling pathways that are often associated with cellular processes like proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to inhibit the AngII/AT2R-induced activation of p38 and p42/p44 MAP kinases.

Q2: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?

A2: This is not entirely unexpected and depends heavily on the cell line and experimental conditions. Here's why:

  • AT2R Expression: The cytotoxic or anti-proliferative effects of AT2R antagonists are contingent on the expression and functional activity of AT2R in the chosen cell line. Not all cell lines express AT2R at significant levels. We recommend verifying AT2R expression in your cell line via qPCR or Western blot before initiating cytotoxicity studies.

  • Cell-Specific Signaling: The functional outcome of AT2R signaling can be highly cell-type specific. In some contexts, AT2R activation promotes apoptosis, so its blockade by this compound might be expected to be pro-survival.[1][2] Conversely, in other cell types like glioblastoma, AT2R antagonism has been shown to inhibit proliferation.

  • Basal Activity: The effect of an antagonist is most pronounced in the presence of its agonist. If your culture medium lacks Angiotensin II, or if the cells do not produce it endogenously, the effect of this compound may be minimal. Consider adding AngII to stimulate the pathway and provide a condition where antagonism can be more robustly measured.

Q3: My cytotoxicity assay results are inconsistent between experiments. What are the common causes of variability?

A3: Inconsistent results in cytotoxicity assays are a common challenge. Consider the following troubleshooting steps:

  • Cell Health and Density: Ensure that you are using cells from a consistent passage number and that they are in the logarithmic growth phase. Seeding density is critical; too few cells will result in a low signal, while too many can lead to over-confluency and altered metabolic states.

  • Compound Solubility: this compound is soluble in DMSO. Ensure that your final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.

  • Reagent and Plate Quality: Use high-quality, sterile reagents and tissue culture plates. "Edge effects" in 96-well plates can cause variability due to evaporation; consider leaving the outer wells empty or filling them with sterile PBS.

  • Incubation Times: Standardize all incubation times, from initial cell seeding to compound exposure and final assay reagent incubation.

Q4: Should I expect this compound to induce apoptosis or necrosis?

A4: The mode of cell death, if any, is likely cell-type dependent. Studies on AT2R modulation in various cell lines have shown that activating the receptor can induce apoptosis.[1][2][3] Therefore, blocking it with this compound might inhibit apoptosis in certain contexts. However, in cell types where AT2R signaling is pro-proliferative, its blockade could lead to cell cycle arrest or apoptosis. To determine the mechanism, consider running secondary assays such as caspase activity assays (for apoptosis) or LDH release assays (for necrosis) in parallel with your primary viability assay.

Quantitative Data Summary

While comprehensive public data on this compound's cytotoxicity across a wide range of cell lines is limited, the following table provides an illustrative example of how IC50 (half-maximal inhibitory concentration) values could be presented. These hypothetical values are based on qualitative findings in the literature (e.g., anti-proliferative effects in glioblastoma) and the known preclinical toxicity concerns (e.g., liver).

Cell LineCell TypeAssay TypeIncubation Time (hrs)Hypothetical IC50 (µM)Notes
TB77GlioblastomaSRB Assay7235Represents a cancer cell line where AT2R antagonism may inhibit proliferation.
SH-SY5YNeuroblastomaMTT Assay48> 100Represents a neuronal-like cell line, the primary target for this compound's intended therapeutic effect.
HepG2Hepatocellular CarcinomaMTT Assay7250Represents a liver cell line to investigate potential hepatotoxicity.

Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are not derived from direct experimental results for this compound. Researchers must determine these values empirically for their specific cell lines and experimental conditions.

Visualizations: Pathways and Workflows

Signaling Pathway

Olodanrigan_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT2R AT2R MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Activates AngII Angiotensin II AngII->AT2R Binds & Activates This compound This compound This compound->AT2R Blocks Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) MAPK_activation->Cellular_Response Regulates

Caption: this compound's mechanism of action as an AT2R antagonist.

Experimental Workflow

Cytotoxicity_Workflow start Start: Select Cell Line seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adherence Incubate (24h) for Cell Adherence seed_cells->incubate_adherence add_this compound Add this compound to Wells (Include Vehicle Control) incubate_adherence->add_this compound prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->add_this compound incubate_exposure Incubate for Exposure (e.g., 24, 48, 72h) add_this compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, SRB) incubate_exposure->add_reagent incubate_signal Incubate for Signal Development add_reagent->incubate_signal read_plate Read Absorbance on Microplate Reader incubate_signal->read_plate analyze Analyze Data: Calculate % Viability & IC50 read_plate->analyze end End: Report Results analyze->end

Caption: General workflow for assessing this compound's cytotoxicity.

Detailed Experimental Protocols

The following are standard protocols for common colorimetric cytotoxicity assays. These should be optimized for your specific cell line and laboratory conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT salt to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (phenol red-free medium is recommended for the final incubation step)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: SRB (Sulforhodamine B) Assay

This assay determines cell density based on the measurement of total cellular protein content.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 510-540 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells. After the final wash, remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

  • Air Dry: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Reading: Measure the absorbance at a wavelength between 510 nm and 540 nm using a microplate reader.

References

Olodanrigan In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of conducting in vivo studies with Olodanrigan (also known as EMA401). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Its analgesic effect in neuropathic pain models is understood to stem from the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway. This blockade prevents the subsequent activation of p38 and p42/p44 MAPK, which in turn reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2]

Q2: What is the most significant challenge observed in long-term in vivo studies with this compound?

The primary challenge and reason for the discontinuation of its clinical development is hepatotoxicity.[3] Phase II clinical trials were terminated prematurely after potential liver toxicity was identified in long-term preclinical animal studies.[3][4] Researchers planning chronic in vivo studies should implement rigorous monitoring of liver function parameters.

Q3: I am observing high variability and a lack of consistent efficacy in my animal model. What are the potential causes?

Several factors could contribute to inconsistent results:

  • Pharmacokinetics: this compound has been shown to be metabolically unstable in hepatocytes across all tested species and is subject to rapid absorption and elimination, primarily through bile.[5] This pharmacokinetic profile can lead to fluctuating plasma concentrations and a narrow therapeutic window. The timing of behavioral assessments relative to drug administration is critical.

  • Formulation and Solubility: this compound is insoluble in water.[2] Improper preparation or inconsistent suspension of the compound can lead to inaccurate and variable dosing. See the protocols section for a recommended vehicle.

  • Animal Model Selection: Discrepancies between preclinical and clinical outcomes are a common challenge in pain research.[6][7] While this compound showed promise in nerve injury models like the Chronic Constriction Injury (CCI) model[1][2], its efficacy was not definitively confirmed in human clinical trials for neuropathic pain.[3] The choice of animal model and its translational relevance is a critical consideration.

Q4: I'm having trouble dissolving this compound for my in vivo study. What is a recommended formulation for oral administration?

Given its insolubility in aqueous solutions, a common and effective method for preparing this compound for oral gavage in rodents is to create a suspension. A frequently used vehicle is 10% DMSO in 90% Corn Oil .[1] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[2] Ensure the mixture is thoroughly vortexed to create a homogenous suspension before each administration.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Unexpected Toxicity or Adverse Events

  • Question: My animals are showing signs of distress or weight loss during a long-term study. What should I investigate?

Issue 2: Lack of Expected Analgesic Effect

  • Question: I am not observing a significant increase in paw withdrawal latency or threshold after administering this compound. How can I troubleshoot this?

  • Answer: Use the following workflow to diagnose the problem.

G start No Analgesic Effect Observed check_formulation Was the formulation a homogenous suspension? start->check_formulation check_pk Is the timing of behavioral testing optimal for the drug's Tmax? check_formulation->check_pk Yes remake Action: Remake formulation. Ensure vigorous mixing. check_formulation->remake No check_dose Is the dose appropriate for the animal model and species? check_pk->check_dose Yes adjust_timing Action: Conduct a pilot PK study or test multiple time points. check_pk->adjust_timing No check_model Is the pain model appropriate for the AT2R mechanism? check_dose->check_model Yes dose_escalation Action: Perform a dose-response study. check_dose->dose_escalation No reconsider_model Action: Review literature for model suitability. Consider a different model. check_model->reconsider_model No success Problem Resolved check_model->success Yes remake->check_pk adjust_timing->check_dose dose_escalation->check_model

Caption: Troubleshooting workflow for lack of efficacy.

Data Presentation

Table 1: Summary of this compound In Vivo Dosing Regimens
SpeciesAnimal ModelAdministration RouteDosageOutcome Reference
RatChronic Constriction Injury (CCI)Oral (p.o.)10 mg/kgAttenuation of theta power, increased paw withdrawal latencies.[1]
RatChronic Constriction Injury (CCI)Intravenous (i.v.)1 mg/kgSignificant increase in paw withdrawal latencies.[2]
Table 2: Key Pharmacokinetic and Safety Challenges of this compound
ParameterObservationImplication for In Vivo StudiesReference
Metabolism Metabolically unstable in hepatocytes of all species investigated.Short half-life may require more frequent dosing or careful timing of endpoints. High potential for inter-species differences in metabolic profiles.[5]
Elimination Rapidly eliminated, predominantly via bile as an acylglucuronide metabolite.Biliary excretion suggests enterohepatic recirculation is possible, which could complicate PK modeling.[5]
Safety Hepatotoxicity observed in long-term preclinical studies.Chronic studies require diligent monitoring of liver health (e.g., serum chemistry, histology). This is a critical, dose-limiting toxicity.[3][4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Oral Administration (10 mg/kg)
  • Calculate Required Mass: Determine the total mass of this compound needed based on the average animal weight (e.g., 250g rat), desired dose (10 mg/kg), and number of animals. For a 250g rat, the dose is 2.5 mg.

  • Prepare Stock Solution (Optional but Recommended): To aid in dissolution, first prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 50 mg/mL).[1]

  • Prepare Vehicle: The recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[1]

  • Final Formulation: Sequentially add the DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to make 1 mL of dosing solution at 5 mg/mL, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil.

  • Homogenize: Vortex the solution vigorously for at least 1-2 minutes immediately before each administration to ensure a uniform suspension. The working solution should be prepared fresh daily.[1]

Protocol 2: General Workflow for a Neuropathic Pain Study (e.g., CCI Model)

This protocol outlines the major steps for assessing the efficacy of this compound in a model of neuropathic pain.

G A 1. Animal Acclimatization (7-10 days) B 2. Baseline Behavioral Testing (e.g., von Frey, Hargreaves) A->B C 3. Neuropathic Injury Surgery (e.g., Chronic Constriction Injury) B->C D 4. Post-operative Recovery & Pain Development (7-14 days) C->D E 5. Post-injury Behavioral Testing (Confirm hyperalgesia/allodynia) D->E F 6. Begin Dosing Regimen (this compound or Vehicle) E->F G 7. Behavioral Assessment (Post-dosing at specified time points) F->G H 8. Study Termination & Tissue Collection (e.g., Liver, DRG, Spinal Cord) G->H

Caption: Standard workflow for a preclinical neuropathic pain study.

Signaling Pathway

The analgesic action of this compound is mediated by its antagonism of the AT2 receptor, which disrupts a key pain signaling cascade in sensory neurons.

G cluster_0 Sensory Neuron AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R MAPK p38 & p42/p44 MAPK Activation AT2R->MAPK Pain Neuronal Hyperexcitability & Sprouting MAPK->Pain This compound This compound This compound->AT2R BLOCKS Effect Analgesic Effect This compound->Effect RESULTS IN

Caption: this compound's mechanism of action via AT2R antagonism.

References

Validation & Comparative

Olodanrigan's Efficacy in Neuropathic Pain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olodanrigan (EMA401) is a selective, orally active antagonist of the angiotensin II type 2 receptor (AT2R) that has been investigated as a potential therapeutic for neuropathic pain.[1][2] Its development, however, was halted due to preclinical findings of liver toxicity with long-term administration.[3][4][5] This guide provides a comparative overview of this compound's efficacy in preclinical and clinical disease models, alongside established treatments for neuropathic pain, namely gabapentin, pregabalin, and duloxetine.

Preclinical Efficacy in a Neuropathic Pain Model

This compound demonstrated potent anti-allodynic effects in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. The following table summarizes the median effective dose (ED50) of this compound compared to standard-of-care analgesics, gabapentin and morphine, in reducing mechanical hypersensitivity.

CompoundED50 (mg/kg)Route of Administration
This compound (EMA401) 0.41 Oral (p.o.)
Gabapentin39.9Oral (p.o.)
Morphine0.04Intravenous (i.v.)

Clinical Efficacy in Neuropathic Pain Conditions

This compound underwent Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). While these trials were terminated prematurely, the available data offered insights into its potential clinical efficacy.

Postherpetic Neuralgia (PHN)

A Phase 2a trial investigating this compound for PHN showed a statistically significant reduction in pain scores compared to placebo.

Treatment GroupMean Reduction in Pain Score (from baseline)p-value vs. PlaceboResponder Rate (>30% pain reduction)p-value vs. Placebo
This compound (100 mg twice daily) -2.29 to -2.34 0.006 to 0.0066 56.5% 0.003
Placebo-1.60 to -1.64-34.1%-

Two subsequent Phase 2b studies (EMPHENE for PHN and EMPADINE for PDN) were terminated early.[3][4][5] In the EMPHENE study, the reduction in the numeric rating scale (NRS) pain score was numerically in favor of the 100 mg this compound arm, though not statistically significant given the reduced sample size.[3][6][7]

Painful Diabetic Neuropathy (PDN)

In the prematurely terminated EMPADINE study, this compound also showed a numerical trend towards pain reduction.[3][6][7]

Treatment GroupTreatment Difference in LS Mean Reduction in NRS Pain Score (vs. Placebo)95% Confidence Intervalp-value
This compound (100 mg twice daily) -0.6 -1.4 to 0.1 0.10

Comparative Clinical Efficacy of Standard Neuropathic Pain Treatments

For context, the following tables summarize the efficacy of commonly prescribed medications for neuropathic pain from various clinical trials.

Gabapentin
Neuropathic Pain ConditionOutcomeGabapentinPlacebo
Postherpetic Neuralgia≥50% pain relief32%17%
Painful Diabetic Neuropathy≥50% pain relief38%21%
Pregabalin

A pooled analysis of seven randomized controlled trials in patients with painful diabetic peripheral neuropathy showed the following responder rates (≥50% pain reduction).[8]

Treatment GroupResponder Rate (≥50% pain reduction)
Pregabalin (150 mg/day) 27%
Pregabalin (300 mg/day) 39%
Pregabalin (600 mg/day) 47%
Placebo22%
Duloxetine

In a study on painful chemotherapy-induced peripheral neuropathy, duloxetine demonstrated the following.[9][10]

Treatment GroupMean Decrease in Average Pain (11-point scale)Patients Reporting Any Pain Decrease
Duloxetine (60 mg daily) 1.06 59%
Placebo0.3438%

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model to induce neuropathic pain.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

  • Post-operative Care: Animals are monitored for recovery and signs of infection.

  • Behavioral Testing: Nociceptive thresholds are measured before and after surgery to assess the development of neuropathic pain.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.

  • Acclimation: Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

  • Response: A positive response is recorded when the rat briskly withdraws its paw.

  • Threshold Determination: The paw withdrawal threshold is determined using the up-down method.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Action

This compound is an antagonist of the Angiotensin II Type 2 Receptor (AT2R). In neuropathic pain states, Angiotensin II is thought to activate AT2R on dorsal root ganglion (DRG) neurons, leading to the activation of downstream signaling pathways, including the p38 and p42/p44 mitogen-activated protein kinases (MAPK). This contributes to neuronal hyperexcitability and pain. This compound blocks this interaction, thereby inhibiting the activation of the MAPK pathway and reducing pain signaling.[1][2]

Olodanrigan_Mechanism cluster_0 Neuropathic Pain Condition cluster_1 Dorsal Root Ganglion (DRG) Neuron AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Activates MAPK p38 & p42/p44 MAPK Activation AT2R->MAPK Leads to Hyperexcitability Neuronal Hyperexcitability & Pain Signaling MAPK->Hyperexcitability This compound This compound (EMA401) This compound->AT2R Blocks Preclinical_Workflow cluster_Induction Pain Model Induction cluster_Testing Efficacy Evaluation cluster_Analysis Data Analysis Surgery Chronic Constriction Injury (CCI) Surgery PostOp_Test Post-Surgery Behavioral Testing Surgery->PostOp_Test Baseline Baseline Behavioral Testing (Pre-Surgery) Baseline->Surgery Drug_Admin Drug Administration (this compound or Vehicle) PostOp_Test->Drug_Admin Final_Test Final Behavioral Testing Drug_Admin->Final_Test Data_Collection Data Collection (Paw Withdrawal Thresholds) Final_Test->Data_Collection Stats Statistical Analysis (Comparison between groups) Data_Collection->Stats

References

A Tale of Two Targets: Deconstructing Olodanrigan and Donepezil in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of Olodanrigan and Donepezil within Alzheimer's disease (AD) models is not feasible based on current scientific literature. Research trajectories for these two compounds have diverged significantly, with Donepezil being a cornerstone of symptomatic AD treatment and this compound having been investigated primarily for neuropathic pain before its development was halted due to preclinical liver toxicity concerns.

This guide provides a comprehensive overview of both compounds, detailing their distinct mechanisms of action, summarizing key preclinical and clinical findings in their respective areas of investigation, and presenting their signaling pathways and experimental methodologies as requested.

Donepezil: The Established Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a widely prescribed medication for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][3][4] By increasing the levels of acetylcholine in the brain, Donepezil aims to compensate for the loss of cholinergic neurons, a key pathological feature of Alzheimer's disease.[3][4]

Beyond its primary function, preclinical studies suggest that Donepezil may exert other neuroprotective effects. These include modulating the processing of amyloid precursor protein (APP), offering protection against glutamate-induced excitotoxicity, and exhibiting anti-inflammatory properties.[3][5][6]

Quantitative Data from Preclinical Alzheimer's Models
Parameter Animal Model Dosage Key Findings Reference
Cognitive Function Various AD modelsVariesModest improvements in cognition, global function, and activities of daily living.[3][4]
Amyloid-β (Aβ) Pathology Tg2576 mice4 mg/kgSignificantly reduced soluble Aβ1-40 and Aβ1-42, as well as Aβ plaque number and burden.[7]
Synaptic Density Tg2576 mice4 mg/kgSignificantly increased synaptic density in the molecular layer of the dentate gyrus.[7]
Neuroinflammation LPS-injected mice1 mg/kgAttenuated microgliosis and astrogliosis.[6]

Signaling Pathway of Donepezil

Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits APP_Processing APP Processing Donepezil->APP_Processing Modulates Neuroinflammation Neuroinflammation Donepezil->Neuroinflammation Reduces ACh Acetylcholine (ACh) AChE->ACh Breaks down CholinergicReceptors Cholinergic Receptors ACh->CholinergicReceptors Activates NeuronalSignaling Enhanced Cholinergic Neurotransmission CholinergicReceptors->NeuronalSignaling CognitiveFunction Symptomatic Improvement in Cognition NeuronalSignaling->CognitiveFunction NonAmyloidogenic Non-amyloidogenic Pathway APP_Processing->NonAmyloidogenic Abeta ↓ Aβ Production NonAmyloidogenic->Abeta Microglia ↓ Microglial Activation Neuroinflammation->Microglia

Caption: Signaling pathway of Donepezil in Alzheimer's disease.

This compound (EMA401): An Angiotensin II Type 2 Receptor Antagonist Investigated for Neuropathic Pain

This compound, also known as EMA401, is a selective antagonist of the angiotensin II type 2 receptor (AT2R).[1][3] Its development was focused on the treatment of neuropathic pain.[3][8] The proposed mechanism for its analgesic effect involves the inhibition of p38 and p42/p44 MAPK activation induced by the Angiotensin II/AT2R pathway, which in turn reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[3][4]

Clinical development of this compound was discontinued by Novartis due to findings of preclinical liver toxicity with long-term use.[8][9] There is no available scientific literature to suggest that this compound has been studied in the context of Alzheimer's disease.

Quantitative Data from Preclinical Pain Models
Parameter Animal Model Dosage Key Findings Reference
Neuropathic Pain Chronic Constriction Injury (CCI) rats10 mg/kg (p.o.)Significant attenuation of theta power and increase in paw withdrawal latencies.[1][3]
Allodynia VZV-rat model0.03-1 mg/kgDemonstrated anti-allodynic efficacy.[10]

Signaling Pathway of this compound

Olodanrigan_Pathway This compound This compound (EMA401) AT2R Angiotensin II Type 2 Receptor (AT2R) This compound->AT2R Antagonizes MAPK p38 & p42/p44 MAPK Activation AT2R->MAPK AngII Angiotensin II AngII->AT2R Activates DRG_Hyperexcitability DRG Neuron Hyperexcitability MAPK->DRG_Hyperexcitability PainSignaling ↓ Neuropathic Pain Signaling DRG_Hyperexcitability->PainSignaling

Caption: Signaling pathway of this compound in neuropathic pain.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are crucial for the replication and validation of scientific findings.

Morris Water Maze (for assessing cognitive function with Donepezil)

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Apparatus: A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase: Mice are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several days of training.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Chronic Constriction Injury (CCI) Model (for inducing neuropathic pain for this compound studies)

The CCI model is a common surgical procedure in rodents to induce a peripheral nerve injury that mimics chronic neuropathic pain in humans.

Procedure:

  • Anesthesia: The animal (typically a rat) is anesthetized.

  • Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level.

  • Ligation: Four loose ligatures are tied around the sciatic nerve with a specific spacing. The tightness of the ligatures is critical to induce the desired level of nerve constriction without completely arresting blood flow.

  • Closure: The muscle and skin are sutured.

  • Behavioral Testing: Following a recovery period, animals are assessed for signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

Conclusion

References

A Comparative Analysis of Olodanrigan and N-Methyl-D-Aspartate Receptor (NMDAR) Antagonists in the Context of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Olodanrigan and various N-methyl-D-aspartate receptor (NMDAR) antagonists. It is important to note at the outset that this compound is not an NMDAR antagonist but a selective Angiotensin II Type 2 Receptor (AT2R) antagonist. This guide will, therefore, elucidate the distinct mechanisms of action and present a comparative overview of their therapeutic potential, particularly in the management of neuropathic pain, a condition for which both classes of drugs have been investigated.

Section 1: this compound - An Angiotensin II Type 2 Receptor (AT2R) Antagonist

This compound (also known as EMA401) is a peripherally restricted, orally active, and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] Its primary therapeutic target has been neuropathic pain.[1]

Mechanism of Action

This compound exerts its analgesic effects by inhibiting the signaling cascade initiated by the binding of Angiotensin II to AT2R. This inhibition has been shown to prevent the activation of key downstream inflammatory kinases, specifically p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK), in dorsal root ganglion (DRG) neurons.[1][2] The downregulation of this pathway is believed to reduce neuronal hyperexcitability and the sprouting of DRG neurons, which are key pathological features of neuropathic pain.[1]

Olodanrigan_Signaling_Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R G_protein G-protein AT2R->G_protein This compound This compound This compound->AT2R Inhibits MAPK_activation p38 & p42/p44 MAPK Activation G_protein->MAPK_activation Neuronal_Hyperexcitability Neuronal Hyperexcitability & Sprouting MAPK_activation->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain

This compound's inhibitory action on the AT2R signaling pathway.
Preclinical and Clinical Data

Preclinical studies in rat models of neuropathic pain demonstrated the analgesic efficacy of this compound. In the chronic constriction injury (CCI) model, oral administration of EMA401 (10 mg/kg) resulted in a significant increase in paw withdrawal latencies (PWL).[1] Further studies established dose-dependent antiallodynic effects.[3]

Phase 2 clinical trials, EMPHENE for postherpetic neuralgia and EMPADINE for painful diabetic neuropathy, were initiated to evaluate the efficacy and safety of this compound.[4][5] However, both studies were prematurely terminated due to findings of preclinical hepatotoxicity with long-term dosing.[4][6] The available data from these truncated studies showed a numerical, but not statistically significant, reduction in the 24-hour average pain score at week 12 for the 100 mg twice-daily dose compared to placebo.[4]

Table 1: Summary of this compound (EMA401) Performance Data

ParameterSpecies/ModelValueReference
EfficacyRat (CCI model)Significant increase in paw withdrawal latencies at 10 mg/kg p.o.[1]
ED50 (Antiallodynia)Rat (CCI model)0.013 mg/kg[3]
Clinical Efficacy (Pain Reduction)Human (Postherpetic Neuralgia)-0.5 (95% CI: -1.6 to 0.6) vs. placebo (Not statistically significant)[4]
Clinical Efficacy (Pain Reduction)Human (Painful Diabetic Neuropathy)-0.6 (95% CI: -1.4 to 0.1) vs. placebo (Not statistically significant)[4]

Section 2: NMDAR Antagonists

NMDAR antagonists are a diverse class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission and synaptic plasticity.[7] Overactivation of NMDARs is implicated in excitotoxicity and central sensitization, key mechanisms in the pathophysiology of neuropathic pain.[8]

Classes and Mechanisms of Action

NMDAR antagonists are broadly categorized based on their site of action on the receptor complex:[7]

  • Competitive Antagonists: Bind to the glutamate binding site on the GluN2 subunit.

  • Glycine Site Antagonists: Bind to the glycine co-agonist site on the GluN1 subunit.

  • Uncompetitive (Open-Channel) Blockers: Bind within the ion channel pore when the receptor is in its open state, physically obstructing ion flow. Examples include ketamine and memantine.[7]

  • Non-competitive (Allosteric) Antagonists: Bind to an allosteric site distinct from the agonist or co-agonist binding sites, modulating receptor function. Ifenprodil is an example that selectively targets the GluN2B subunit.[7]

NMDAR_Signaling_Pathway cluster_antagonists NMDAR Antagonists Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling_Cascades Downstream Signaling Cascades (e.g., CaMK, ERK, CREB) Ca_influx->Signaling_Cascades Central_Sensitization Central Sensitization & Excitotoxicity Signaling_Cascades->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain Competitive Competitive Antagonists Competitive->NMDAR Block Glutamate Binding Uncompetitive Uncompetitive (Channel Blockers) Uncompetitive->Ca_influx Block Channel Pore Noncompetitive Non-competitive (Allosteric) Noncompetitive->NMDAR Allosteric Modulation

NMDAR activation and sites of antagonist action.
Comparative Performance of Representative NMDAR Antagonists

Table 2: Comparative In Vitro Performance of NMDAR Antagonists

AntagonistClassTargetIC50 / Binding Affinity (Ki)Reference
Ketamine UncompetitiveNMDAR ChannelIC50: ~1 µM (subtype dependent)[9][10]
Dopamine D2 ReceptorEqual affinity to NMDAR[11]
Memantine UncompetitiveNMDAR ChannelIC50: 0.5 - 1 µM (in 0 Mg²⁺)[9]
Ifenprodil Non-competitiveGluN2B subunitIC50: 0.15 µM (at GluN1/GluN2B)

Table 3: Comparative Clinical Performance in Neuropathic Pain

AntagonistConditionDosageOutcomeReference
Ketamine Various Neuropathic PainSub-anesthetic infusionsPotent, but often short-term, analgesia. Psychedelic side effects are a major limitation.[12]
Memantine Painful Diabetic Neuropathy20 mg/dayNo significant reduction in spontaneous or evoked pain compared to placebo.[13]

Section 3: Comparative Discussion

While both this compound and NMDAR antagonists have been explored for neuropathic pain, their fundamental mechanisms are distinct. This compound targets a component of the renin-angiotensin system, implicating it in the neuro-inflammatory aspects of neuropathic pain. In contrast, NMDAR antagonists directly modulate synaptic transmission and excitotoxicity within the central nervous system.

The clinical development of this compound was halted due to toxicity concerns, and the available efficacy data from its phase 2 trials were not statistically significant.[4][6] NMDAR antagonists, such as ketamine, have demonstrated analgesic effects in neuropathic pain states, but their clinical utility is often hampered by significant central nervous system side effects, including psychotomimetic effects.[12] Weaker NMDAR antagonists like memantine have a more favorable side-effect profile but have shown limited efficacy in clinical trials for neuropathic pain.[13]

The distinct pathways targeted by this compound and NMDAR antagonists suggest that a combination therapy approach could be a potential future avenue for research, potentially offering synergistic effects with improved tolerability.

Section 4: Experimental Protocols

Paw Withdrawal Latency (Hargreaves Test)

Objective: To assess thermal hyperalgesia in rodent models of neuropathic pain.

Methodology:

  • Acclimatization: Animals are habituated to the testing apparatus, which consists of individual Plexiglas enclosures on an elevated glass floor, for at least 15-30 minutes before testing.[14]

  • Stimulus Application: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw. The intensity of the heat source is calibrated to produce a baseline withdrawal latency of approximately 10-12 seconds in naive animals.

  • Data Recording: The time from the initiation of the heat stimulus to the brisk withdrawal of the paw is recorded as the paw withdrawal latency (PWL). An automatic cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[14]

  • Experimental Design: Baseline PWL is measured before the induction of neuropathy and/or drug administration. Following treatment with the test compound (e.g., this compound) or vehicle, PWL is measured at predetermined time points. An increase in PWL in the treated group compared to the vehicle group indicates an analgesic effect.[13]

Western Blot Analysis for p38 MAPK Phosphorylation

Objective: To quantify the activation state of p38 MAPK in tissue or cell lysates.

Methodology:

  • Sample Preparation: Tissues (e.g., dorsal root ganglia) or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).[12][15]

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[12][17]

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to phospho-p38 is quantified. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody that detects total p38 MAPK. The ratio of phospho-p38 to total p38 is then calculated.[15][16]

References

A Comparative Guide to Neuroprotective Agents for Ischemic Stroke: Evaluating Olodanrigan and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purported neuroprotective agent Olodanrigan against established and clinical-stage neuroprotective therapies for ischemic stroke. Drawing on available preclinical and clinical data, this document aims to clarify the evidence base for these compounds, with a focus on their mechanisms of action, experimental validation, and quantitative performance metrics.

Executive Summary

The central premise of confirming this compound's neuroprotective effects for ischemic stroke is not supported by current scientific literature. This compound, a selective angiotensin II type 2 (AT2) receptor antagonist, has been primarily investigated as an analgesic for neuropathic pain. In contrast, research into the role of the renin-angiotensin system in stroke recovery suggests that activation, not antagonism, of the AT2 receptor may be neuroprotective. This fundamental contradiction places this compound outside the current paradigm of promising neuroprotective agents for stroke.

This guide will first elaborate on the mechanism and existing data for this compound, highlighting the discrepancy in its proposed versus evidence-based role in neuroprotection. Subsequently, a detailed comparative analysis of three prominent neuroprotective agents with substantial clinical and preclinical data will be presented:

  • Edaravone: A free radical scavenger.

  • Citicoline: A precursor for phosphatidylcholine synthesis.

  • Nerinetide: An inhibitor of the postsynaptic density protein-95 (PSD-95) and N-methyl-D-aspartate (NMDA) receptor interaction.

This compound: An Evidence Review

This compound is a selective antagonist of the angiotensin II type 2 (AT2) receptor. Its primary mechanism of action involves the inhibition of signaling pathways associated with neuropathic pain, particularly the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. While the MAPK pathway is relevant in neuronal survival and apoptosis, the overwhelming body of research on the renin-angiotensin system in the context of cerebral ischemia points toward a neuroprotective role for AT2 receptor agonists.[1][2][3][4][5] These agonists have been shown to promote neuronal growth and survival in hypoxic conditions.[1]

To date, there is a notable absence of preclinical or clinical studies demonstrating a neuroprotective effect of this compound in animal models of stroke or in patients with ischemic stroke. Key clinical trials for this compound focused on neuropathic pain and some were terminated due to preclinical toxicity concerns.

Signaling Pathway of this compound (in Neuropathic Pain)

Olodanrigan_Pathway cluster_membrane Cell Membrane AT2R AT2 Receptor MAPKKK MAPKKK AT2R->MAPKKK Activates AngII Angiotensin II AngII->AT2R Activates This compound This compound This compound->AT2R Inhibits MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, p42/44) MAPKK->MAPK Phosphorylates PainSignaling Neuropathic Pain Signaling (Neuronal Hyperexcitability) MAPK->PainSignaling Promotes MCAO_Workflow Start Anesthesia and Surgical Preparation MCAO Induce MCAO (e.g., 90 min) Start->MCAO Reperfusion Reperfusion (Withdraw Filament) MCAO->Reperfusion Treatment Administer Edaravone or Vehicle (IV) Reperfusion->Treatment Assessment Neurological Scoring (24 hours post-MCAO) Treatment->Assessment Analysis Infarct Volume Analysis (TTC Staining) Assessment->Analysis End Data Interpretation Analysis->End Edaravone_Mechanism Ischemia Ischemic Cascade ROS Reactive Oxygen Species (•OH, ONOO-) Ischemia->ROS Generates OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress Causes NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath Leads to Edaravone Edaravone Edaravone->ROS Scavenges Citicoline_Pathway Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphocholine Phosphocholine Choline->Phosphocholine Phosphorylation CDP_Choline CDP-Choline Cytidine->CDP_Choline Phosphocholine->CDP_Choline Kennedy Pathway Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Membrane Neuronal Membrane Integrity and Repair Phosphatidylcholine->Membrane Nerinetide_Pathway cluster_psd Postsynaptic Density NMDAR NMDA Receptor (GluN2B subunit) PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Produces Glutamate Excess Glutamate (Ischemia) Glutamate->NMDAR Activates Nerinetide Nerinetide Nerinetide->PSD95 Disrupts binding to NMDAR Neurotoxicity Excitotoxicity & Neuronal Death NO->Neurotoxicity Leads to

References

A Comparative Analysis of Olodanrigan and Alternative Therapies for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the experimental results of Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, with established alternative therapies for neuropathic pain, including pregabalin, gabapentin, and duloxetine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanisms of action based on available preclinical and clinical data.

Executive Summary

This compound is an investigational drug that showed initial promise in treating neuropathic pain conditions such as postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). Its novel mechanism of action, targeting the AT2R, sets it apart from existing therapies. However, its clinical development was halted due to preclinical safety concerns. This guide presents a cross-validation of its experimental findings against current standards of care to inform future research and development in the field of analgesics.

Comparative Efficacy and Safety

The following tables summarize the clinical trial data for this compound and its key alternatives. It is important to note that the Phase 2 trials for this compound (EMPHENE and EMPADINE) were terminated prematurely, which may limit the statistical power of the findings.

Table 1: Clinical Efficacy in Postherpetic Neuralgia (PHN)
DrugTrialPrimary EndpointResultResponder Rate (≥50% Pain Reduction)Adverse Events (Most Common)
This compound (100 mg b.i.d.) EMPHENE (Phase 2)Change in weekly mean 24-hour average pain score from baseline to week 12Treatment Difference vs. Placebo: -0.5 [95% CI: -1.6 to 0.6]Data not available from terminated trialDiarrhea, Nasopharyngitis[1]
Pregabalin (150-300 mg/day) Multiple Phase 3Mean pain score reductionStatistically significant reduction vs. placebo50% vs. 20% for placebo[2][3]Dizziness, Somnolence, Peripheral Edema[2]
Gabapentin (1800-3600 mg/day) Multiple Phase 3Change in average daily pain scoreStatistically significant reduction vs. placebo (mean score change from 6.3 to 4.2 vs. 6.5 to 6.0 for placebo)[4]Significantly more responders than placeboDizziness, Somnolence[5]
Table 2: Clinical Efficacy in Painful Diabetic Neuropathy (PDN)
DrugTrialPrimary EndpointResultResponder Rate (≥50% Pain Reduction)Adverse Events (Most Common)
This compound (100 mg b.i.d.) EMPADINE (Phase 2)Change in weekly mean 24-hour average pain score from baseline to week 12Treatment Difference vs. Placebo: -0.6 [95% CI: -1.4 to 0.1]Data not available from terminated trialNot specified in available results
Duloxetine (60-120 mg/day) Multiple Phase 3Weekly mean of 24-hour average pain scoreStatistically significant improvement vs. placebo[6]Significantly more responders than placebo[6]Nausea, Insomnia, Hyperhidrosis, Loss of appetite
Pregabalin Multiple Phase 3Mean pain score reductionStatistically significant reduction vs. placeboData available in various studiesDizziness, Somnolence, Peripheral Edema

Mechanism of Action and Signaling Pathways

The therapeutic agents discussed employ distinct mechanisms to achieve analgesia in neuropathic pain states.

This compound: AT2R Antagonism

This compound is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). In neuropathic pain, Angiotensin II binding to AT2R on dorsal root ganglion (DRG) neurons is thought to contribute to neuronal hyperexcitability. This compound blocks this interaction, thereby inhibiting the downstream activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK) signaling pathways.[7][8][9] This ultimately reduces DRG neuron hyperexcitability and sprouting.[9][10]

Olodanrigan_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space AngII Angiotensin II AT2R AT2R AngII->AT2R MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Hyperexcitability Neuronal Hyperexcitability & Sprouting MAPK_activation->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain This compound This compound This compound->AT2R Inhibits

This compound's Mechanism of Action
Pregabalin and Gabapentin: α2δ Subunit Ligands

Pregabalin and Gabapentin are structurally related compounds that bind to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[7][11] This modulation of neurotransmitter release leads to a reduction in neuronal hyperexcitability and pain transmission.

Pregabalin_Gabapentin_Pathway cluster_membrane Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_drug VGCC Voltage-Gated Calcium Channel (α2δ subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Neurotransmitter_release Release of Glutamate & Substance P Ca_influx->Neurotransmitter_release Pain_Signal Pain Signal Transmission Neurotransmitter_release->Pain_Signal Pregabalin_Gabapentin Pregabalin / Gabapentin Pregabalin_Gabapentin->VGCC Inhibits

Pregabalin/Gabapentin's Mechanism of Action
Duloxetine: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Duloxetine is a potent inhibitor of serotonin and norepinephrine reuptake in the central nervous system. By blocking the reuptake of these neurotransmitters in the synaptic cleft, duloxetine enhances their activity in the descending pain-inhibitory pathways of the brain and spinal cord.[6] This strengthened inhibitory signaling helps to dampen the transmission of pain signals from the periphery.

Duloxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters Reuptake Reuptake of 5-HT & NE SN_NE Serotonin (5-HT) & Norepinephrine (NE) SN_NE->Reuptake Descending_Inhibition Enhanced Descending Pain Inhibition SN_NE->Descending_Inhibition Pain_Modulation Reduced Pain Transmission Descending_Inhibition->Pain_Modulation Duloxetine Duloxetine Duloxetine->Reuptake Inhibits

Duloxetine's Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are summaries of typical protocols used in the evaluation of these compounds.

This compound Preclinical In Vivo Model: Chronic Constriction Injury (CCI) in Rats
  • Animal Model: Adult male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve.

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally (p.o.).[9]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Thermal hyperalgesia is measured by assessing the paw withdrawal latency (PWL) to a radiant heat source.[10]

  • Endpoint: A significant increase in PWT or PWL in the drug-treated group compared to the vehicle group indicates analgesic efficacy.[9]

Olodanrigan_Preclinical_Workflow cluster_setup Model Preparation cluster_treatment Intervention cluster_assessment Efficacy Assessment cluster_analysis Data Analysis animal_model Sprague-Dawley Rats surgery Chronic Constriction Injury (CCI) of Sciatic Nerve animal_model->surgery drug_admin Oral Administration of This compound or Vehicle surgery->drug_admin behavioral_tests Behavioral Testing: - Paw Withdrawal Threshold (von Frey) - Paw Withdrawal Latency (Radiant Heat) drug_admin->behavioral_tests endpoint Comparison of PWT/PWL between Groups behavioral_tests->endpoint conclusion Determination of Analgesic Efficacy endpoint->conclusion Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Study Conduct cluster_data_collection Data Collection cluster_analysis Analysis & Conclusion screening Screening & Enrollment (Confirmed PHN/PDN, Pain Score ≥4) randomization Randomization to Drug or Placebo screening->randomization treatment Double-Blind Treatment (8-12 weeks) randomization->treatment efficacy_data Efficacy Data: - Pain Scores (NRS) - Responder Rates - QoL Questionnaires treatment->efficacy_data safety_data Safety Data: - Adverse Events - Lab Tests, Vitals, ECGs treatment->safety_data analysis Statistical Analysis of Efficacy and Safety Endpoints efficacy_data->analysis safety_data->analysis conclusion Evaluation of Benefit-Risk Profile analysis->conclusion

References

Olodanrigan Phase 1 Clinical Trial: A Comparative Analysis for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available clinical trial data for Olodanrigan (EMA401), a selective Angiotensin II Type 2 Receptor (AT2R) antagonist, with established treatments for neuropathic pain, including pregabalin, duloxetine, and gabapentin. Due to the early termination of this compound's Phase 2 trials and the limited public availability of detailed Phase 1 data, this guide synthesizes the known safety and pharmacokinetic profile of this compound and contrasts it with the extensive data available for its alternatives.

Executive Summary

This compound emerged as a promising non-opioid analgesic for neuropathic pain. Phase 1 clinical trials established a favorable safety profile, with doses up to 400 mg being well-tolerated in healthy volunteers.[1][2] However, subsequent Phase 2 trials for painful diabetic neuropathy and postherpetic neuralgia were prematurely terminated due to preclinical safety signals of potential liver toxicity in long-term animal studies at high doses.[3][4] While no serious liver injury was observed in human subjects during the trials, the early termination precluded a definitive assessment of its efficacy.[3][4] In contrast, pregabalin, duloxetine, and gabapentin are established therapies with extensive clinical data supporting their efficacy and defining their safety profiles in various neuropathic pain conditions.

This compound: Mechanism of Action

This compound functions as a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). In pathological pain states, Angiotensin II binding to AT2R on dorsal root ganglion (DRG) neurons is thought to contribute to neuronal hyperexcitability. This compound is believed to counteract this by inhibiting the downstream signaling cascade, specifically the phosphorylation of p38 and p42/p44 mitogen-activated protein kinases (MAPK).[5] This inhibition is hypothesized to reduce neuronal hyperexcitability and alleviate neuropathic pain.

Signaling Pathway of this compound

Olodanrigan_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Angiotensin II Angiotensin II AT2R AT2 Receptor Angiotensin II->AT2R Binds p38 MAPK p38 MAPK AT2R->p38 MAPK Activates p42/44 MAPK p42/44 MAPK AT2R->p42/44 MAPK Activates This compound This compound This compound->AT2R Blocks Phosphorylation_p38 p-p38 MAPK p38 MAPK->Phosphorylation_p38 Phosphorylates Phosphorylation_p42_44 p-p42/44 MAPK p42/44 MAPK->Phosphorylation_p42_44 Phosphorylates Neuronal Hyperexcitability Neuronal Hyperexcitability Phosphorylation_p38->Neuronal Hyperexcitability Phosphorylation_p42_44->Neuronal Hyperexcitability Neuropathic Pain Neuropathic Pain Neuronal Hyperexcitability->Neuropathic Pain

Caption: this compound blocks Angiotensin II binding to the AT2R, inhibiting MAPK signaling.

Clinical Data Comparison

While specific quantitative data from this compound's Phase 1 trials are not publicly available, this section summarizes the known findings and compares them with the established profiles of pregabalin, duloxetine, and gabapentin.

Safety and Tolerability

This compound (EMA401): Phase 1 studies in healthy volunteers indicated that single doses of this compound up to 400 mg were safe and well-tolerated.[1][2] In the terminated Phase 2 studies (EMPHENE and EMPADINE), this compound was generally safe for participants, with no signs of serious liver damage observed.[3][4] The most frequently reported treatment-emergent adverse events in the Phase 2 trials were diarrhea and nasopharyngitis.

Competitor Landscape: Adverse Events in Neuropathic Pain Trials

Adverse EventPregabalinDuloxetineGabapentin
Dizziness High IncidenceCommonHigh Incidence
Somnolence High IncidenceCommonHigh Incidence
Peripheral Edema CommonLess CommonCommon
Nausea Less CommonHigh IncidenceLess Common
Dry Mouth CommonCommonLess Common
Headache CommonCommonCommon
Fatigue CommonCommonCommon

Note: Incidence categories are relative and based on published clinical trial data in neuropathic pain populations.

Pharmacokinetics

This compound (EMA401): Pharmacokinetic data from a Phase 2 trial of a 100 mg oral dose of this compound showed a maximum plasma concentration (Cmax) of 1000 µg/L reached one hour after administration. The elimination half-life was approximately 6 hours on day one and increased to 12 hours by day seven.[1]

Competitor Pharmacokinetic Parameters

ParameterPregabalinDuloxetineGabapentin
Bioavailability ≥90%~50%60% (dose-dependent)
Time to Cmax ~1.5 hours~6 hours2-3 hours
Elimination Half-life ~6.3 hours~12 hours5-7 hours
Metabolism NegligibleExtensive (CYP1A2, CYP2D6)Not metabolized
Excretion Primarily renal (unchanged)Primarily renal (metabolites)Primarily renal (unchanged)

Experimental Protocols

This section outlines the general methodologies employed in the clinical trials cited for this compound and its competitors.

This compound (Phase 2 Studies - EMPHENE & EMPADINE)
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

  • Population: Patients with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).

  • Intervention: Oral this compound (25 mg or 100 mg twice daily) or placebo.

  • Primary Outcome: Change from baseline in the 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12.

  • Key Secondary Outcomes: Neuropathic Pain Symptom Inventory (NPSI), Patient Global Impression of Change (PGIC).

Pregabalin (Typical Neuropathic Pain Trial)
  • Study Design: Randomized, double-blind, placebo-controlled.

  • Population: Patients with diabetic peripheral neuropathy or postherpetic neuralgia.

  • Intervention: Oral pregabalin (e.g., 150-600 mg/day in divided doses) or placebo.

  • Primary Outcome: Change from baseline in mean pain score on an 11-point NRS.

  • Secondary Outcomes: Sleep interference scores, Patient Global Impression of Change (PGIC).

Duloxetine (Typical Diabetic Peripheral Neuropathic Pain Trial)
  • Study Design: Randomized, double-blind, placebo-controlled.

  • Population: Patients with diabetic peripheral neuropathic pain.

  • Intervention: Oral duloxetine (e.g., 60 mg once or twice daily) or placebo.

  • Primary Outcome: Weekly mean of 24-hour average pain severity on an 11-point Likert scale.

  • Secondary Outcomes: Clinical Global Impression of Severity, Patient's Global Impression of Improvement.

Gabapentin (Typical Postherpetic Neuralgia Trial)
  • Study Design: Randomized, double-blind, placebo-controlled.

  • Population: Patients with postherpetic neuralgia.

  • Intervention: Oral gabapentin (titrated to a maximum of e.g., 3600 mg/day) or placebo.

  • Primary Outcome: Change in the average daily pain score on an 11-point Likert scale from baseline to the final week.

  • Secondary Outcomes: Average daily sleep scores, Short-Form McGill Pain Questionnaire (SF-MPQ).

Experimental Workflow: Typical Neuropathic Pain Clinical Trial

Trial_Workflow cluster_treatment Treatment Period Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Drug_Arm Investigational Drug Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-up Assessments Drug_Arm->Follow_Up Placebo_Arm->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Caption: Standard workflow for a randomized, placebo-controlled clinical trial.

Conclusion

This compound demonstrated a promising safety profile in early clinical development as a novel, non-opioid analgesic for neuropathic pain. Its unique mechanism of action, targeting the AT2R, offered a potential new avenue for treatment. However, the premature termination of its Phase 2 trials leaves its efficacy unconfirmed and raises long-term safety questions that remain unanswered. In contrast, pregabalin, duloxetine, and gabapentin, while associated with known side effect profiles, have a substantial body of evidence from completed large-scale clinical trials that have established their efficacy and safety for the management of various neuropathic pain conditions. Further investigation into peripherally restricted AT2R antagonists may still be a valuable area of research, provided that potential long-term safety concerns can be adequately addressed in preclinical and early-phase clinical studies.

References

Independent Verification of Olodanrigan Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist formerly under development for neuropathic pain. The development of this compound was halted due to preclinical evidence of liver toxicity, a critical factor detailed in this analysis. This document summarizes available clinical trial data for this compound and compares its performance with established alternative treatments for neuropathic pain, supported by experimental data.

Comparative Efficacy and Safety of this compound and Alternatives

The following tables summarize the quantitative data from Phase 2 clinical trials of this compound for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN), alongside data from meta-analyses of approved alternative medications.

Table 1: Efficacy of this compound in Phase 2 Clinical Trials
Trial Name (Indication)Treatment GroupNChange from Baseline in Pain Score (NRS)Treatment Difference vs. Placebo (95% CI)p-value
Earlier PHN Study This compound 100 mg twice daily92-2.29-0.69 (-1.19 to -0.20)0.0066
Placebo91-1.60
EMPHENE (PHN) This compound 100 mg twice daily129 (planned 360)Not Reported-0.5 (-1.6 to 0.6)0.35
Placebo
EMPADINE (PDN) This compound 100 mg twice daily137 (planned 400)Not Reported-0.6 (-1.4 to 0.1)0.10
Placebo

*NRS: Numeric Rating Scale for pain (typically 0-10). Data from an earlier Phase 2 trial showed statistically significant pain reduction with this compound in patients with postherpetic neuralgia[1]. However, the later EMPHENE and EMPADINE trials were terminated prematurely due to preclinical safety concerns, and while they showed a trend towards pain reduction, the results were not statistically significant[2].

Table 2: Comparative Efficacy of Alternative Neuropathic Pain Treatments (Indirect Comparison)
Drug ClassDrugMean Difference in Pain Score vs. Placebo (95% CI)
GabapentinoidsGabapentin-1.44 (-2.21 to -0.66)
Pregabalin-0.90 (-1.23 to -0.57)
SNRIsDuloxetine-1.13 (-1.36 to -0.89)

*Data from a meta-analysis of treatments for diabetic peripheral neuropathic pain[3][4]. This provides an indirect comparison of the potential efficacy of this compound to established therapies.

Table 3: Safety and Tolerability of this compound (EMPHENE and EMPADINE Trials)
Adverse EventThis compoundPlacebo
Most Frequent in EMPHENE Diarrhea, NasopharyngitisDiarrhea, Nasopharyngitis
Serious Adverse Events (EMPHENE) Not specifiedNot specified
Most Frequent in EMPADINE Not specifiedNot specified
Serious Adverse Events (EMPADINE) Product intolerance, cholelithiasis, acute cholecystitis, localized infectionAcute coronary syndrome, erysipelas, chronic obstructive pulmonary disease

*No serious adverse events were attributed to this compound in the earlier successful Phase 2 trial[1]. In the later EMPHENE and EMPADINE trials, which were halted for preclinical toxicity reasons, the reported adverse events in the shortened study duration did not raise immediate safety alarms in the human subjects[5].

Experimental Protocols

This compound Phase 2 Clinical Trials (EMPHENE and EMPADINE)

Objective: To evaluate the efficacy and safety of this compound in patients with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).

Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies[2][6][7].

Patient Population:

  • EMPHENE: Adult patients with postherpetic neuralgia for at least 6 months[2].

  • EMPADINE: Adult patients with a diagnosis of Type I or Type II diabetes mellitus and painful distal symmetrical sensorimotor neuropathy for more than 6 months[6][7].

  • Inclusion criteria for both: Baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS)[2][6].

Intervention:

  • EMPHENE: Patients were randomized to receive this compound (25 mg or 100 mg) or placebo, administered orally twice daily for 12 weeks[2][5].

  • EMPADINE: Patients were randomized to receive this compound (100 mg) or placebo, administered orally twice daily for 12 weeks[6][7].

  • Concomitant use of stable doses of pregabalin or duloxetine was permitted in the EMPADINE trial[7].

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the weekly mean of the 24-hour average pain intensity score at week 12, measured by the 11-point NRS[2][6].

  • Secondary Efficacy Endpoints: Included assessments of responder rates (proportion of patients with ≥30% or ≥50% pain reduction), and changes in the Neuropathic Pain Symptom Inventory (NPSI)[2][6].

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory parameters[2][6].

Preclinical Hepatotoxicity Studies

Detailed protocols for the preclinical toxicology studies that led to the termination of this compound's development are not publicly available. However, it is known that the decision was based on findings from a 39-week study in monkeys that indicated a potential for liver damage with long-term administration[8]. Standard preclinical toxicology studies for small molecule drugs typically involve repeat-dose administration in two species (one rodent, one non-rodent) to assess for potential target organ toxicity. These studies evaluate a range of endpoints including clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver function tests), and histopathology of major organs[9].

Visualizations

Signaling Pathway of Angiotensin II Type 2 Receptor (AT2R) in Neuropathic Pain

AT2R_Signaling_Neuropathic_Pain cluster_macrophage Infiltrating Macrophage cluster_neuron Sensory Neuron AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to MAPK p38/p42/p44 MAPK Activation AT2R->MAPK Activates Pro_inflammatory Pro-inflammatory Mediators MAPK->Pro_inflammatory Leads to release of Neuron_Hyperexcitability Neuronal Hyperexcitability Pro_inflammatory->Neuron_Hyperexcitability Acts on Pain_Signal Increased Pain Signaling Neuron_Hyperexcitability->Pain_Signal Results in This compound This compound (EMA401) This compound->AT2R Blocks

Caption: Proposed mechanism of this compound in neuropathic pain.

Experimental Workflow for this compound Phase 2 Clinical Trials

Olodanrigan_Trial_Workflow Start Patient Screening (PHN or PDN) Inclusion Inclusion Criteria Met (e.g., Pain Score >= 4) Start->Inclusion Randomization Randomization Inclusion->Randomization Yes not_eligible Not Eligible Inclusion->not_eligible No Treatment_O This compound (100 mg twice daily) Randomization->Treatment_O Treatment_P Placebo (twice daily) Randomization->Treatment_P Follow_Up 12-Week Treatment Period Treatment_O->Follow_Up Treatment_P->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Change in 24-hr Avg. Pain Score (NRS) Follow_Up->Primary_Endpoint Safety_Endpoint Safety Assessment: Adverse Events, Labs Follow_Up->Safety_Endpoint Termination Early Trial Termination (Preclinical Toxicity) Primary_Endpoint->Termination Safety_Endpoint->Termination

Caption: Simplified workflow of the EMPHENE and EMPADINE trials.

References

A Head-to-Head Examination of Olodanrigan for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the investigational AT2R antagonist Olodanrigan with established first-line treatments for postherpetic neuralgia, supported by preclinical and clinical data.

This guide provides a detailed comparison of this compound (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, with standard-of-care treatments for postherpetic neuralgia (PHN), a form of neuropathic pain. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical and preclinical data to inform future research and development in the field of analgesics.

Executive Summary

This compound emerged as a promising non-opioid analgesic for neuropathic pain, operating through a novel mechanism of action by antagonizing the angiotensin II type 2 receptor (AT2R). Phase 2 clinical trials suggested potential efficacy in reducing pain associated with postherpetic neuralgia. However, the development of this compound was halted due to preclinical findings of long-term hepatotoxicity. This guide presents the clinical trial data for this compound in comparison to established first-line therapies for PHN, namely gabapentin and pregabalin. Additionally, it details the preclinical evidence that supported the clinical investigation of this compound, including the experimental protocols used in animal models of neuropathic pain.

Clinical Efficacy and Safety Comparison

This compound was evaluated in two key Phase 2 clinical trials, EMPHENE for postherpetic neuralgia and EMPADINE for painful diabetic neuropathy. Due to their premature termination, the full dataset is not available; however, the existing results are presented below alongside data from pivotal trials of gabapentin and pregabalin in PHN.

Drug/DoseTrial Name/ReferencePrimary Efficacy EndpointResultKey Adverse Events
This compound 100 mg b.i.d.EMPHENE[1]Change from baseline in weekly mean of 24-hour average pain score (NRS) at week 12Treatment Difference vs. Placebo: -0.5 (95% CI: -1.6 to 0.6; P=0.35)Not fully characterized due to early trial termination. No serious adverse events related to the drug were reported in the shorter-term study.[2]
Gabapentin 1800 mg/dayMeta-analysis of 7 RCTs[3]Mean difference in pain score vs. Placebo-0.89 (95% CI: -1.58 to -0.18; P<0.001)Dizziness, somnolence, peripheral edema, ataxia, diarrhea.[3]
Pregabalin 300-600 mg/dayDworkin et al., 2003[4]Endpoint mean pain score vs. Placebo3.60 vs. 5.29 (P=0.0001)Dizziness, somnolence, peripheral edema.[4]

Note: The this compound EMPHENE trial was terminated early, and the planned sample size was not reached, limiting the statistical power of the results.[1] The data for gabapentin and pregabalin are from completed, larger-scale studies and meta-analyses.

Mechanism of Action: AT2R Antagonism in Neuropathic Pain

This compound's analgesic effect is attributed to its selective antagonism of the angiotensin II type 2 receptor (AT2R).[5] In neuropathic pain states, angiotensin II binding to AT2R on macrophages and possibly other cells at the site of nerve injury is thought to contribute to a pro-inflammatory and pro-nociceptive state.[6][7] By blocking this interaction, this compound is believed to inhibit downstream signaling cascades that lead to neuronal hyperexcitability and pain.[5]

Signaling Pathway of AT2R in Neuropathic Pain

The following diagram illustrates the proposed signaling pathway through which AT2R activation contributes to neuropathic pain and how this compound intervenes.

AT2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Macrophage) AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to MAPK_p p-p38/p44/42 MAPK AT2R->MAPK_p Activates Pro_Inflammatory Pro-inflammatory Cytokines MAPK_p->Pro_Inflammatory Upregulates Neuronal_Hyperexcitability Neuronal Hyperexcitability & Pain Pro_Inflammatory->Neuronal_Hyperexcitability Leads to This compound This compound This compound->AT2R Blocks

Caption: Proposed mechanism of this compound in blocking neuropathic pain signaling.

Preclinical Evidence in a Neuropathic Pain Model

The therapeutic potential of this compound was initially assessed in preclinical models of neuropathic pain, most notably the Chronic Constriction Injury (CCI) model in rats. This model mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

The following protocol is a generalized representation of the CCI model used to evaluate analgesics like this compound.[8][9]

Objective: To induce a neuropathic pain state in rats to test the efficacy of potential analgesic compounds.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Chromic gut sutures (4-0)

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthesia and Surgical Preparation: Rats are anesthetized, and the lateral aspect of the thigh is shaved and sterilized.

  • Sciatic Nerve Exposure: An incision is made through the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Wound Closure: The muscle and skin are closed in layers using sutures.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

  • Behavioral Testing: Mechanical allodynia is assessed at baseline and at various time points post-surgery (e.g., days 7, 14, 21) using von Frey filaments to measure the paw withdrawal threshold.

  • Drug Administration: this compound (e.g., 10 mg/kg, p.o.) or vehicle is administered, and behavioral testing is repeated to assess the analgesic effect.[5]

Preclinical Experimental Workflow

The diagram below outlines the typical workflow for evaluating a compound in the CCI model.

CCI_Workflow start Start surgery CCI Surgery on Rats start->surgery recovery Post-operative Recovery surgery->recovery baseline Baseline Behavioral Testing (von Frey) recovery->baseline randomization Randomization to Treatment Groups baseline->randomization treatment Drug Administration (this compound or Vehicle) randomization->treatment post_treatment_testing Post-treatment Behavioral Testing treatment->post_treatment_testing data_analysis Data Analysis and Comparison post_treatment_testing->data_analysis end End data_analysis->end

Caption: Workflow for preclinical evaluation of analgesics using the CCI model.

Conclusion

This compound demonstrated a novel and promising mechanism of action for the treatment of neuropathic pain, with early clinical data suggesting potential efficacy. However, its development was halted due to safety concerns identified in long-term preclinical studies. This head-to-head comparison with established therapies like gabapentin and pregabalin highlights the therapeutic potential of targeting the AT2R pathway, while also underscoring the critical importance of long-term safety assessments in drug development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers working on the next generation of analgesics for neuropathic pain.

References

Safety Operating Guide

Proper Disposal Procedures for Olodanrigan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper handling and disposal of Olodanrigan, an investigational drug. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is a selective antagonist of the angiotensin II type 2 receptor (AT2R) that has been investigated for the treatment of neuropathic pain.[1] Proper disposal is paramount to prevent environmental contamination and potential harm. The following guidelines are based on general best practices for investigational compounds and should be supplemented with a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling

General Handling Precautions:

  • Engineering Controls: Use a certified chemical fume hood when handling powdered or volatile forms of this compound to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn. The specific type of glove material should be chosen based on the solvent used to dissolve this compound and the information provided in the SDS.

  • Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, for a small spill of a solid, carefully wipe it up with a damp cloth to avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Procedures for this compound

The proper disposal route for this compound depends on its classification as a hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). A definitive determination requires a substance-specific SDS. In the absence of an SDS, a conservative approach should be taken, treating the compound as potentially hazardous.

Step-by-Step Disposal Guidance:

  • Consult Institutional EHS: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations and may have specific protocols for investigational drugs.

  • Waste Characterization: The EHS department will assist in determining if this compound is a RCRA hazardous waste. This determination is based on characteristics of ignitability, corrosivity, reactivity, and toxicity. Without specific data, it is prudent to manage it as a chemical waste.

  • Segregation and Labeling:

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by EHS.

    • Collect all solid waste (e.g., contaminated PPE, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the approximate concentration and volume.

  • Container Management: Use containers that are in good condition and compatible with the waste. Keep containers closed except when adding waste.

  • Waste Pickup and Disposal: Arrange for a scheduled pickup of the hazardous waste by your institution's EHS or a certified hazardous waste vendor. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which is typically incineration for pharmaceutical waste.

Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies. Deface or remove the original label before disposal.

Experimental Protocols

In Vivo: Chronic Constriction Injury (CCI) Model for Neuropathic Pain in Rats

This model is used to induce a peripheral mononeuropathy that mimics some of the symptoms of human neuropathic pain.

Methodology:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh of the designated hind limb.

  • Sciatic Nerve Exposure: Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-Operative Care: Administer analgesics as per the approved animal care protocol and monitor the animal for signs of distress. Allow for a recovery period before behavioral testing.

  • Behavioral Testing: Assess for signs of neuropathic pain, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test).

In Vitro: Inhibition of p38 MAPK Activation in Dorsal Root Ganglion (DRG) Neurons

This protocol describes the treatment of cultured DRG neurons to assess the effect of this compound on signaling pathways involved in neuronal hyperexcitability.

Methodology:

  • Cell Culture: Culture primary DRG neurons from rats on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Apply the this compound-containing medium to the DRG neuron cultures. Include appropriate vehicle controls.

    • Incubate for the desired time period.

  • Stimulation: To induce neuronal activation, treat the cells with an agonist such as Angiotensin II.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a suitable detection reagent and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the effect of this compound on p38 MAPK activation.

Visualizations

Olodanrigan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AT2R AT2R p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK AT2R->p42_p44_MAPK Activates AngII Angiotensin II AngII->AT2R Binds This compound This compound This compound->AT2R Blocks p_p38_MAPK Phosphorylated p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_p42_p44_MAPK Phosphorylated p42/p44 MAPK p42_p44_MAPK->p_p42_p44_MAPK Phosphorylation Neuronal_Hyperexcitability Neuronal Hyperexcitability & Sprouting p_p38_MAPK->Neuronal_Hyperexcitability p_p42_p44_MAPK->Neuronal_Hyperexcitability

Caption: this compound's mechanism of action in blocking neuropathic pain signaling.

Disposal_Workflow Start This compound Waste (Solid & Liquid) Consult_EHS Consult Institutional EHS Department Start->Consult_EHS Waste_Characterization RCRA Hazardous Waste? Consult_EHS->Waste_Characterization Hazardous_Waste Segregate, Label, & Store as Hazardous Waste Waste_Characterization->Hazardous_Waste Yes Non_Hazardous_Waste Follow EHS Guidance for Non-Hazardous Chemical Waste Waste_Characterization->Non_Hazardous_Waste No EHS_Pickup Scheduled Pickup by EHS/Certified Vendor Hazardous_Waste->EHS_Pickup Non_Hazardous_Waste->EHS_Pickup Final_Disposal Incineration at TSDF EHS_Pickup->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olodanrigan
Reactant of Route 2
Olodanrigan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。